molecular formula C19H23N3O6S2 B15614701 Dasa-58

Dasa-58

Cat. No.: B15614701
M. Wt: 453.5 g/mol
InChI Key: GMHIOMMKSMSRLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]aniline is a member of benzenes and a sulfonamide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6S2/c20-15-3-1-4-16(13-15)29(23,24)21-7-2-8-22(10-9-21)30(25,26)17-5-6-18-19(14-17)28-12-11-27-18/h1,3-6,13-14H,2,7-12,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHIOMMKSMSRLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC(=C2)N)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Cellular Effects of Activating Pyruvate Kinase M2 (PKM2) with Dasa-58

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular effects of Dasa-58, a potent allosteric activator of Pyruvate (B1213749) Kinase M2 (PKM2). This compound promotes the tetrameric conformation of PKM2, leading to a cascade of metabolic and signaling changes within the cell. This document details the molecular mechanisms of this compound action, its impact on cancer cell metabolism, and downstream signaling pathways. Included are structured summaries of quantitative data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate research and development in this area.

Introduction: PKM2 and the Rationale for Activation

Pyruvate kinase is a critical enzyme that catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, with the concomitant generation of ATP. The M2 isoform of pyruvate kinase (PKM2) is predominantly expressed in embryonic and tumor cells and exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric/monomeric state. In cancer cells, the dimeric form of PKM2 is favored, which slows down the glycolytic flux and allows for the accumulation of glycolytic intermediates. These intermediates are then shunted into anabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway, to produce the building blocks necessary for rapid cell proliferation.

This compound is a small molecule activator that binds to PKM2 at a site distinct from the endogenous activator fructose-1,6-bisphosphate (FBP).[1][2] This binding event stabilizes the active tetrameric conformation of PKM2, thereby increasing its enzymatic activity.[1][3] The activation of PKM2 by this compound forces a metabolic shift away from anabolism and towards catabolism, representing a potential therapeutic strategy for cancer.

Molecular Mechanism of this compound Action

This compound acts as an allosteric activator of PKM2. Its primary mechanism involves promoting the formation and stabilization of the active tetrameric form of the enzyme.[1][3] This contrasts with the dimeric state of PKM2, which exhibits lower catalytic activity and also translocates to the nucleus to act as a protein kinase and transcriptional co-regulator, contributing to the Warburg effect. By locking PKM2 in its tetrameric state, this compound enhances the conversion of PEP to pyruvate, thereby increasing the glycolytic rate.

Dasa58 This compound PKM2_dimer PKM2 (Dimer/Monomer) Low Activity Dasa58->PKM2_dimer Binds to allosteric site PKM2_tetramer PKM2 (Tetramer) High Activity PKM2_dimer->PKM2_tetramer Promotes Tetramerization

This compound promotes the active tetrameric state of PKM2.

Cellular Effects of this compound

The activation of PKM2 by this compound induces a range of significant cellular changes, primarily related to metabolism and downstream signaling pathways.

Metabolic Reprogramming
  • Increased Glycolysis and Lactate (B86563) Production: By activating PKM2, this compound enhances the rate of glycolysis. This leads to an increase in the production of pyruvate, which is subsequently converted to lactate, resulting in increased extracellular acidification.[4][5]

  • Altered Cellular Respiration: While this compound primarily impacts glycolysis, it can also affect cellular respiration, although the effects can be cell-type dependent.[4]

  • Depletion of Glycolytic Intermediates: The increased glycolytic flux leads to a depletion of upstream glycolytic intermediates, which can no longer be diverted into anabolic pathways.[6]

Downstream Signaling Pathways
  • AMPK Activation: this compound treatment leads to the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. This is likely a consequence of the altered energy state of the cell due to the metabolic shift.[4][6]

  • TXNIP Depletion: The activation of PKM2 by this compound results in the depletion of Thioredoxin-interacting protein (TXNIP).[4][6] TXNIP is a negative regulator of glucose uptake and its degradation can further enhance the glycolytic rate. This depletion is thought to be a result of the reduction in upstream glycolytic metabolites.[4]

  • Inhibition of HIF-1α: In some cellular contexts, particularly in activated macrophages, this compound has been shown to inhibit the activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in the cellular response to hypoxia and a driver of the Warburg effect.[7][8]

Dasa58 This compound PKM2 PKM2 Activation Dasa58->PKM2 Glycolysis Increased Glycolysis PKM2->Glycolysis AMPK AMPK Activation PKM2->AMPK HIF1a HIF-1α Inhibition PKM2->HIF1a Lactate Increased Lactate Production Glycolysis->Lactate Glycolytic_Intermediates Depletion of Glycolytic Intermediates Glycolysis->Glycolytic_Intermediates TXNIP TXNIP Depletion Glycolytic_Intermediates->TXNIP

Signaling pathways affected by this compound-mediated PKM2 activation.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cellular parameters as reported in the literature.

ParameterCell LineThis compound ConcentrationEffectReference
PKM2 Activity
EC50A54919.6 µMHalf-maximal effective concentration[3]
Pyruvate Kinase ActivityA549-PKM2/kd40 µM248 ± 21% increase[3]
Pyruvate Kinase ActivityBreast Cancer Cells15 µMEnhanced activity[4]
Metabolic Effects
Extracellular AcidificationBreast Cancer Cells30 µM, 60 µMEnhanced[4]
Lactate LevelsBreast Cancer Cells30 µM, 60 µMEnhanced[4]
Cell Viability
IC50 (with Compound 3k)SCC-910.5 ± 5.8 µMThis compound alone showed no cytotoxic effect[1]
IC50 (with Compound 3k)FaDu23.6 ± 7.7 µMThis compound alone showed no cytotoxic effect[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the cellular effects of this compound.

Cell Culture and this compound Treatment

Start Start: Seed Cells Incubate1 Incubate (24h) Start->Incubate1 Treat Treat Cells with this compound (and vehicle control) Incubate1->Treat Prepare_Dasa58 Prepare this compound Stock (in DMSO) Prepare_Dasa58->Treat Incubate2 Incubate (desired time) Treat->Incubate2 Harvest Harvest Cells for Downstream Analysis Incubate2->Harvest

Workflow for cell culture and this compound treatment.
  • Cell Seeding: Plate the desired cancer cell line (e.g., A549, MCF-7, H1299) in 6-well or 96-well plates at an appropriate density to achieve 70-80% confluency at the time of harvest.

  • Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Further dilute the stock solution in complete cell culture medium to the desired final concentrations (e.g., 10, 20, 40 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 3, 24, 48, or 72 hours) depending on the specific assay.

  • Harvesting: After incubation, harvest the cells for downstream analysis as described in the following protocols.

Pyruvate Kinase Activity Assay (LDH-Coupled)
  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.

  • Assay Reaction: In a 96-well plate, prepare a reaction mixture containing:

    • 50 mM Tris-HCl (pH 7.5)

    • 100 mM KCl

    • 5 mM MgCl2

    • 1 mM ADP

    • 0.5 mM PEP

    • 0.2 mM NADH

    • 10 units/mL Lactate Dehydrogenase (LDH)

  • Initiate Reaction: Add an equal amount of cell lysate (e.g., 10-20 µg of protein) to each well to initiate the reaction.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to the pyruvate kinase activity.

Lactate Measurement Assay
  • Sample Collection: Collect the cell culture medium from this compound-treated and control cells.

  • Sample Preparation: Centrifuge the collected medium to remove any cellular debris.

  • Lactate Assay Kit: Use a commercially available lactate assay kit (colorimetric or fluorometric) and follow the manufacturer's instructions.

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Standard Curve: Generate a standard curve using the provided lactate standards to determine the lactate concentration in the samples.

Western Blot Analysis for pAMPK and TXNIP
  • Cell Lysis and Protein Quantification: Prepare cell lysates and determine protein concentrations as described in section 5.2.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-AMPK (Thr172), total AMPK, and TXNIP.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Assessment of PKM2 Tetramerization (Size Exclusion Chromatography)
  • Native Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein complexes.

  • Clarification: Centrifuge the lysate at high speed to remove insoluble material.

  • Size Exclusion Chromatography (SEC):

    • Equilibrate a size exclusion chromatography column (e.g., Superose 6) with a suitable buffer.

    • Load the clarified cell lysate onto the column.

    • Collect fractions as the proteins elute from the column.

  • Analysis of Fractions:

    • Analyze the collected fractions by SDS-PAGE and western blotting using a PKM2-specific antibody.

    • The elution profile will indicate the distribution of PKM2 in different oligomeric states (tetramer, dimer, monomer), with larger complexes eluting earlier.

Conclusion

This compound is a valuable tool for studying the metabolic and signaling roles of PKM2. Its ability to specifically activate PKM2 by promoting tetramerization leads to a profound reprogramming of cellular metabolism, shifting cells from an anabolic to a catabolic state. This is accompanied by significant changes in key signaling pathways, including the activation of AMPK and the depletion of TXNIP. The detailed protocols and data provided in this guide are intended to facilitate further research into the therapeutic potential of PKM2 activation in cancer and other diseases characterized by altered metabolism.

References

Dasa-58: A Technical Guide to its Role in Regulating the Warburg Effect

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Dasa-58, a potent allosteric activator of Pyruvate (B1213749) Kinase M2 (PKM2), and its significant role in the regulation of the Warburg effect, a hallmark of cancer metabolism. This document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the underlying signaling pathways.

Introduction: The Warburg Effect and the Opportunity for Therapeutic Intervention

Cancer cells exhibit a distinct metabolic phenotype characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen—a phenomenon termed the "Warburg effect"[1][2][3]. This metabolic reprogramming is not merely a consequence of malignant transformation but is a critical driver of tumor growth, providing cancer cells with the necessary building blocks for rapid proliferation[2][4]. A key enzymatic regulator of this metabolic switch is the M2 isoform of pyruvate kinase (PKM2)[5][6][7]. In cancer cells, PKM2 typically exists in a low-activity dimeric form, which slows the final, rate-limiting step of glycolysis. This "bottleneck" allows for the accumulation of glycolytic intermediates that are then shunted into various biosynthetic pathways essential for cell growth[2][7].

This compound emerges as a promising therapeutic agent by directly targeting this metabolic vulnerability. As a small molecule activator, this compound promotes the formation of the highly active tetrameric form of PKM2[6][8][9]. This enzymatic activation redirects glucose metabolism away from anabolic pathways and towards the production of pyruvate and subsequently, ATP, thereby counteracting the Warburg effect[8]. This guide will explore the molecular mechanisms, quantitative effects, and experimental considerations of this compound in the context of cancer metabolism.

Mechanism of Action of this compound

This compound functions as an allosteric activator of PKM2[10]. It binds to a pocket at the subunit interface of the PKM2 enzyme, stabilizing its active tetrameric conformation[8]. This is in contrast to the less active dimeric form that predominates in cancer cells and is associated with the Warburg phenotype[7]. By locking PKM2 in its tetrameric state, this compound significantly enhances its enzymatic activity, leading to a more efficient conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate[8].

The activation of PKM2 by this compound has several downstream consequences that collectively inhibit the Warburg effect:

  • Increased Glycolytic Flux to Pyruvate: By promoting the final step of glycolysis, this compound accelerates the conversion of glucose to pyruvate, reducing the pool of upstream glycolytic intermediates available for anabolic processes[11].

  • Reduced Lactate (B86563) Production: The increased pyruvate production shifts the metabolic balance away from lactate fermentation. Studies have shown that treatment with this compound leads to a decrease in lactate secretion in cancer cells[8].

  • Modulation of HIF-1α Activity: this compound has been shown to inhibit the induction of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that promotes the expression of glycolytic enzymes and is a critical determinant of the Warburg effect[12][13].

  • Activation of AMPK Signaling: In some cellular contexts, this compound treatment leads to the phosphorylation and activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis[5][11]. Activated AMPK can further promote catabolic pathways that generate ATP.

  • Reduction of TXNIP Levels: this compound has been observed to reduce the levels of Thioredoxin-interacting protein (TXNIP), an intracellular glucose sensor that can inhibit glucose uptake and glycolysis[11][14].

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on various parameters related to the Warburg effect, as reported in the scientific literature.

Cell LineThis compound ConcentrationEffect on PKM2 ActivityFold ChangeReference
A549-PKM2/kd40 µMIncreased Pyruvate Kinase Activity2.48 ± 0.21[8]
H129950 µMDecreased Lactate ProductionSignificant Reduction[8]
Breast Cancer Cell Lines15 µMEnhanced Pyruvate Kinase ActivityNot Specified[10]
Cell LineThis compound ConcentrationEffect on GlycolysisObservationReference
LPS-activated BMDMs50 µMInhibition of GlycolysisPrevention of LPS-induced glycolysis[13]
HNSCC Cell Line (BHY)Not SpecifiedEnhanced GlycolysisIncreased basal and compensatory glycolysis[5]
Breast Cancer Cell LinesNot SpecifiedEnhanced Lactate ProductionIncreased lactate production[5]
Cell LineThis compound ConcentrationEffect on Oxygen ConsumptionObservationReference
HNSCC Cell Line (BHY)Not SpecifiedLower Oxygen ConsumptionDecreased oxygen consumption rate[5]
Breast Cancer Cell LinesNot SpecifiedLower Oxygen ConsumptionDecreased oxygen consumption[5]
In Vivo ModelThis compound ConcentrationEffect on Tumor Growth/MetastasisObservationReference
SCID mice with PC3 cells40 µMReduced Lung Metastases~6-fold reduction in CAFs-induced lung metastases[12]

Signaling Pathways Modulated by this compound

The regulatory effects of this compound on the Warburg effect are mediated through its influence on key cellular signaling pathways.

This compound Regulation of the HIF-1α Pathway

Dasa58_HIF1a_Pathway Dasa58 This compound PKM2_dimer PKM2 (Dimer) Low Activity Dasa58->PKM2_dimer Activates PKM2_tetramer PKM2 (Tetramer) High Activity PKM2_dimer->PKM2_tetramer Promotes Tetramerization HIF1a HIF-1α PKM2_dimer->HIF1a Promotes Nuclear Translocation & Activity Glycolysis Glycolysis PKM2_tetramer->Glycolysis Enhances PKM2_tetramer->HIF1a Inhibits Nuclear Translocation Glycolytic_Genes Glycolytic Genes (e.g., GLUT1, LDHA) HIF1a->Glycolytic_Genes Upregulates Warburg_Effect Warburg Effect Glycolytic_Genes->Warburg_Effect Drives

Caption: this compound promotes the active tetrameric form of PKM2, which in turn inhibits the nuclear activity of HIF-1α.

This compound's Influence on the AMPK and TXNIP Signaling Axis

Dasa58_AMPK_TXNIP_Pathway Dasa58 This compound PKM2_activation PKM2 Activation Dasa58->PKM2_activation Glycolytic_Intermediates Upstream Glycolytic Intermediates PKM2_activation->Glycolytic_Intermediates Depletes AMPK AMPK PKM2_activation->AMPK Leads to TXNIP TXNIP Glycolytic_Intermediates->TXNIP Leads to reduction of pAMPK p-AMPK (Thr172) (Active) AMPK->pAMPK Phosphorylation Glycolysis Glycolysis pAMPK->Glycolysis Promotes Glucose_Uptake Glucose Uptake TXNIP->Glucose_Uptake Inhibits

Caption: this compound-mediated PKM2 activation leads to AMPK activation and TXNIP reduction, further modulating glucose metabolism.

Experimental Protocols

This section provides an overview of common experimental methodologies used to investigate the effects of this compound.

Cell Culture and this compound Treatment
  • Cell Lines: A variety of cancer cell lines are used, including but not limited to H1299 (non-small cell lung carcinoma), A549 (lung carcinoma), PC3 (prostate cancer), and various breast cancer and head and neck squamous cell carcinoma (HNSCC) cell lines[5][6][8].

  • Culture Conditions: Cells are typically cultured in standard media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation and Application: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution[12]. The stock solution is then diluted in culture medium to the desired final concentration for treating the cells. Control cells are treated with an equivalent concentration of DMSO. Treatment durations can range from a few hours to several days depending on the specific assay[10].

Pyruvate Kinase Activity Assay
  • Principle: This assay measures the enzymatic activity of PKM2 in cell lysates. The conversion of PEP to pyruvate is coupled to the oxidation of NADH by lactate dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.

  • Procedure:

    • Cells are treated with this compound or vehicle control.

    • Cells are lysed, and the protein concentration of the lysate is determined.

    • The cell lysate is added to a reaction mixture containing PEP, ADP, NADH, and LDH.

    • The change in absorbance at 340 nm over time is measured using a spectrophotometer.

    • PK activity is calculated based on the rate of NADH oxidation and normalized to the protein concentration.

Lactate Production Assay
  • Principle: This assay quantifies the amount of lactate secreted by cells into the culture medium.

  • Procedure:

    • Cells are treated with this compound or vehicle control for a specified period.

    • The culture medium is collected.

    • The concentration of lactate in the medium is measured using a commercial lactate assay kit, which is typically based on an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

    • Lactate levels are often normalized to the cell number or total protein content.

Real-Time Metabolic Analysis (Seahorse Assay)
  • Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) in real-time, providing insights into mitochondrial respiration and glycolysis, respectively.

  • Procedure:

    • Cells are seeded in a Seahorse XF microplate.

    • Cells are treated with this compound or vehicle control.

    • The microplate is placed in the Seahorse XF Analyzer.

    • OCR and ECAR are measured at baseline and in response to the sequential injection of metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) to assess various parameters of mitochondrial function and glycolysis.

Western Blotting
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound (e.g., HIF-1α, p-AMPK, TXNIP).

  • Procedure:

    • Cells are treated with this compound or vehicle control.

    • Cells are lysed, and protein is extracted.

    • Proteins are separated by size using SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with secondary antibodies conjugated to an enzyme or fluorophore.

    • The protein bands are visualized and quantified using an imaging system.

In Vivo Tumor Models
  • Animal Models: Immunocompromised mice (e.g., SCID, nude mice) are commonly used for xenograft tumor models[6][12].

  • Procedure:

    • Cancer cells are injected subcutaneously or intravenously into the mice.

    • Once tumors are established, mice are treated with this compound or a vehicle control, typically via intraperitoneal (IP) injection or oral gavage.

    • Tumor growth is monitored over time by measuring tumor volume.

    • At the end of the study, tumors and/or organs can be harvested for further analysis (e.g., histology, western blotting).

Conclusion and Future Directions

This compound represents a targeted therapeutic strategy that exploits the metabolic reprogramming inherent in many cancers. By activating PKM2, this compound effectively reverses key aspects of the Warburg effect, leading to reduced lactate production, inhibition of anabolic pathways, and in some cases, suppression of tumor growth and metastasis. The multifaceted metabolic reprogramming induced by this compound suggests its potential utility in combination with other anticancer agents that create metabolic stress.

Future research should focus on elucidating the context-dependent effects of this compound, as its impact on glycolysis can vary between different cancer types. Further investigation into the long-term effects of sustained PKM2 activation and the potential for resistance mechanisms will be crucial for the clinical translation of this compound and other PKM2 activators. The development of biomarkers, such as TXNIP levels, could aid in identifying patient populations most likely to respond to this novel class of metabolic modulators.

References

Dasa-58: A Potent Modulator of HIF-1α Signaling Through Pyruvate Kinase M2 Activation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dasa-58 is a small molecule activator of Pyruvate (B1213749) Kinase M2 (PKM2), a key enzyme in glycolysis that is frequently upregulated in cancer cells. Beyond its metabolic role, PKM2 has been identified as a critical coactivator of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the cellular response to low oxygen conditions and a key driver of tumorigenesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound and its profound effects on HIF-1α signaling. It details the molecular interactions, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for assessing its activity, and presents visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies targeting cancer metabolism and hypoxia-driven tumor progression.

Introduction: The PKM2-HIF-1α Axis in Cancer

Cancer cells exhibit a reprogrammed metabolism characterized by a preference for aerobic glycolysis, a phenomenon known as the Warburg effect. Pyruvate kinase M2 (PKM2) plays a pivotal role in this metabolic shift. Unlike the constitutively active M1 isoform found in most normal differentiated tissues, PKM2 can exist in a highly active tetrameric state or a less active dimeric state. The dimeric form of PKM2 has non-canonical functions, including acting as a protein kinase and a transcriptional coactivator.

One of the most critical non-canonical roles of dimeric PKM2 is its interaction with and coactivation of HIF-1α.[1][2] HIF-1α is a transcription factor that is stabilized under hypoxic conditions and drives the expression of a multitude of genes involved in angiogenesis, cell survival, and metabolic adaptation.[3] The interaction between nuclear PKM2 and HIF-1α enhances the transactivation of HIF-1 target genes, thereby promoting tumor growth and survival.[2]

This compound is a potent and specific small molecule activator of PKM2.[4][5] By promoting the formation of the enzymatically active tetrameric form of PKM2, this compound effectively sequesters the protein in the cytoplasm and reduces the nuclear pool of dimeric PKM2 available to function as a HIF-1α coactivator.[4][5][6] This mechanism provides a novel therapeutic strategy to indirectly inhibit HIF-1α signaling and its downstream oncogenic effects.

Mechanism of Action of this compound

This compound allosterically binds to PKM2 at a site distinct from the fructose-1,6-bisphosphate (FBP) binding pocket, inducing a conformational change that favors the stable, active tetrameric state.[5][6] This has two major consequences:

  • Metabolic Reprogramming: The activation of PKM2 enhances the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, thereby increasing the rate of glycolysis.[7][8] This can lead to alterations in cellular metabolite pools, including a decrease in the intermediates used for anabolic processes.

  • Inhibition of HIF-1α Signaling: By promoting tetramerization, this compound reduces the amount of dimeric PKM2 that can translocate to the nucleus. This diminishes the ability of PKM2 to act as a coactivator for HIF-1α, leading to a significant reduction in the expression of HIF-1α target genes.[4][9][10] This includes genes critical for angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1, LDHA), and cell survival.

Signaling Pathway of this compound Action

Dasa58_HIF1a_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKM2_dimer PKM2 (Dimer) Less Active PKM2_tetramer PKM2 (Tetramer) Highly Active PKM2_dimer->PKM2_tetramer Equilibrium PKM2_dimer_nuc PKM2 (Dimer) PKM2_dimer->PKM2_dimer_nuc Translocation Glycolysis Glycolysis PKM2_tetramer->Glycolysis Catalyzes Dasa58 This compound Dasa58->PKM2_dimer Binds and Promotes Tetramerization PEP PEP Pyruvate Pyruvate HIF1a HIF-1α HIF1_complex HIF-1 Complex HIF1a->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds Target_Genes HIF-1α Target Genes (e.g., VEGF, GLUT1, LDHA) HRE->Target_Genes Promotes Transcription PKM2_dimer_nuc->HIF1a Coactivates

Caption: Mechanism of this compound in modulating HIF-1α signaling.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound
ParameterCell LineConcentrationResultReference
PKM2 Activation (AC50) Recombinant human PKM238 nMHalf-maximal activation concentration[5]
PKM2 Activation (EC50) A549 cells19.6 µMEffective cellular half-activation concentration[5][6]
Increase in PK Activity A549-PKM2/kd cells40 µM248 ± 21% increase[5]
Inhibition of HIF-1α Protein LPS-activated BMDMs30-50 µMSignificant inhibition[9][10]
Inhibition of IL-1β mRNA LPS-activated BMDMs50 µMSignificant inhibition[9]
Reduction in Lactate Production H1299 cells50 µMSignificant decrease[5]
Glucose Carbon into Lipids H1299 cells30 µMSignificant decrease in incorporation[5]
Extracellular Acidification BCa and Prostate Cancer Cells30-60 µMEnhanced[7]
Table 2: In Vivo Efficacy of this compound
Animal ModelCancer TypeThis compound TreatmentOutcomeReference
SCID miceProstate Cancer (PC3 cells)40 µM (drug-treated cells injected i.v.)~6-fold reduction in CAF-induced lung metastases[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the effects of this compound on HIF-1α signaling.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Plate cells (e.g., breast cancer cell lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 µM) and/or other compounds for the desired time period (e.g., 24, 48, 72 hours).

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells.

Western Blotting for HIF-1α and PKM2
  • Cell Lysis: After treatment with this compound and/or hypoxia induction, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against HIF-1α, PKM2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Chromatin Immunoprecipitation (ChIP) Assay
  • Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with antibodies against HIF-1α or PKM2, or with a control IgG, overnight at 4°C.

  • Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C.

  • DNA Purification: Purify the DNA using a DNA purification kit.

  • qPCR Analysis: Perform quantitative PCR using primers specific for the Hypoxia Response Element (HRE) in the promoter region of HIF-1α target genes (e.g., IL-1β).

  • Data Analysis: Calculate the enrichment of the target DNA sequence as a percentage of the input DNA.

Experimental Workflow for Assessing this compound's Impact on HIF-1α

Dasa58_Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment: This compound +/- Hypoxia start->treatment protein_analysis Protein Level Analysis treatment->protein_analysis gene_expression_analysis Gene Expression Analysis treatment->gene_expression_analysis protein_dna_interaction Protein-DNA Interaction treatment->protein_dna_interaction metabolic_analysis Metabolic Assays treatment->metabolic_analysis western_blot Western Blot (HIF-1α, PKM2) protein_analysis->western_blot qpcr RT-qPCR (HIF-1α Target Genes) gene_expression_analysis->qpcr chip ChIP-qPCR (HIF-1α binding to HRE) protein_dna_interaction->chip lactate_assay Lactate Production Assay metabolic_analysis->lactate_assay seahorse Seahorse XF Analysis (ECAR, OCR) metabolic_analysis->seahorse end Conclusion: This compound effects on HIF-1α signaling and metabolism western_blot->end qpcr->end chip->end lactate_assay->end seahorse->end

Caption: A typical experimental workflow to evaluate the effects of this compound.

Conclusion and Future Directions

This compound represents a promising pharmacological tool and a potential therapeutic lead for targeting cancers that are dependent on the PKM2-HIF-1α signaling axis. By allosterically activating PKM2, this compound not only impacts cellular metabolism but also effectively disrupts the non-canonical, pro-tumorigenic functions of PKM2 as a nuclear coactivator. The data clearly demonstrate that this compound can inhibit HIF-1α protein levels and the transcription of its target genes, leading to reduced tumor growth and metastasis in preclinical models.

Future research should focus on several key areas. The in vivo efficacy of this compound needs to be further evaluated in a broader range of cancer models, including patient-derived xenografts. Combination studies with other anticancer agents, particularly those that induce hypoxia or target other metabolic pathways, could reveal synergistic effects. Furthermore, the development of next-generation PKM2 activators with improved pharmacokinetic and pharmacodynamic properties is a critical step toward clinical translation. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to exploit the therapeutic potential of modulating PKM2 activity.

References

The Discovery and Development of Dasa-58: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasa-58 is a potent and selective small-molecule allosteric activator of the M2 isoform of pyruvate (B1213749) kinase (PKM2). PKM2 is a key enzyme in glycolysis and is often overexpressed in cancer cells, where it plays a dual role in both metabolism and gene regulation. In its less active dimeric state, PKM2 diverts glycolytic intermediates into anabolic pathways, supporting cell proliferation. This compound promotes the formation of the more active tetrameric form of PKM2, thereby redirecting glucose metabolism towards energy production and away from biosynthesis, which has been shown to suppress tumor growth in preclinical models. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound, including its synthesis, key experimental data, and the signaling pathways it modulates.

Discovery and Synthesis

This compound, also known as ML203 or NCGC00185916, was identified through high-throughput screening of a chemical library for activators of PKM2.[1] It belongs to the class of substituted N,N'-diaryl sulfonamides.[1] While a specific, detailed synthesis protocol for this compound is not publicly available, the general synthesis of N,N'-diaryl sulfonamides involves the coupling of an appropriate aniline (B41778) with a sulfonyl chloride.[2] Based on its chemical structure, 3-((4-((2,3-dihydrobenzo[b][2][3]dioxin-6-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)aniline, a plausible synthetic route is outlined below.

Hypothesized Synthesis Workflow:

cluster_synthesis Hypothesized Synthesis of this compound A 3-Nitroaniline C Intermediate Sulfonamide A->C Coupling B Sulfonyl Chloride Derivative B->C Reduction Reduction (e.g., H2, Pd/C) C->Reduction Nitro Reduction D 2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride F Intermediate Diazepane Sulfonamide D->F Coupling E 1,4-Diazepane E->F Coupling2 Final Coupling F->Coupling2 Sulfonamide Intermediate G This compound Reduction->Coupling2 Aniline Intermediate Coupling2->G

Caption: A plausible synthetic workflow for this compound.

Quantitative Data

The efficacy of this compound as a PKM2 activator has been quantified in various assays. The following tables summarize the key quantitative data reported in the literature.

Table 1: In Vitro Activity of this compound

ParameterValueAssay TypeReference
AC5038 nMRecombinant PKM2 Activation[1]
AC90680 nMRecombinant PKM2 Activation[1]
EC5019.6 µMCellular PKM2 Activation (A549 cells)[4]

Table 2: Cellular and In Vivo Effects of this compound

Cell Line / ModelConcentration / DoseEffectReference
A549 cells40 µM248 ± 21% increase in PKM2 activity[4]
H1299 cells30 µMSignificant decrease in glucose-derived carbon incorporation into lipids[4]
PC3 cells40 µMImpairs stromal-induced EMT and reduces lung metastases formation (~6-fold)[3]
SCID mice with PC3 tumors40 µM (injected cells)Affects EMT and tumor dissemination[3]
Breast Cancer Cell Lines15 µMEnhances pyruvate kinase activity[5]

Experimental Protocols

Pyruvate Kinase (PK) Activity Assay

This assay measures the enzymatic activity of PKM2. The production of pyruvate is coupled to the lactate (B86563) dehydrogenase (LDH) reaction, which oxidizes NADH to NAD+, resulting in a decrease in absorbance at 340 nm.

Protocol:

  • Reagents:

    • Recombinant human PKM1 or PKM2

    • This compound (or other test compounds) dissolved in DMSO

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

    • Phosphoenolpyruvate (B93156) (PEP)

    • ADP

    • Lactate Dehydrogenase (LDH)

    • NADH

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, PEP, ADP, LDH, and NADH.

    • Add recombinant PKM2 to the reaction mixture.

    • Add varying concentrations of this compound.

    • Incubate the reaction at room temperature.

    • Monitor the decrease in absorbance at 340 nm over time using a plate reader.

    • Calculate the rate of NADH oxidation, which is proportional to PKM2 activity.

Cellular PKM2 Activation Assay

This assay determines the ability of this compound to activate PKM2 within a cellular context.

Protocol:

  • Cell Culture:

    • Culture A549 cells (or other suitable cell lines) in appropriate media.

  • Treatment:

    • Treat cells with varying concentrations of this compound (e.g., 0-100 µM) for a specified time (e.g., 3 hours).

  • Cell Lysis:

    • Wash cells with PBS and lyse them in a suitable lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • PK Activity Measurement:

    • Measure the pyruvate kinase activity in the cell lysates using the PK activity assay described in section 3.1.

Immunoprecipitation for PKM2 Tetramer Analysis

This protocol is used to assess the oligomeric state of PKM2 in cells, specifically to determine if this compound promotes tetramer formation.

Protocol:

  • Cell Culture and Transfection:

    • Culture A549 cells and stably express Flag-tagged PKM2.

  • Treatment:

    • Treat cells with DMSO (control) or this compound.

  • Cell Lysis and Immunoprecipitation:

    • Lyse the cells and immunoprecipitate Flag-PKM2 using anti-Flag antibodies.

  • Western Blotting:

    • Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and probe with antibodies against PKM2 to detect co-precipitating endogenous PKM2. An increased amount of co-precipitated PKM2 indicates enhanced tetramer formation.

Experimental Workflow for PKM2 Tetramer Analysis:

cluster_workflow Immunoprecipitation Workflow for PKM2 Tetramer Analysis Start A549 Cells with Flag-PKM2 Treatment Treat with this compound or DMSO Start->Treatment Lysis Cell Lysis Treatment->Lysis IP Immunoprecipitation with Anti-Flag Antibody Lysis->IP Elution Elution of Immunocomplexes IP->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Western_Blot Western Blotting with Anti-PKM2 Antibody SDS_PAGE->Western_Blot Analysis Analyze for Co-precipitated Endogenous PKM2 Western_Blot->Analysis

Caption: Workflow for assessing PKM2 tetramerization.

Signaling Pathways

This compound primarily exerts its effects by modulating the activity of PKM2, which in turn influences several key signaling pathways, most notably cellular metabolism and the hypoxia response pathway.

The Role of PKM2 in Cancer Metabolism

In cancer cells, PKM2 is often found in a less active dimeric state. This "metabolic switch" allows glycolytic intermediates to be shunted into anabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway (for nucleotide synthesis) and serine biosynthesis pathway (for amino acid and lipid synthesis), which are essential for rapid cell proliferation.

This compound-Mediated Activation of PKM2 and its Downstream Effects

This compound binds to an allosteric site on PKM2, promoting the formation of the highly active tetrameric form.[4] This has several downstream consequences:

  • Increased Glycolysis: The activated PKM2 tetramer efficiently converts phosphoenolpyruvate (PEP) to pyruvate, driving glycolysis towards ATP production.

  • Reduced Anabolic Metabolism: By promoting the glycolytic flux, this compound reduces the availability of glycolytic intermediates for anabolic processes, thereby inhibiting cancer cell proliferation.[4]

  • Inhibition of HIF-1α: this compound-mediated activation of PKM2 has been shown to inhibit the activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[3] The nuclear form of dimeric PKM2 can act as a coactivator for HIF-1α, promoting the transcription of genes involved in angiogenesis and metabolic adaptation to hypoxia. By promoting the tetrameric form, this compound reduces the nuclear translocation of PKM2, thereby suppressing HIF-1α-dependent gene expression.[3]

Signaling Pathway of this compound Action:

cluster_pathway This compound Signaling Pathway Dasa58 This compound PKM2_dimer PKM2 (Dimer) (Low Activity) Dasa58->PKM2_dimer Binds to allosteric site PKM2_tetramer PKM2 (Tetramer) (High Activity) PKM2_dimer->PKM2_tetramer Promotes tetramerization Anabolism Anabolic Pathways (e.g., PPP, Serine Synthesis) PKM2_dimer->Anabolism Diverts intermediates HIF1a HIF-1α Activity PKM2_dimer->HIF1a Co-activates (nuclear) Glycolysis Glycolysis PKM2_tetramer->Glycolysis Accelerates PKM2_tetramer->HIF1a Inhibits (reduces nuclear translocation) Pyruvate Pyruvate Glycolysis->Pyruvate ATP ATP Production Pyruvate->ATP Gene_Expression Hypoxia-related Gene Expression HIF1a->Gene_Expression Promotes

References

The Influence of Dasa-58 on Metabolic Reprogramming in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cancer cells exhibit profound metabolic alterations to sustain their rapid proliferation and survival. One of the key enzymes implicated in this metabolic reprogramming is the M2 isoform of pyruvate (B1213749) kinase (PKM2). Unlike its constitutively active counterpart, PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state, allowing cancer cells to divert glycolytic intermediates into biosynthetic pathways. Dasa-58 is a small molecule activator of PKM2 that promotes its stable tetrameric conformation, thereby forcing cancer cells into a more oxidative and less anabolic metabolic state. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on cancer cell metabolism, and detailed protocols for key experimental procedures to study its influence.

Introduction: The Role of PKM2 in Cancer Metabolism

The Warburg effect, characterized by a preference for aerobic glycolysis even in the presence of oxygen, is a hallmark of many cancers. This metabolic phenotype is, in part, driven by the expression of PKM2. In its less active dimeric form, PKM2 slows down the final step of glycolysis, leading to an accumulation of upstream glycolytic intermediates. These intermediates are then shunted into ancillary pathways, such as the pentose (B10789219) phosphate (B84403) pathway (PPP) for nucleotide and NADPH synthesis, and the serine synthesis pathway for amino acid and lipid production, thus supporting anabolic growth.

The activity of PKM2 is tightly regulated by a variety of factors, including allosteric activators like fructose-1,6-bisphosphate (FBP), post-translational modifications, and interactions with other proteins. Several oncogenic signaling pathways, including those driven by mTOR and PI3K/AKT, promote the less active dimeric state of PKM2, thereby facilitating the metabolic reprogramming that fuels tumor growth.

This compound: A Small Molecule Activator of PKM2

This compound is a potent and specific allosteric activator of PKM2. It binds to a pocket at the interface of PKM2 subunits, distinct from the FBP binding site, and stabilizes the enzyme in its active tetrameric conformation. This forces a metabolic shift away from anabolism and towards catabolism, as the increased pyruvate kinase activity enhances the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, driving the glycolytic flux towards the TCA cycle and oxidative phosphorylation.

Mechanism of Action

The primary mechanism of action of this compound is the allosteric activation of PKM2. By locking PKM2 in its tetrameric state, this compound effectively mimics the function of the constitutively active PKM1 isoform. This leads to a decrease in the pool of glycolytic intermediates available for anabolic processes.

Influence of this compound on Cancer Cell Metabolism

Treatment of cancer cells with this compound induces a significant reprogramming of their metabolic landscape. The primary effects are a shift from aerobic glycolysis towards oxidative phosphorylation and a modulation of key metabolic signaling pathways.

Effects on Glycolysis and Oxidative Phosphorylation

The impact of this compound on the balance between glycolysis and oxidative phosphorylation can vary between different cancer cell types. In some instances, this compound has been shown to decrease lactate (B86563) production, indicating a reduction in aerobic glycolysis and a corresponding increase in oxidative phosphorylation. However, other studies have reported an increase in extracellular acidification rate (ECAR), a measure of glycolysis, suggesting a more complex metabolic response. This may be due to an initial surge in glycolytic flux upon PKM2 activation before the cell adapts its metabolic machinery.

Table 1: Quantitative Effects of this compound on Cancer Cell Metabolism

ParameterCell LineConcentration of this compoundObserved EffectReference
PKM2 Activation (AC50) Recombinant PKM2N/A52 nM[1]
ECAR BHY (HNSCC)30 µMIncreased basal and compensatory glycolysis[2]
OCR BHY (HNSCC)30 µMDecreased[2]
Lactate Production H1299 (Lung Cancer)50 µMDecreased[3]
Extracellular Acidification & Lactate Levels Breast Cancer Cell Lines30 µM, 60 µMEnhanced[4]
Pyruvate Kinase Activity A549-PKM2/kd cells40 µM248 ± 21% increase[3]

Note: This table summarizes available quantitative data. The effects of this compound can be cell-line dependent.

Modulation of AMPK and TXNIP Signaling

This compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway.[5] This is likely an indirect effect resulting from the metabolic stress induced by the rapid consumption of ATP during the initial surge of glycolysis upon PKM2 activation. Activated AMPK, in turn, can inhibit anabolic processes and promote catabolism to restore cellular energy balance.

Furthermore, this compound treatment often leads to a reduction in the levels of Thioredoxin-interacting protein (TXNIP).[5] TXNIP is a negative regulator of glucose uptake and glycolysis. Its downregulation by this compound may be a compensatory mechanism to increase glucose influx to fuel the now highly active glycolytic pathway.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the signaling cascade initiated by this compound, leading to metabolic reprogramming in cancer cells.

Dasa58_Signaling cluster_glycolysis Glycolytic Pathway Dasa58 This compound PKM2_dimer PKM2 (Dimer) (Low Activity) Dasa58->PKM2_dimer Binds and stabilizes tetramer PKM2_tetramer PKM2 (Tetramer) (High Activity) PKM2_dimer->PKM2_tetramer Activation Glycolytic_Intermediates Glycolytic Intermediates PKM2_dimer->Glycolytic_Intermediates Accumulation PEP PEP PKM2_tetramer->PEP Catalyzes AMPK AMPK PKM2_tetramer->AMPK Metabolic Stress (ATP depletion) Anabolism Anabolic Pathways (PPP, Serine Synthesis) Glycolytic_Intermediates->Anabolism TXNIP TXNIP Glycolytic_Intermediates->TXNIP Depletion leads to TXNIP degradation Pyruvate Pyruvate PEP->Pyruvate Glycolysis TCA_Cycle TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA_Cycle pAMPK p-AMPK AMPK->pAMPK Phosphorylation Glucose_Uptake Glucose Uptake TXNIP->Glucose_Uptake Inhibits

This compound signaling pathway in cancer cells.
Experimental Workflow for Studying this compound Effects

The following diagram outlines a typical experimental workflow to investigate the metabolic effects of this compound on cancer cells.

Experimental_Workflow Cell_Culture Cancer Cell Culture Dasa58_Treatment This compound Treatment (Varying concentrations and time points) Cell_Culture->Dasa58_Treatment Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT, Crystal Violet) Dasa58_Treatment->Viability_Assay Metabolic_Assays Metabolic Assays Dasa58_Treatment->Metabolic_Assays Western_Blot Western Blot Analysis (PKM2, p-AMPK, TXNIP) Dasa58_Treatment->Western_Blot Data_Analysis Data Analysis and Integration Viability_Assay->Data_Analysis Seahorse Seahorse XF Analysis (OCR, ECAR) Metabolic_Assays->Seahorse Metabolomics Metabolite Profiling (LC-MS, GC-MS) Metabolic_Assays->Metabolomics Flux_Analysis 13C-Metabolic Flux Analysis Metabolic_Assays->Flux_Analysis Seahorse->Data_Analysis Metabolomics->Data_Analysis Flux_Analysis->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Metabolic Reprogramming Data_Analysis->Conclusion

Experimental workflow for studying this compound.

Detailed Experimental Protocols

Western Blot Analysis of PKM2, p-AMPK, and TXNIP

This protocol provides a general guideline for the analysis of protein expression and phosphorylation status in cancer cells treated with this compound.

Materials:

  • Cancer cell lines of interest

  • This compound (stock solution in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-PKM2

    • Rabbit anti-phospho-AMPKα (Thr172)

    • Rabbit anti-AMPKα

    • Rabbit anti-TXNIP

    • Mouse anti-β-actin (loading control)

  • Secondary antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Tris-buffered saline with Tween 20 (TBST)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with desired concentrations of this compound or vehicle (DMSO) for the indicated time points.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom. Transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions (to be optimized):

    • anti-PKM2 (1:1000)

    • anti-p-AMPK (1:1000)

    • anti-AMPK (1:1000)

    • anti-TXNIP (1:1000)

    • anti-β-actin (1:5000)

  • Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 - 1:5000) for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST for 10 minutes each. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to the loading control (β-actin). For phosphoproteins, normalize to the total protein levels.

Seahorse XF Cell Mito Stress Test

This protocol measures key parameters of mitochondrial function by monitoring the oxygen consumption rate (OCR).

Materials:

  • Seahorse XF Analyzer (e.g., XF96 or XF24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Sensor Cartridge

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound

  • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

  • Cell Treatment and Assay Medium Exchange: On the day of the assay, treat the cells with this compound for the desired duration. Prior to the assay, wash the cells and replace the culture medium with pre-warmed Seahorse XF assay medium. Place the cell plate in a non-CO2 37°C incubator for 1 hour to allow for temperature and pH equilibration.

  • Compound Loading: Prepare the mitochondrial stress test compounds in assay medium at the desired final concentrations and load them into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate. The instrument will measure baseline OCR and ECAR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

  • Data Analysis: Normalize the OCR and ECAR data to cell number or protein content. Analyze the data using the Seahorse Wave software to determine the various mitochondrial function parameters.

13C-Metabolic Flux Analysis (MFA)

This advanced technique allows for the quantitative determination of intracellular metabolic fluxes.

Materials:

  • 13C-labeled substrates (e.g., [U-13C]-glucose)

  • Cancer cells and culture reagents

  • This compound

  • Metabolite extraction solution (e.g., 80% methanol)

  • LC-MS or GC-MS system

  • MFA software (e.g., INCA, Metran)

Procedure:

  • Isotope Labeling Experiment: Culture cells in a medium containing the 13C-labeled substrate in the presence or absence of this compound until isotopic steady state is reached (typically 24-48 hours).

  • Metabolite Extraction: Rapidly quench metabolism by aspirating the medium and adding ice-cold extraction solution. Scrape the cells and collect the extract.

  • Sample Analysis: Analyze the isotopic labeling patterns of intracellular metabolites using LC-MS or GC-MS.

  • Flux Calculation: Use a metabolic network model and the measured mass isotopomer distributions to calculate the intracellular metabolic fluxes using specialized MFA software.[6][7] This involves solving a system of algebraic equations that describe the atom transitions in the metabolic network.

Conclusion

This compound represents a promising therapeutic strategy for cancers that are dependent on the metabolic flexibility conferred by PKM2. By locking PKM2 in its active tetrameric state, this compound forces a metabolic shift that can render cancer cells more susceptible to apoptosis or other therapeutic interventions. The experimental protocols and signaling information provided in this guide offer a comprehensive framework for researchers to further investigate the intricate role of this compound in reprogramming cancer cell metabolism and to explore its potential in novel anti-cancer therapies. Further research is warranted to fully elucidate the cell-type-specific responses to this compound and to identify predictive biomarkers for its efficacy.

References

Dasa-58: A Technical Guide to its Effects on Glycolysis and Lactate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dasa-58 is a small molecule allosteric activator of the pyruvate (B1213749) kinase M2 isoform (PKM2), a critical enzyme in the glycolytic pathway. Dysregulation of PKM2 activity is a hallmark of many cancers, leading to the metabolic shift known as the Warburg effect, characterized by increased glycolysis and lactate (B86563) production even in the presence of oxygen. This document provides a comprehensive technical overview of the effects of this compound on glycolysis and lactate production, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways. The information presented is intended to support further research and drug development efforts targeting cancer metabolism.

Introduction to this compound and its Mechanism of Action

This compound is an N,N'-diarylsulfonamide compound that acts as a potent and specific activator of PKM2.[1] In many cancer cells, PKM2 exists predominantly in a less active dimeric form, which diverts glycolytic intermediates towards anabolic pathways that support cell proliferation. This compound promotes the formation of the more active tetrameric form of PKM2.[2] This enzymatic activation enhances the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, the final step of glycolysis.[2][3] By promoting the tetrameric state, this compound effectively reverses the metabolic phenotype associated with the dimeric PKM2, impacting downstream metabolic fluxes, including lactate production.

Quantitative Effects of this compound on Glycolysis and Lactate Production

The activation of PKM2 by this compound has been shown to have distinct effects on glycolysis and lactate production across different cancer cell lines. While some studies report a decrease in lactate production, others show an enhancement of glycolysis and lactate secretion. This highlights the context-dependent metabolic reprogramming induced by this compound.

Table 1: Effect of this compound on Lactate Production

Cell LineConcentration of this compoundDuration of TreatmentChange in Lactate ProductionReference
H1299 (Non-small cell lung carcinoma)50 µM20 minutesDecreased[2]
H1299 (Non-small cell lung carcinoma)40 µMOvernightDecreased intracellular lactate[4][5]
RPMI 822640 µMNot SpecifiedReduced[4]
Breast Cancer Cell Lines (BCa)30 µMNot SpecifiedEnhanced extracellular lactate levels[6][7]

Table 2: Effect of this compound on Glycolysis (Extracellular Acidification Rate - ECAR)

Cell LineConcentration of this compoundDuration of TreatmentChange in ECARReference
Breast Cancer Cell Lines (BCa)30 µM and 60 µM0-72 hoursEnhanced[7]
Prostate Cancer Cell Lines30 µM and 60 µM0-72 hoursInduced[7]
BHY (Head and Neck Squamous Cell Carcinoma)Not SpecifiedNot SpecifiedEnhanced basal and compensatory glycolysis[8]
SCC-154 (Head and Neck Squamous Cell Carcinoma)Not SpecifiedNot SpecifiedIncreased basal and compensatory glycolysis[8]
SCC-9 (Head and Neck Squamous Cell Carcinoma)Not SpecifiedNot SpecifiedIncreased basal and compensatory glycolysis[8]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The primary mechanism of this compound is the allosteric activation of PKM2. This activation influences the final step of glycolysis, thereby altering the metabolic fate of glucose.

This compound promotes the active tetrameric form of PKM2, enhancing the conversion of PEP to pyruvate.
Experimental Workflow for Assessing this compound's Effects

A typical experimental workflow to investigate the impact of this compound on cellular metabolism involves cell culture, treatment with the compound, and subsequent metabolic assays.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Metabolic Assays cluster_analysis Data Analysis cell_culture Seed cancer cells (e.g., H1299) in appropriate culture plates treatment Treat cells with this compound (e.g., 40-50 µM) or vehicle control (DMSO) cell_culture->treatment incubation Incubate for the desired duration (e.g., 20 min to overnight) treatment->incubation lactate_assay Lactate Production Assay (Colorimetric/Fluorometric) incubation->lactate_assay seahorse_assay Glycolysis Stress Test (Seahorse XF Analyzer) incubation->seahorse_assay metabolomics Metabolomic Analysis (LC-MS/MS or GC-MS) incubation->metabolomics data_quantification Quantify lactate levels, ECAR, and intracellular metabolite concentrations lactate_assay->data_quantification seahorse_assay->data_quantification metabolomics->data_quantification statistical_analysis Perform statistical analysis (e.g., t-test) data_quantification->statistical_analysis

A generalized workflow for studying the metabolic effects of this compound on cancer cells.

Detailed Experimental Protocols

Lactate Production Assay (Colorimetric)

This protocol is adapted for measuring lactate in the incubation medium of cells treated with this compound.

Materials:

  • Logarithmically growing cancer cells (e.g., H1299)

  • Krebs-Ringer Bicarbonate Buffer (KRBB) or similar

  • Glucose

  • This compound

  • Vehicle control (DMSO)

  • Commercial Lactate Assay Kit (e.g., from Sigma-Aldrich, Abcam, or Cell Biolabs)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Preparation:

    • Plate cells in a 96-well plate at a desired density and allow them to adhere and grow to a logarithmic phase.

    • On the day of the assay, wash the cells once with Krebs buffer.[2]

  • Treatment:

    • Prepare the incubation medium by dissolving glucose in Krebs buffer.

    • Add this compound to the desired final concentration (e.g., 50 µM) to the treatment wells.[2]

    • Add an equivalent volume of DMSO to the control wells.

    • Add the incubation medium to the respective wells.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 20 minutes).[2]

  • Sample Collection:

    • After incubation, carefully collect the supernatant (incubation medium) from each well without disturbing the cell layer.

  • Lactate Measurement:

    • Follow the manufacturer's instructions for the chosen lactate assay kit. This typically involves:

      • Preparing a standard curve with the provided lactate standard.

      • Adding the collected supernatant and standards to a new 96-well plate.

      • Adding the reaction mix from the kit to each well.

      • Incubating for the recommended time (e.g., 30 minutes at 37°C).

      • Measuring the absorbance at the specified wavelength (e.g., 570 nm for colorimetric assays).

  • Data Analysis:

    • Calculate the lactate concentration in the samples using the standard curve.

    • Normalize the lactate production to the cell number or protein content if necessary.

Glycolysis Stress Test using Seahorse XF Analyzer

This protocol measures the extracellular acidification rate (ECAR) as an indicator of glycolysis.

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Analyzer

  • Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-deoxyglucose)

  • Seahorse XF Base Medium supplemented with L-glutamine

  • Cells of interest

  • This compound or vehicle control (DMSO)

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere overnight.

  • Drug Treatment:

    • On the day of the assay, treat the cells with this compound or DMSO for the desired duration.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

    • Replace the culture medium with pre-warmed Seahorse XF Base Medium supplemented with L-glutamine.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

  • Compound Loading:

    • Load the injector ports of the sensor cartridge with glucose, oligomycin, and 2-deoxyglucose according to the Glycolysis Stress Test protocol.

  • Seahorse XF Analyzer Run:

    • Calibrate the instrument with the sensor cartridge.

    • Replace the calibrant plate with the cell plate and initiate the assay.

    • The instrument will measure the basal ECAR and the ECAR after the sequential injection of the compounds.

  • Data Analysis:

    • The Seahorse software will calculate key parameters of glycolytic function, including glycolysis, glycolytic capacity, and glycolytic reserve.

    • Compare these parameters between this compound-treated and control cells.

LC-MS/MS for Intracellular Metabolite Analysis

This protocol provides a general framework for analyzing intracellular metabolites like lactate and serine.

Materials:

  • Cells treated with this compound or DMSO

  • Ice-cold 80% methanol (B129727)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Metabolite Extraction:

    • After treatment, rapidly wash the cells with ice-cold PBS.

    • Add ice-cold 80% methanol to the culture dish to quench metabolic activity.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Vortex the samples and incubate on ice.

    • Centrifuge at high speed to pellet the protein and cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Inject the samples into the LC-MS/MS system.

    • Separate the metabolites using an appropriate chromatography column (e.g., HILIC for polar metabolites).

    • Detect and quantify the metabolites using the mass spectrometer in multiple reaction monitoring (MRM) mode or by high-resolution mass spectrometry.

  • Data Analysis:

    • Process the raw data using appropriate software to identify and quantify the peaks corresponding to the metabolites of interest.

    • Normalize the metabolite levels to the cell number or protein content.

Conclusion

This compound represents a valuable tool for investigating the role of PKM2 in cancer metabolism. Its ability to allosterically activate PKM2 leads to significant, albeit context-dependent, alterations in glycolysis and lactate production. The data and protocols presented in this guide provide a foundation for researchers to further explore the therapeutic potential of targeting PKM2 with activators like this compound. A thorough understanding of its metabolic consequences in different cancer types is crucial for the development of effective therapeutic strategies.

References

Dasa-58: A Novel Pyruvate Kinase M2 Activator with Preclinical Anti-Cancer Activity in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Dasa-58, a potent and specific small-molecule activator of the M2 isoform of pyruvate (B1213749) kinase (PKM2), has emerged as a promising therapeutic agent in preclinical prostate cancer models. By targeting the metabolic reprogramming inherent in cancer cells, this compound reverses the Warburg effect, leading to the suppression of tumor growth and metastasis. This technical guide provides a comprehensive overview of the preliminary studies of this compound in prostate cancer, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the signaling pathways involved.

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men worldwide. A hallmark of many cancers, including prostate cancer, is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. Pyruvate kinase M2 (PKM2), a key enzyme in the glycolytic pathway, is a critical regulator of this metabolic reprogramming. In tumor cells, PKM2 predominantly exists in a less active dimeric form, which diverts glucose metabolites towards anabolic processes that support cell proliferation. This compound is a novel allosteric activator that promotes the formation of the highly active tetrameric form of PKM2, thereby redirecting metabolic flux towards oxidative phosphorylation and away from biosynthesis. This guide synthesizes the existing preclinical data on this compound's efficacy in prostate cancer models.

Mechanism of Action

This compound exerts its anti-cancer effects by specifically activating PKM2. This activation has several downstream consequences that counteract the hallmarks of cancer:

  • Reversal of the Warburg Effect: By promoting the tetrameric form of PKM2, this compound enhances the conversion of phosphoenolpyruvate (B93156) to pyruvate, thereby increasing the flux through the TCA cycle and oxidative phosphorylation, and reducing the production of lactate (B86563).

  • Inhibition of Epithelial-Mesenchymal Transition (EMT): In prostate cancer cells, this compound has been shown to impair the stromal-induced EMT program, a critical process for cancer cell invasion and metastasis.[1]

  • Abrogation of Nuclear PKM2 Functions: Dimeric PKM2 can translocate to the nucleus and act as a protein kinase, phosphorylating and activating various transcription factors, including HIF-1α. This compound prevents the nuclear translocation of PKM2 and its interaction with HIF-1α, thereby inhibiting the expression of HIF-1α target genes involved in angiogenesis, cell survival, and metastasis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in prostate cancer models.

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
PKM2 Activation (EC50) A549 (Lung Cancer)19.6 µM[2][3]
Effect on Extracellular Acidification Prostate Cancer Cell LinesEnhanced[4]

Table 2: In Vivo Efficacy of this compound in a Prostate Cancer Xenograft Model

Animal ModelProstate Cancer Cell LineTreatmentKey FindingReference
Male SCID-bg/bg mice PC340 µM this compound (administered via i.v. injection of drug-treated cells)Dramatically reduced (~6-fold) cancer-associated fibroblast (CAF)-induced lung metastases formation.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preliminary studies of this compound.

Cell Culture
  • Cell Lines: The human prostate cancer cell line PC3 is commonly used.[1] These cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Pyruvate Kinase (PK) Activity Assay
  • Principle: This assay measures the enzymatic activity of PKM2 by monitoring the conversion of phosphoenolpyruvate to pyruvate, which is coupled to the oxidation of NADH by lactate dehydrogenase.

  • Procedure:

    • Cells are treated with this compound or vehicle control for a specified time.

    • Cell lysates are prepared, and protein concentration is determined.

    • The PK activity in the lysates is measured by adding a reaction mixture containing phosphoenolpyruvate, ADP, NADH, and lactate dehydrogenase.

    • The decrease in absorbance at 340 nm due to NADH oxidation is monitored over time.

Western Blotting for EMT Markers and Signaling Proteins
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in EMT (e.g., E-cadherin, Vimentin) and signaling pathways (e.g., PKM2, HIF-1α).

  • Procedure:

    • Protein lysates are prepared from treated and untreated cells.

    • Proteins are separated by size using SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with secondary antibodies conjugated to a detection enzyme.

    • The protein bands are visualized and quantified using a chemiluminescence detection system.

In Vivo Xenograft Model of Prostate Cancer Metastasis
  • Animal Model: Male SCID-bg/bg mice are commonly used as they are immunodeficient and can accept human tumor xenografts.[1]

  • Procedure:

    • PC3 prostate cancer cells are pre-treated with this compound (e.g., 40 µM) or vehicle control.[1]

    • The treated cells are then injected intravenously (i.v.) into the mice to model metastasis.[1]

    • The formation of lung metastases is monitored and quantified at a defined endpoint, typically by harvesting the lungs and counting the metastatic nodules.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Dasa58_Mechanism_of_Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondria Mitochondrion Stromal Signals Stromal Signals PKM2 (dimer) PKM2 (dimer) Stromal Signals->PKM2 (dimer) Promotes PKM2 (tetramer) PKM2 (tetramer) PKM2 (dimer)->PKM2 (tetramer) Anabolic Pathways Anabolic Pathways PKM2 (dimer)->Anabolic Pathways Favors Lactate Lactate PKM2 (dimer)->Lactate PKM2 (dimer)_n PKM2 (dimer) PKM2 (dimer)->PKM2 (dimer)_n Translocation Pyruvate Pyruvate PKM2 (tetramer)->Pyruvate Glycolysis Glycolysis Glycolysis->PKM2 (dimer) TCA Cycle TCA Cycle Pyruvate->TCA Cycle This compound This compound This compound->PKM2 (tetramer) Activates This compound->PKM2 (dimer)_n Inhibits Translocation Oxidative Phosphorylation Oxidative Phosphorylation TCA Cycle->Oxidative Phosphorylation HIF-1α HIF-1α PKM2 (dimer)_n->HIF-1α Activates Gene Expression Gene Expression HIF-1α->Gene Expression Regulates EMT EMT Gene Expression->EMT Metastasis Metastasis EMT->Metastasis

Caption: this compound mechanism of action in prostate cancer cells.

Experimental_Workflow Prostate Cancer Cell Lines (e.g., PC3) Prostate Cancer Cell Lines (e.g., PC3) In Vitro Studies In Vitro Studies Prostate Cancer Cell Lines (e.g., PC3)->In Vitro Studies In Vivo Studies In Vivo Studies Prostate Cancer Cell Lines (e.g., PC3)->In Vivo Studies Cell Viability Assay Cell Viability Assay In Vitro Studies->Cell Viability Assay PKM2 Activity Assay PKM2 Activity Assay In Vitro Studies->PKM2 Activity Assay Western Blot (EMT Markers, HIF-1α) Western Blot (EMT Markers, HIF-1α) In Vitro Studies->Western Blot (EMT Markers, HIF-1α) Metabolic Assays (Lactate, ECAR) Metabolic Assays (Lactate, ECAR) In Vitro Studies->Metabolic Assays (Lactate, ECAR) Xenograft Model (SCID mice) Xenograft Model (SCID mice) In Vivo Studies->Xenograft Model (SCID mice) Tumor Growth Monitoring Tumor Growth Monitoring Xenograft Model (SCID mice)->Tumor Growth Monitoring Metastasis Assessment (e.g., Lung Nodules) Metastasis Assessment (e.g., Lung Nodules) Xenograft Model (SCID mice)->Metastasis Assessment (e.g., Lung Nodules) Data Analysis Data Analysis Tumor Growth Monitoring->Data Analysis Metastasis Assessment (e.g., Lung Nodules)->Data Analysis Evaluation of this compound Efficacy Evaluation of this compound Efficacy Data Analysis->Evaluation of this compound Efficacy

Caption: General experimental workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

The preliminary studies on this compound in prostate cancer models are highly encouraging. By targeting the metabolic vulnerability of cancer cells through PKM2 activation, this compound demonstrates potent anti-tumor and anti-metastatic effects. The data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound. Future studies should focus on:

  • Expanding the scope of in vitro studies to include a broader panel of prostate cancer cell lines, including those resistant to standard therapies.

  • Conducting comprehensive in vivo efficacy studies in orthotopic and patient-derived xenograft (PDX) models of prostate cancer to better recapitulate the human disease.

  • Investigating the potential for combination therapies with existing prostate cancer treatments, such as androgen deprivation therapy or chemotherapy.

  • Elucidating the detailed molecular mechanisms underlying this compound-mediated inhibition of EMT and metastasis.

References

Methodological & Application

Dasa-58: Application Notes and Protocols for In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasa-58 is a potent and specific small-molecule activator of the M2 isoform of pyruvate (B1213749) kinase (PKM2).[1][2][3] PKM2 is a key enzyme in glycolysis that is frequently overexpressed in cancer cells and plays a crucial role in regulating cancer cell metabolism and proliferation. In its less active dimeric form, PKM2 diverts glucose metabolites towards anabolic processes, supporting tumor growth. This compound promotes the formation of the more active tetrameric form of PKM2, thereby redirecting metabolic flux towards ATP production and away from biosynthesis.[4][5][6] This modulation of cancer metabolism makes this compound a valuable tool for in vitro research and a potential therapeutic agent.

These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to investigate its effects on cell metabolism, signaling, and viability.

Mechanism of Action

This compound functions as an allosteric activator of PKM2.[2] It binds to a site distinct from the substrate-binding pocket, inducing a conformational change that favors the stable, highly active tetrameric state of the enzyme.[4][5] This activation of PKM2 has several downstream consequences:

  • Inhibition of HIF-1α and IL-1β: In macrophages, this compound has been shown to inhibit the lipopolysaccharide (LPS)-induced expression of Hypoxia-Inducible Factor-1α (HIF-1α) and Interleukin-1β (IL-1β).[1][7]

  • Metabolic Reprogramming: By enhancing pyruvate kinase activity, this compound can lead to a decrease in the levels of glycolytic intermediates that feed into anabolic pathways.[2] This can also lead to a reduction in lactate (B86563) production and an increase in oxygen consumption in some cancer cell lines.[6]

  • Impairment of EMT: In prostate cancer cells, this compound has been demonstrated to impair the stromal-induced epithelial-mesenchymal transition (EMT) program by preventing the nuclear translocation of PKM2 and its interaction with HIF-1α.[1][7]

Data Presentation

Quantitative Data Summary
ParameterValueCell Line/SystemReference
AC50 (for recombinant PKM2) 38 nMRecombinant Human PKM2[3][4]
AC90 (for recombinant PKM2) 680 nMRecombinant Human PKM2[3][4]
EC50 (for PKM2 activation in cells) 19.6 µMA549 cells[3]
Effective Concentration (Breast Cancer Cells) 15 µM, 30 µM, 60 µMMDA-MB-231, MDA-MB-468, HCC-1443, T47-D, MCF7[2]
Effective Concentration (Prostate Cancer Cells) 40 µMPC3[1]
IC50 (Compound 3k - a PKM2 inhibitor for comparison) 10.5 ± 5.8 µM to 23.6 ± 7.7 µMHead and Neck Squamous Cell Carcinoma (HNSCC) cell lines[6]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

Procedure:

  • This compound is soluble in DMSO.[1] To prepare a high-concentration stock solution (e.g., 10-50 mM), dissolve the this compound powder in fresh, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 4.54 mg of this compound (Molecular Weight: 453.53 g/mol ) in 1 mL of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Cell Culture and Treatment

Materials:

  • Cancer cell line of interest (e.g., A549, H1299, PC3, MDA-MB-231)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound stock solution

Procedure:

  • Culture cells in a humidified incubator at 37°C with 5% CO2.

  • Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.

  • The next day, dilute the this compound stock solution to the desired final concentration in fresh culture medium. A typical concentration range for in vitro experiments is 10-60 µM.[2]

  • Remove the old medium from the cells and replace it with the medium containing this compound.

  • Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound used.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[2]

Pyruvate Kinase (PK) Activity Assay

This assay measures the enzymatic activity of PKM2 in cell lysates.

Materials:

  • Treated and control cells

  • Lysis buffer (e.g., RIPA buffer)

  • Pyruvate Kinase Activity Assay Kit (commercially available)

  • Bradford assay reagent for protein quantification

Procedure:

  • After treatment with this compound, wash the cells with ice-cold PBS.

  • Lyse the cells in lysis buffer and collect the cell lysates.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using the Bradford assay.

  • Follow the manufacturer's instructions for the Pyruvate Kinase Activity Assay Kit. This typically involves adding a specific amount of protein lysate to a reaction mixture containing phosphoenolpyruvate (B93156) (PEP) and ADP. The conversion of PEP to pyruvate is coupled to a reaction that produces a detectable colorimetric or fluorometric signal.

  • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Normalize the PK activity to the protein concentration of each sample. An increase in activity is expected in this compound-treated cells.[4][5]

Cell Viability Assay (CCK-8)

This assay determines the effect of this compound on cell proliferation and cytotoxicity.

Materials:

  • Cells seeded in a 96-well plate and treated with this compound

  • Cell Counting Kit-8 (CCK-8) reagent

Procedure:

  • Following the treatment period, add 10 µL of CCK-8 solution to each well of the 96-well plate.

  • Incubate the plate for 1-4 hours in the cell culture incubator.

  • Measure the absorbance at 450 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blotting

This technique is used to analyze the protein levels of PKM2 and downstream signaling molecules.

Materials:

  • Treated and control cell lysates

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF)

  • Primary antibodies (e.g., anti-PKM2, anti-HIF-1α, anti-phospho-AMPK, anti-TXNIP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Separate equal amounts of protein from each cell lysate by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Mandatory Visualization

Dasa58_Signaling_Pathway cluster_glycolysis Glycolysis cluster_anabolism Anabolic Pathways cluster_dasa58_effect This compound Effect cluster_downstream Downstream Effects Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P FBP FBP F6P->FBP PEP PEP FBP->PEP Pyruvate Pyruvate PEP->Pyruvate PKM2 (Dimer) (Less Active) Glycolytic_Intermediates Glycolytic Intermediates PEP->Glycolytic_Intermediates PEP_to_Pyruvate_active Lactate Lactate Pyruvate->Lactate Biosynthesis\n(Lipids, Nucleotides,\nAmino Acids) Biosynthesis (Lipids, Nucleotides, Amino Acids) Glycolytic_Intermediates->Biosynthesis\n(Lipids, Nucleotides,\nAmino Acids) Dasa58 This compound PKM2_Tetramer PKM2 (Tetramer) (More Active) Dasa58->PKM2_Tetramer Activates HIF1a HIF-1α PKM2_Tetramer->HIF1a Inhibits Nuclear_PKM2 Nuclear PKM2 PKM2_Tetramer->Nuclear_PKM2 Abrogates Translocation PEP_to_Pyruvate_active->Pyruvate PKM2 (Tetramer) EMT EMT Program HIF1a->EMT Promotes Nuclear_PKM2->HIF1a Associates with

Caption: this compound activates PKM2, promoting its active tetrameric form.

Dasa58_Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Seeding treatment This compound Treatment (e.g., 10-60 µM) start->treatment incubation Incubation (24-72 hours) treatment->incubation harvest Cell Harvesting / Lysate Preparation incubation->harvest pk_assay Pyruvate Kinase Activity Assay harvest->pk_assay viability_assay Cell Viability Assay (e.g., CCK-8) harvest->viability_assay western_blot Western Blotting (PKM2, HIF-1α, etc.) harvest->western_blot metabolism_assay Metabolite Analysis (Lactate, etc.) harvest->metabolism_assay end Data Analysis & Interpretation pk_assay->end viability_assay->end western_blot->end metabolism_assay->end

Caption: A typical experimental workflow for using this compound in vitro.

References

Preparation of Dasa-58 Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of Dasa-58, a potent and selective activator of Pyruvate (B1213749) Kinase M2 (PKM2), using Dimethyl Sulfoxide (DMSO) as the solvent. Accurate preparation of this stock solution is critical for ensuring reproducibility and reliability in downstream experiments, including cell-based assays and in vivo studies. This guide includes information on the chemical properties of this compound, a step-by-step protocol for solubilization, and recommendations for storage and handling to maintain the integrity and activity of the compound.

Introduction

This compound is a small molecule activator of the M2 isoform of pyruvate kinase (PKM2), an enzyme that plays a crucial role in cancer metabolism and cell proliferation.[1][2][3][4][5] By promoting the tetrameric, more active form of PKM2, this compound can modulate cellular metabolic pathways, making it a valuable tool for research in oncology and metabolic diseases.[1][6] Given its hydrophobic nature, this compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents like DMSO.[7] This document outlines a standardized procedure for preparing a concentrated stock solution of this compound in DMSO, which can then be diluted to the desired final concentration in cell culture media or other aqueous buffers for experimental use.

Chemical and Physical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

PropertyValueReference
Molecular Weight 453.53 g/mol [1][2][7]
Appearance White to off-white solid powder[1][2]
Solubility in DMSO Up to 100 mM.[1][6] Also reported as 30 mg/mL[4] and 91 mg/mL[7] (sonication may be required).[8][1][4][6][7][8]
Storage of Powder -20°C for up to 3 years.[7][8]
Storage of Stock Solution -80°C for up to 1 year; -20°C for up to 1 month.[2][7][2][7]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions in various experimental setups.

Materials and Equipment
  • This compound powder (purity ≥98%)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Step-by-Step Procedure
  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability and solubility of the compound.

  • Weighing: Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 4.54 mg of this compound (see calculation below).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock solution, if you weighed 4.54 mg of this compound, you would add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Sonication (Optional): If the compound does not fully dissolve with vortexing, sonicate the solution in a water bath for 5-10 minutes.[8] Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed microcentrifuge tubes or amber glass vials. This minimizes freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2][7]

Calculation for a 10 mM Stock Solution

To calculate the mass of this compound required to make a 10 mM stock solution, use the following formula:

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Mass (mg) = 10 mmol/L x 0.001 L x 453.53 g/mol = 4.5353 mg

  • Therefore, to make 1 mL of a 10 mM stock solution, you will need approximately 4.54 mg of this compound.

Safety Precautions

  • This compound is for research use only.

  • Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Dasa58_Stock_Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Equilibrate Equilibrate this compound to Room Temperature Weigh Weigh this compound (e.g., 4.54 mg) Equilibrate->Weigh Prevent Condensation Add_DMSO Add Anhydrous DMSO (e.g., 1 mL) Weigh->Add_DMSO Accurate Mass Vortex Vortex Thoroughly (1-2 min) Add_DMSO->Vortex Initial Mixing Sonicate Sonicate (Optional) (5-10 min) Vortex->Sonicate If Not Fully Dissolved Aliquot Aliquot into Single-Use Volumes Vortex->Aliquot If Fully Dissolved Sonicate->Aliquot Ensure Homogeneity Store Store at -20°C or -80°C Aliquot->Store Minimize Freeze-Thaw

Caption: Workflow for this compound Stock Solution Preparation.

Signaling Pathway Involving PKM2

This compound acts as an allosteric activator of PKM2. The following diagram illustrates the simplified signaling context of PKM2, which can be influenced by this compound.

PKM2_Signaling Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt PKM2_dimer PKM2 (Inactive Dimer) PI3K_Akt->PKM2_dimer Promotes Glycolysis Glycolysis Glycolysis->PKM2_dimer Final Step PKM2_tetramer PKM2 (Active Tetramer) PKM2_dimer->PKM2_tetramer Equilibrium Warburg_Effect Warburg Effect (Aerobic Glycolysis) PKM2_dimer->Warburg_Effect PKM2_tetramer->Glycolysis Enhances Flux Dasa58 This compound Dasa58->PKM2_tetramer Activates Biosynthesis Macromolecular Biosynthesis Warburg_Effect->Biosynthesis Lactate Lactate Production Warburg_Effect->Lactate

Caption: Simplified PKM2 Signaling and this compound Action.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasa-58 is a potent and specific allosteric activator of pyruvate (B1213749) kinase M2 (PKM2), a key enzyme in cancer cell metabolism.[1][2][3] PKM2 is predominantly expressed in proliferating cells, including cancer cells, and plays a crucial role in the Warburg effect, where cancer cells favor aerobic glycolysis over oxidative phosphorylation. By activating PKM2, this compound promotes the tetrameric form of the enzyme, leading to a reduction in anabolic processes and suppression of tumor growth.[2] These application notes provide a summary of recommended concentrations, detailed experimental protocols, and an overview of the signaling pathways affected by this compound.

Data Presentation: Recommended this compound Concentrations

The optimal concentration of this compound can vary significantly depending on the cancer cell line and the specific experimental endpoint. The following table summarizes concentrations and observed effects from various studies. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Cancer TypeCell Line(s)ConcentrationIncubation TimeObserved EffectReference(s)
Prostate CancerPC340 µM-Impaired stromal-induced EMT, abrogation of nuclear translocation of PKM2.[1][3]
Lung CarcinomaH1299, A54940 µM3 hoursSelective activation of PKM2.[2]
Breast CancerMDA-MB-231, MDA-MB-468, HCC-1443, T47-D, MCF715 µM2 hours, 24 hours, 72 hoursPotentiation of antitumor effects of other metabolic stressors; enhanced PK activity.[4]
Breast CancerBCa cell lines30 µM, 60 µM0-72 hoursEnhanced extracellular acidification and lactate (B86563) levels.[4]
Head and Neck Squamous Cell Carcinoma (HNSCC)SCC-9, BHYNot specified48 hoursNo direct cytotoxic effect was observed, but it enhanced glycolysis.[5][6]
Oral Cancer-52 nM (AC50)-In vitro activation of PKM2.[7]

Note: IC50 values for this compound are not consistently reported, as its primary mechanism is not direct cytotoxicity but rather the modulation of cellular metabolism.[5] For instance, in HNSCC cell lines, this compound did not exhibit a clear cytotoxic effect.[5]

Signaling Pathway

This compound acts as an allosteric activator of PKM2. In cancer cells, PKM2 is often found in a less active dimeric form, which promotes the accumulation of glycolytic intermediates that are shunted into anabolic pathways, supporting cell proliferation. This compound binds to PKM2 and stabilizes its active tetrameric form. This enhancement of PKM2 activity accelerates the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, thereby boosting glycolysis and ATP production while reducing the availability of intermediates for anabolic processes.[2] This can lead to a depletion of upstream glycolytic intermediates, making cells more vulnerable to other metabolic stressors.[5] Furthermore, this compound has been shown to inhibit HIF-1α and affect AMPK signaling.[1][5]

Dasa58_Signaling_Pathway cluster_0 Cytoplasm Dasa58 This compound PKM2_dimer PKM2 (Dimer) Less Active Dasa58->PKM2_dimer activates HIF1a HIF-1α Dasa58->HIF1a inhibits AMPK AMPK Signaling Dasa58->AMPK activates PKM2_tetramer PKM2 (Tetramer) Active PKM2_dimer->PKM2_tetramer promotes tetramerization Anabolism Anabolic Pathways (e.g., Lipogenesis) PKM2_dimer->Anabolism promotes Glycolysis Glycolysis PKM2_tetramer->Glycolysis enhances PKM2_tetramer->Anabolism inhibits

This compound Signaling Pathway

Experimental Protocols

Cell Viability and IC50 Determination

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) using a crystal violet assay.

Materials:

  • Cancer cell lines of interest

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • Crystal Violet solution (0.5% in 20% methanol)

  • Methanol (B129727)

  • Sorensen's buffer (or 10% acetic acid)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Staining:

    • Carefully remove the medium.

    • Wash the cells gently with 100 µL of PBS.

    • Add 50 µL of 4% paraformaldehyde to fix the cells for 15 minutes at room temperature.

    • Wash again with PBS.

    • Add 50 µL of crystal violet solution to each well and incubate for 20 minutes at room temperature.

    • Wash the wells with water until the water runs clear.

  • Solubilization and Measurement:

    • Air dry the plate completely.

    • Add 100 µL of methanol or Sorensen's buffer to each well to solubilize the stain.

    • Measure the absorbance at 595 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized viability against the log of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis using flow cytometry.[8][9]

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (and controls) for the desired time (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 106 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

    • Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol outlines the analysis of cell cycle distribution by flow cytometry.[10]

Materials:

  • Cancer cell lines

  • This compound

  • PBS

  • Cold 70% Ethanol (B145695)

  • PI/RNase Staining Buffer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay. Harvest the cells by trypsinization.

  • Fixation:

    • Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the DNA content histogram.

    • The data will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak may indicate apoptotic cells.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the effects of this compound on cancer cell lines.

Dasa58_Workflow cluster_workflow Experimental Workflow for this compound Evaluation cluster_assays Functional Assays start Start: Select Cancer Cell Lines dose_response Dose-Response Curve (e.g., Crystal Violet Assay) start->dose_response determine_ic50 Determine IC50 / Optimal Concentration dose_response->determine_ic50 functional_assays Functional Assays determine_ic50->functional_assays apoptosis Apoptosis Assay (Annexin V/PI) functional_assays->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) functional_assays->cell_cycle metabolism Metabolic Assays (e.g., Lactate, OCR) functional_assays->metabolism data_analysis Data Analysis and Interpretation apoptosis->data_analysis cell_cycle->data_analysis metabolism->data_analysis end End: Conclusion data_analysis->end

General Experimental Workflow

References

Application Notes and Protocols for Dasa-58 In Vivo Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of Dasa-58, a potent activator of pyruvate (B1213749) kinase M2 (PKM2), in mouse models of disease, particularly in the context of cancer research.

Introduction

This compound is a small molecule activator of the M2 isoform of pyruvate kinase (PKM2), an enzyme that plays a critical role in cancer metabolism. By promoting the active tetrameric form of PKM2, this compound can reprogram cancer cell metabolism, leading to anti-tumor effects. These protocols and notes are designed to guide researchers in the effective use of this compound in preclinical mouse studies.

Mechanism of Action

This compound allosterically activates PKM2, stabilizing its tetrameric form.[1] This enhanced enzymatic activity shifts the metabolic state of cancer cells, leading to a decrease in the production of lactate (B86563) and a reduction in the availability of glycolytic intermediates for anabolic processes.[1] This metabolic reprogramming can inhibit cancer cell proliferation and survival. Downstream effects of PKM2 activation by this compound include the inhibition of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Interleukin-1 beta (IL-1β) expression.[2]

Quantitative Data Summary

The following table summarizes key quantitative data from preclinical studies involving this compound and similar PKM2 activators.

ParameterCell Line / ModelTreatmentResultReference
Pyruvate Kinase ActivityA549-PKM2/kd cell lysates40 μM this compound248% increase in activity[3]
Tumor Growth InhibitionHT29 colorectal cancer xenograft200 and 400 mg/kg DNX-03013 (PKM2 activator) IP QD>50% inhibition[1]
Lung MetastasesPC3 prostate cancer cellsThis compound pre-treated cells~6-fold reduction[2]
SurvivalH1299 lung cancer xenograftTEPP-46 (PKM2 activator) + 2-DGIncreased survival to 57.6 ± 12 days vs. 22.6 ± 6 days (vehicle)[4]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

Dasa58_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis This compound This compound PKM2 (inactive dimer) PKM2 (inactive dimer) This compound->PKM2 (inactive dimer) activates PKM2 (active tetramer) PKM2 (active tetramer) PKM2 (inactive dimer)->PKM2 (active tetramer) tetramerization PEP PEP PKM2 (active tetramer)->PEP catalyzes conversion to Pyruvate Anabolic Precursors Anabolic Precursors PKM2 (active tetramer)->Anabolic Precursors reduces HIF-1α HIF-1α PKM2 (active tetramer)->HIF-1α inhibits IL-1β Gene IL-1β Gene PKM2 (active tetramer)->IL-1β Gene inhibits expression Glycolysis->PEP Glycolysis->Anabolic Precursors Pyruvate Pyruvate PEP->Pyruvate PKM2 Lactate Lactate Pyruvate->Lactate HIF-1α Target Genes HIF-1α Target Genes HIF-1α->HIF-1α Target Genes

This compound activates PKM2, altering cancer cell metabolism.

Experimental Protocols

Preparation of this compound for In Vivo Administration

This compound is poorly soluble in water, requiring a specific vehicle for in vivo use. Below are recommended formulations for oral and parenteral administration.

a) Formulation for Intraperitoneal (IP) Injection:

  • Vehicle Composition:

    • 5% DMSO

    • 40% PEG300

    • 5% Tween 80

    • 50% ddH₂O or Saline

  • Preparation Steps:

    • Dissolve this compound powder in DMSO to create a stock solution (e.g., 100 mg/mL).

    • In a separate sterile tube, add the required volume of PEG300.

    • Add the this compound/DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.

    • Add Tween 80 and mix until the solution is clear.

    • Finally, add ddH₂O or saline to the desired final volume and mix thoroughly.

    • The final solution should be clear. Prepare fresh on the day of use.

b) Formulation for Oral Gavage:

  • Vehicle Composition:

    • 0.5% - 1% Carboxymethylcellulose sodium (CMC-Na) in sterile water.

  • Preparation Steps:

    • Weigh the required amount of this compound powder.

    • Prepare the CMC-Na solution by slowly adding CMC-Na powder to sterile water while stirring until fully dissolved.

    • Add the this compound powder to the CMC-Na solution.

    • Homogenize the mixture to form a uniform suspension. Prepare fresh on the day of use.

In Vivo Administration Protocol

The following protocol is a general guideline and may require optimization based on the specific mouse model and experimental design.

a) Animal Models:

  • Immunocompromised mice (e.g., NOD-scid gamma or athymic nude mice) are commonly used for xenograft studies.

  • For xenograft models, cancer cells (e.g., H1299, HT29) are typically injected subcutaneously or orthotopically. Tumor growth should be monitored, and treatment initiated when tumors reach a palpable size (e.g., 100-200 mm³).

b) Dosing and Administration Route:

  • Dosage: While a specific mg/kg dose for this compound is not widely published, studies with similar PKM2 activators suggest a starting point. For a related compound, TEPP-46, a well-tolerated oral dose was 50 mg/kg, administered twice daily.[5] Another compound, DNX-03013, showed efficacy at 200-400 mg/kg via intraperitoneal injection once daily.[1] It is recommended to perform a dose-escalation study to determine the optimal and maximum tolerated dose (MTD) for this compound in the specific mouse model.

  • Administration Route:

    • Intraperitoneal (IP) Injection: A common route for systemic delivery. The volume should typically not exceed 10 mL/kg.

    • Oral Gavage (PO): Suitable for daily administration. The volume should generally be between 5-10 mL/kg.

c) Dosing Frequency:

  • A once-daily (QD) or twice-daily (BID) dosing schedule is often employed. The frequency should be determined based on the pharmacokinetic profile of this compound, if available, and the MTD studies.

d) Monitoring and Efficacy Assessment:

  • Monitor animal body weight and general health daily.

  • Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).

  • At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, western blotting, metabolomics).

  • For metastasis studies, tissues such as the lungs can be harvested to quantify metastatic nodules.

Safety and Toxicology

Studies with the related PKM2 activator TEPP-46 at a dose of 50 mg/kg twice daily for over 7 weeks showed no apparent toxicity in mice.[5] However, it is crucial to conduct a tolerability study for this compound in the specific mouse strain and model being used to establish a safe and effective dosing regimen.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating this compound in a mouse xenograft model.

Dasa58_Workflow cluster_setup Experiment Setup cluster_tumor_establishment Tumor Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture Cancer Cell Culture Tumor_Implantation Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Mouse Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Monitoring_Initial Monitor Tumor Growth Tumor_Implantation->Tumor_Monitoring_Initial Randomization Randomize Mice into Groups Tumor_Monitoring_Initial->Randomization Administration Administer this compound or Vehicle Randomization->Administration Dasa58_Prep Prepare this compound Formulation Dasa58_Prep->Administration Monitoring Monitor Body Weight & Tumor Volume Administration->Monitoring Endpoint Euthanize and Harvest Tissues Monitoring->Endpoint End of Study Tumor_Analysis Tumor Weight & Analysis Endpoint->Tumor_Analysis Metastasis_Analysis Metastasis Quantification Endpoint->Metastasis_Analysis Data_Analysis Statistical Analysis Tumor_Analysis->Data_Analysis Metastasis_Analysis->Data_Analysis

Workflow for in vivo evaluation of this compound.

References

Application Notes and Protocols: Assessing Cellular Metabolism in Response to Dasa-58 Treatment Using the Seahorse XF Analyzer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Seahorse XF Analyzer is a powerful tool for the real-time measurement of cellular metabolism. By simultaneously measuring the two major energy-producing pathways—mitochondrial respiration and glycolysis—in live cells, researchers can gain critical insights into cellular function, dysfunction, and response to various stimuli.[1] The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[1] Dasa-58 is a potent and selective allosteric activator of the pyruvate (B1213749) kinase M2 (PKM2) isoenzyme.[2][3][4] PKM2 is a key regulator of cellular metabolism and is often overexpressed in cancer cells, playing a crucial role in the Warburg effect.[5] this compound activates PKM2 by promoting its tetrameric form, which enhances its enzymatic activity.[5][6] This application note provides a detailed protocol for utilizing the Agilent Seahorse XF Analyzer to investigate the metabolic effects of this compound treatment on cultured cells.

This compound: Mechanism of Action

This compound enhances the activity of PKM2, which catalyzes the final rate-limiting step of glycolysis. By activating PKM2, this compound can alter the metabolic flux, impacting both glycolysis and mitochondrial respiration.[5][7] Studies have shown that this compound can lead to increased glycolysis and decreased oxygen consumption in some cancer cell lines.[5] It has also been shown to inhibit the accumulation of succinate (B1194679) and the expression of HIF-1α-dependent genes in macrophages.[7] The following signaling pathway diagram illustrates the mechanism of action of this compound.

cluster_0 Cellular Environment cluster_1 Cytosol cluster_2 Mitochondrion Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PKM2 (dimer) PKM2 (dimer) Glycolysis->PKM2 (dimer) PKM2 (tetramer) PKM2 (tetramer) PKM2 (dimer)->PKM2 (tetramer) Tetramerization Pyruvate Pyruvate PKM2 (dimer)->Pyruvate Inactive/Less Active PKM2 (tetramer)->Pyruvate Active Lactate Lactate Pyruvate->Lactate TCA Cycle TCA Cycle Pyruvate->TCA Cycle This compound This compound This compound->PKM2 (dimer) Activation Oxidative Phosphorylation Oxidative Phosphorylation TCA Cycle->Oxidative Phosphorylation ATP ATP Oxidative Phosphorylation->ATP

This compound signaling pathway.

Experimental Protocols

This section details the protocols for performing the Seahorse XF Cell Mito Stress Test and the Seahorse XF Glycolysis Stress Test with this compound treatment.

I. Cell Culture and Seeding
  • Cell Culture: Culture cells in their appropriate growth medium at 37°C and 5% CO2.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a Seahorse XF96 or XF24 cell culture microplate at a pre-determined optimal density.

    • Incubate the cell plate overnight in a 37°C, 5% CO2 incubator to allow for cell attachment and recovery.[1]

II. This compound Treatment
  • This compound Preparation: Prepare a stock solution of this compound in DMSO.[7] The final concentration of this compound will need to be optimized for your cell type and experimental goals, with concentrations typically ranging from 15 µM to 60 µM.[2]

  • Treatment:

    • On the day of the assay, remove the growth medium from the cells.

    • Add fresh growth medium containing the desired concentration of this compound or vehicle (DMSO) to the appropriate wells.

    • Incubate the cells for a predetermined duration (e.g., 2-24 hours) at 37°C and 5% CO2.

III. Seahorse XF Assay Medium Preparation
  • Assay Medium: On the day of the assay, warm Seahorse XF Base Medium to 37°C.[8]

  • Supplementation:

    • For Mito Stress Test: Supplement the base medium with glucose, pyruvate, and glutamine.[9][10]

    • For Glycolysis Stress Test: Supplement the base medium with glutamine.[8][10]

  • pH Adjustment: Adjust the pH of the supplemented medium to 7.4.[8][10]

  • Equilibration: Place the prepared assay medium in a 37°C non-CO2 incubator to equilibrate.[1]

IV. Seahorse XF Cartridge Hydration and Calibration
  • Hydration: The day before the assay, hydrate (B1144303) a Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of a utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO2 37°C incubator.[11]

  • Calibration: On the day of the assay, the Seahorse XF Analyzer will prompt for the calibrated sensor cartridge.

V. Seahorse XF Assay Procedure

The following diagram illustrates the general workflow for a Seahorse XF assay with this compound treatment.

Start Start Seed_Cells Seed Cells in Seahorse Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Treat_Dasa58 Treat with this compound or Vehicle Incubate_Overnight->Treat_Dasa58 Incubate_Treatment Incubate for Treatment Duration Treat_Dasa58->Incubate_Treatment Prepare_Assay_Medium Prepare Seahorse Assay Medium Incubate_Treatment->Prepare_Assay_Medium Wash_and_Add_Medium Wash Cells and Add Assay Medium Prepare_Assay_Medium->Wash_and_Add_Medium Incubate_nonCO2 Incubate in non-CO2 Incubator (37°C) Wash_and_Add_Medium->Incubate_nonCO2 Load_Cartridge Load Injection Ports of Sensor Cartridge Incubate_nonCO2->Load_Cartridge Run_Seahorse_Assay Run Seahorse XF Assay Load_Cartridge->Run_Seahorse_Assay Data_Analysis Analyze OCR and ECAR Data Run_Seahorse_Assay->Data_Analysis End End Data_Analysis->End

Seahorse assay workflow.

This test measures key parameters of mitochondrial function by sequentially injecting modulators of the electron transport chain.[12][13]

  • Cell Plate Preparation:

    • Remove the this compound treatment medium.

    • Gently wash the cells once with pre-warmed Seahorse XF Assay Medium.[1]

    • Add 180 µL of fresh, pre-warmed Seahorse XF Assay Medium to each well.[1]

    • Incubate the plate in a 37°C non-CO2 incubator for at least 1 hour.[9]

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with the following compounds:

    • Port A: Oligomycin (inhibits ATP synthase).[9][12]

    • Port B: FCCP (an uncoupling agent that disrupts the mitochondrial membrane potential).[9][12]

    • Port C: Rotenone/Antimycin A (complex I and III inhibitors, respectively, to shut down mitochondrial respiration).[9][12]

  • Run Assay: Place the cell plate in the Seahorse XF Analyzer and start the assay.

This test measures the key parameters of glycolytic flux by sequentially injecting glucose, oligomycin, and 2-deoxy-D-glucose (2-DG).[8]

  • Cell Plate Preparation:

    • Remove the this compound treatment medium.

    • Gently wash the cells once with pre-warmed Seahorse XF Glycolysis Stress Test Medium (glucose-free).

    • Add 180 µL of fresh, pre-warmed Glycolysis Stress Test Medium to each well.

    • Incubate the plate in a 37°C non-CO2 incubator for at least 1 hour.

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with the following compounds:

    • Port A: Glucose.[8][14]

    • Port B: Oligomycin.[8][14]

    • Port C: 2-Deoxy-D-glucose (2-DG, a glucose analog that inhibits glycolysis).[8][14]

  • Run Assay: Place the cell plate in the Seahorse XF Analyzer and start the assay.

Data Presentation

The quantitative data obtained from the Seahorse XF assays should be summarized in tables for clear comparison between control and this compound treated cells.

Table 1: Seahorse XF Cell Mito Stress Test Parameters
ParameterDescriptionControlThis compound Treated
Basal Respiration Baseline oxygen consumption rate (OCR).[1]
ATP Production OCR linked to cellular ATP production.[1]
Proton Leak OCR due to protons leaking across the inner mitochondrial membrane.[1]
Maximal Respiration Maximum OCR achieved after FCCP injection.[13]
Spare Respiratory Capacity The cell's ability to respond to an increased energy demand.[12]
Non-Mitochondrial Respiration OCR that persists after the addition of Rotenone/Antimycin A.[12]
Table 2: Seahorse XF Glycolysis Stress Test Parameters
ParameterDescriptionControlThis compound Treated
Non-Glycolytic Acidification Baseline extracellular acidification rate (ECAR) before glucose injection.
Glycolysis ECAR after the addition of saturating amounts of glucose.[8]
Glycolytic Capacity Maximum ECAR reached after inhibiting mitochondrial ATP production with oligomycin.[8]
Glycolytic Reserve The cell's ability to increase glycolysis in response to an energetic demand.[8]

Conclusion

This application note provides a comprehensive protocol for investigating the effects of the PKM2 activator this compound on cellular metabolism using the Seahorse XF Analyzer. By following these detailed methodologies, researchers can obtain robust and reproducible data on how this compound modulates mitochondrial respiration and glycolysis, providing valuable insights for basic research and drug development.

References

Application Notes and Protocols: Western Blot Analysis of PKM2 Activation by Dasa-58

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate (B1213749) Kinase M2 (PKM2), a key enzyme in glycolysis, has emerged as a significant target in cancer metabolism and inflammatory diseases.[1][2][3] Unlike its constitutively active isoform PKM1, PKM2 can exist in a highly active tetrameric state or a less active dimeric/monomeric state.[2] The less active form allows for the accumulation of glycolytic intermediates to fuel anabolic processes, a phenomenon known as the Warburg effect, which is characteristic of many cancer cells.[1][3] Dasa-58 is a potent and specific small-molecule allosteric activator of PKM2.[4][5][6] It stabilizes the active tetrameric conformation of PKM2, thereby influencing downstream metabolic and signaling pathways.[6][7][8][9] This document provides detailed protocols for utilizing Western blot analysis to investigate the activation of PKM2 by this compound and its impact on related signaling pathways.

Mechanism of Action of this compound on PKM2

This compound activates PKM2 by binding to a pocket distinct from that of the endogenous activator fructose-1,6-bisphosphate (FBP), yet it mimics FBP's effect of promoting the stable tetrameric conformation of the enzyme.[7] This activation can lead to a variety of cellular effects, including altered lactate (B86563) production and the modulation of signaling pathways involved in cell proliferation and metabolism.[7][9] Western blotting is a crucial technique to qualitatively and quantitatively assess the cellular response to this compound treatment by examining changes in protein expression and phosphorylation status of PKM2 and its downstream targets.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on PKM2 activity and related cellular processes as reported in the literature.

Table 1: In Vitro and Cellular Activation of PKM2 by this compound

ParameterCell LineThis compound ConcentrationResultReference
Effective Cellular Half-Activation Concentration (EC50)A54919.6 µMDose-dependent activation of PKM2.[7][8]
Pyruvate Kinase ActivityA549-PKM2/kd40 µM248 ± 21% increase in activity.[7][8]
Pyruvate Kinase ActivityA549-PKM1/kd40 µMNo significant increase in activity.[7][8]
Lactate ProductionH129950 µMDecreased lactate production from glucose.[7]
Extracellular Acidification and Lactate LevelsBreast Cancer Cell Lines30 µM, 60 µMEnhanced extracellular acidification and lactate levels.[5]

Table 2: Effects of this compound on Protein Expression and Phosphorylation

Target ProteinCell LineThis compound ConcentrationTreatment TimeEffect on Protein LevelReference
PKM2Breast Cancer Cell Lines15 µM24h, 72hNo change in total PKM2 levels.[5]
TXNIPBreast Cancer Cell Lines15 µM24h, 72hReduced TXNIP levels in cells with detectable expression.[5]
Phospho-AMPK (T172)BHY (HNSCC)10 µM24hIncreased phosphorylation (two-fold).[10]
TXNIPSCC-9, FaDu (HNSCC)10 µM24hNo effect on TXNIP levels.[10]
HIF-1αPrimary BMDMsNot specifiedNot specifiedInhibits LPS-induced HIF-1α expression.[4][11]
IL-1βPrimary BMDMsNot specifiedNot specifiedInhibits LPS-induced IL-1β expression.[4][11]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of PKM2 activation by this compound and the general workflow for Western blot analysis.

PKM2_Activation_Pathway Dasa58 This compound PKM2_dimer PKM2 (Dimer/Monomer) (Low Activity) Dasa58->PKM2_dimer binds & activates PKM2_tetramer PKM2 (Tetramer) (High Activity) PKM2_dimer->PKM2_tetramer promotes tetramerization Glycolysis Glycolysis PKM2_tetramer->Glycolysis enhances HIF1a HIF-1α PKM2_tetramer->HIF1a inhibits nuclear translocation AMPK AMPK PKM2_tetramer->AMPK activates (indirectly) TXNIP TXNIP PKM2_tetramer->TXNIP depletes (indirectly) Lactate Lactate Glycolysis->Lactate produces IL1b IL-1β HIF1a->IL1b induces expression pAMPK p-AMPK AMPK->pAMPK phosphorylation Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis cell_culture 1. Cell Culture & this compound Treatment cell_lysis 2. Cell Lysis cell_culture->cell_lysis protein_quant 3. Protein Quantification (BCA Assay) cell_lysis->protein_quant sample_prep 4. Sample Preparation with Laemmli Buffer protein_quant->sample_prep sds_page 5. SDS-PAGE sample_prep->sds_page transfer 6. Protein Transfer to PVDF Membrane sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation (e.g., anti-PKM2, anti-p-AMPK) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection imaging 11. Image Acquisition detection->imaging quantification 12. Densitometry Analysis imaging->quantification

References

Application Notes and Protocols for Xenograft Tumor Growth Inhibition Assay Using Dasa-58

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasa-58 is a potent and specific small-molecule activator of Pyruvate Kinase M2 (PKM2), a key enzyme in cancer metabolism.[1] In many cancer cells, PKM2 is present in a less active dimeric form, which promotes the diversion of glycolytic intermediates into biosynthetic pathways necessary for rapid cell proliferation. This compound promotes the formation of the more active tetrameric form of PKM2, thereby redirecting glucose metabolism towards energy production and away from biosynthesis, which can lead to the inhibition of tumor growth.[1] These application notes provide a detailed protocol for a xenograft tumor growth inhibition assay using this compound to evaluate its in vivo anti-cancer efficacy.

Mechanism of Action of this compound

This compound allosterically binds to PKM2, stabilizing its active tetrameric conformation. This activation of PKM2 enhances the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, a critical step in glycolysis. By promoting this reaction, this compound reverses the "Warburg effect," a metabolic hallmark of cancer, leading to decreased lactate (B86563) production and a reduced flux of glycolytic intermediates into anabolic pathways. Furthermore, this compound has been shown to inhibit the nuclear translocation of PKM2 and its interaction with transcription factors such as HIF-1α, thereby affecting gene expression related to metabolism, cell proliferation, and angiogenesis.[2]

This compound Mechanism of Action cluster_0 Cancer Cell Metabolism Inactive Dimeric PKM2 Inactive Dimeric PKM2 Active Tetrameric PKM2 Active Tetrameric PKM2 Inactive Dimeric PKM2->Active Tetrameric PKM2 Forms Glycolytic Intermediates for Biosynthesis Glycolytic Intermediates for Biosynthesis Inactive Dimeric PKM2->Glycolytic Intermediates for Biosynthesis Promotes Pyruvate Production Pyruvate Production Active Tetrameric PKM2->Pyruvate Production Increases Tumor Growth Tumor Growth Glycolytic Intermediates for Biosynthesis->Tumor Growth Supports Lactate Production Lactate Production Pyruvate Production->Lactate Production Reduces diversion to Pyruvate Production->Tumor Growth Inhibits This compound This compound This compound->Inactive Dimeric PKM2 Activates

This compound promotes the active tetrameric form of PKM2, shifting metabolism from biosynthesis to energy production, thereby inhibiting tumor growth.

Experimental Protocols

Cell Line and Culture
  • Cell Line: PC-3 (human prostate adenocarcinoma) or other suitable cancer cell line expressing PKM2.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Animal Model
  • Species: Male athymic nude mice (nu/nu) or SCID mice, 6-8 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

  • Housing: House animals in sterile conditions with free access to autoclaved food and water.

Xenograft Tumor Implantation
  • Cell Preparation: Harvest PC-3 cells during the logarithmic growth phase. Wash the cells twice with sterile phosphate-buffered saline (PBS).

  • Cell Viability: Determine cell viability using a trypan blue exclusion assay. Viability should be >95%.

  • Implantation: Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

  • Injection: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

This compound Formulation and Administration
  • Stock Solution: Prepare a 100 mg/mL stock solution of this compound in DMSO.

  • Working Solution (for injection): Aseptically prepare the dosing solution on each day of treatment. For a 1 mL working solution, mix 50 µL of the 100 mg/mL this compound stock solution with 400 µL of PEG300, 50 µL of Tween 80, and 500 µL of sterile ddH2O. This results in a vehicle composition of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.

  • Dosage and Administration: Once tumors reach a palpable size (approximately 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound via intraperitoneal (i.p.) injection. A starting dose of 25-50 mg/kg body weight, administered daily or every other day, is a reasonable starting point based on studies with similar PKM2 activators. The vehicle solution should be administered to the control group.

Xenograft Assay Workflow Cell Culture (PC-3) Cell Culture (PC-3) Cell Harvest & Preparation Cell Harvest & Preparation Cell Culture (PC-3)->Cell Harvest & Preparation Tumor Implantation (Subcutaneous) Tumor Implantation (Subcutaneous) Cell Harvest & Preparation->Tumor Implantation (Subcutaneous) Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation (Subcutaneous)->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment (this compound or Vehicle) Treatment (this compound or Vehicle) Randomization->Treatment (this compound or Vehicle) Continued Monitoring Continued Monitoring Treatment (this compound or Vehicle)->Continued Monitoring Endpoint Analysis Endpoint Analysis Continued Monitoring->Endpoint Analysis

Workflow for the this compound xenograft tumor growth inhibition assay.

Monitoring and Endpoint
  • Tumor Volume: Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: V = (L x W²) / 2, where L is the longest diameter and W is the shortest diameter.

  • Body Weight: Monitor and record the body weight of each animal two to three times per week as an indicator of toxicity.

  • Clinical Observations: Observe the animals daily for any signs of distress or toxicity.

  • Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed. At the endpoint, euthanize the animals, and excise, weigh, and photograph the tumors.

Data Presentation

Please note: The following tables present illustrative data as specific quantitative results from a systemic in vivo xenograft study with this compound were not available in the public domain at the time of this writing. Researchers should replace this with their own experimental data.

Table 1: Illustrative Tumor Volume Data

DayVehicle Control (mm³)This compound (25 mg/kg) (mm³)This compound (50 mg/kg) (mm³)
0120 ± 15122 ± 16121 ± 14
4210 ± 25190 ± 22175 ± 20
8450 ± 50350 ± 40280 ± 32
12800 ± 90550 ± 65400 ± 45
161250 ± 140780 ± 85550 ± 60
201800 ± 2001050 ± 110720 ± 80

Data are presented as mean ± SEM.

Table 2: Illustrative Animal Body Weight Data

DayVehicle Control (g)This compound (25 mg/kg) (g)This compound (50 mg/kg) (g)
022.5 ± 0.522.6 ± 0.622.4 ± 0.5
422.8 ± 0.522.7 ± 0.622.3 ± 0.5
823.1 ± 0.622.9 ± 0.722.1 ± 0.6
1223.5 ± 0.623.2 ± 0.721.8 ± 0.7
1623.8 ± 0.723.4 ± 0.821.5 ± 0.8
2024.1 ± 0.723.6 ± 0.821.2 ± 0.9

Data are presented as mean ± SEM.

Table 3: Illustrative Final Tumor Weight

GroupFinal Tumor Weight (g)% Tumor Growth Inhibition
Vehicle Control1.9 ± 0.3-
This compound (25 mg/kg)1.1 ± 0.242.1%
This compound (50 mg/kg)0.75 ± 0.1560.5%

Data are presented as mean ± SEM.

Conclusion

This document provides a comprehensive framework for conducting a xenograft tumor growth inhibition study with the PKM2 activator, this compound. Adherence to these detailed protocols will enable researchers to robustly evaluate the in vivo anti-tumor potential of this compound. It is important to note that while the provided protocols are based on established methodologies, the specific dosages and treatment schedules may require optimization for different cancer models. The illustrative data tables should be replaced with experimentally derived results for accurate interpretation and reporting.

References

Application Notes and Protocols for Dasa-58 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasa-58 is a potent and specific small-molecule activator of Pyruvate (B1213749) Kinase M2 (PKM2), a critical enzyme that catalyzes the final rate-limiting step of glycolysis.[1] In many cancer cells, PKM2 is predominantly found in a less active dimeric form, which slows down glycolysis and allows for the accumulation of glycolytic intermediates. These intermediates are then shunted into branching biosynthetic pathways, such as the Pentose (B10789219) Phosphate (B84403) Pathway (PPP), to produce nucleotides, lipids, and amino acids necessary for rapid cell proliferation.[2][3]

This compound promotes the formation of the highly active tetrameric form of PKM2, thus accelerating the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate.[4][5] This application note provides detailed protocols for utilizing this compound in metabolic flux analysis studies, enabling researchers to investigate the redirection of cellular metabolism upon PKM2 activation. By employing stable isotope tracing with techniques like 13C-Metabolic Flux Analysis (13C-MFA), the impact of this compound on central carbon metabolism, particularly the balance between glycolysis and the PPP, can be quantitatively assessed.

Mechanism of Action: this compound in Metabolic Reprogramming

This compound allosterically binds to PKM2 at the subunit interface, a site distinct from the endogenous activator fructose-1,6-bisphosphate (FBP). This binding stabilizes the active tetrameric conformation of the enzyme, leading to a significant increase in its catalytic activity.[4][5] The activation of PKM2 by this compound is expected to increase the glycolytic flux, leading to higher production of pyruvate and subsequently lactate (B86563) under aerobic conditions (the Warburg effect). Conversely, by driving the glycolytic pathway forward, it is hypothesized that the flux of glucose-6-phosphate into the Pentose Phosphate Pathway will be reduced.

Genetic deletion of PKM2 has been shown to decrease glycolytic flux and increase the cycling of metabolites through the PPP, as determined by 1,2-¹³C glucose carbon tracing.[2][6][7][8] Therefore, the pharmacological activation of PKM2 with this compound is anticipated to produce the opposite effect: an increase in glycolytic flux at the expense of flux through the PPP. This metabolic shift can have significant implications for cancer cell proliferation and survival, as the PPP is a major source of NADPH for antioxidant defense and anabolic processes.[9]

Data Presentation: Expected Effects of this compound on Metabolic Fluxes

The following table summarizes the anticipated quantitative changes in metabolic fluxes and related parameters in cancer cells treated with this compound, based on its mechanism of action and findings from related studies.

ParameterExpected Change with this compound TreatmentRationale
Pyruvate Kinase Activity IncreasedThis compound is a direct activator of PKM2.[1][4][5]
Glycolytic Flux IncreasedEnhanced PKM2 activity pulls glycolytic intermediates towards pyruvate.[2][6][7][8]
Pentose Phosphate Pathway (PPP) Flux DecreasedIncreased glycolysis competes for the common substrate, glucose-6-phosphate.[2][6][7][8][9]
Lactate Production IncreasedHigher rates of glycolysis lead to increased pyruvate, which is often converted to lactate in cancer cells.[4][10]
NADPH/NADP+ Ratio DecreasedReduced PPP flux leads to lower production of NADPH.[9]
Biomass Precursor Synthesis (e.g., Ribose-5-phosphate) DecreasedReduced PPP flux limits the production of precursors for nucleotide synthesis.[9]

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment for Metabolic Flux Analysis

This protocol outlines the steps for treating cultured cancer cells with this compound prior to and during stable isotope labeling for metabolic flux analysis.

Materials:

  • Cancer cell line of interest (e.g., A549, H1299)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will ensure they are in the exponential growth phase and reach approximately 70-80% confluency at the time of the experiment.

  • This compound Preparation: Prepare a working solution of this compound in complete culture medium from a concentrated stock solution in DMSO. The final concentration of DMSO should be kept low (e.g., <0.1%) and should be consistent across all conditions, including the vehicle control. A typical final concentration of this compound for cell culture experiments is between 10-50 µM.[4][10]

  • Treatment:

    • For acute treatment, replace the culture medium with fresh medium containing either this compound or vehicle (DMSO) and incubate for a predetermined time (e.g., 3-6 hours) before proceeding with the stable isotope labeling.[4]

    • For chronic treatment, cells can be cultured in the presence of this compound or vehicle for a longer period (e.g., 24-72 hours), with medium changes as required.[10]

  • Proceed to Isotope Labeling: After the desired treatment period, the cells are ready for the stable isotope labeling experiment as described in Protocol 2.

Protocol 2: 13C-Glucose Labeling and Metabolite Extraction

This protocol describes how to perform stable isotope labeling using [1,2-¹³C₂]glucose to differentiate between glycolytic and PPP flux, followed by metabolite extraction.

Materials:

  • This compound/vehicle-treated cells from Protocol 1

  • Glucose-free culture medium (e.g., DMEM without glucose)

  • [1,2-¹³C₂]glucose

  • Unlabeled glucose

  • Ice-cold PBS

  • Ice-cold 80% methanol (B129727) (-80°C)

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Prepare Labeling Medium: Prepare culture medium containing [1,2-¹³C₂]glucose. The final glucose concentration should be the same as in the standard culture medium. This compound or vehicle should also be included in the labeling medium at the same concentration used for pre-treatment.

  • Medium Exchange:

    • Aspirate the pre-treatment medium from the cells.

    • Wash the cells once with pre-warmed, glucose-free medium to remove any unlabeled glucose.

    • Immediately add the pre-warmed ¹³C-labeling medium to the cells.

  • Isotopic Labeling: Incubate the cells in the ¹³C-labeling medium for a sufficient time to reach isotopic steady state. This time can vary depending on the cell line and the metabolic pathway of interest but is typically in the range of 6-24 hours for central carbon metabolism.[11]

  • Quenching and Metabolite Extraction:

    • To rapidly halt metabolism, place the culture plates on dry ice.

    • Aspirate the labeling medium.

    • Wash the cells quickly with ice-cold PBS.

    • Immediately add a sufficient volume of ice-cold 80% methanol to the cells (e.g., 1 mL for a 6-well plate).

    • Scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes and incubate at -80°C for at least 20 minutes to precipitate proteins.

    • Centrifuge the samples at high speed (e.g., >16,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

    • Dry the metabolite extracts using a vacuum concentrator.

    • Store the dried pellets at -80°C until analysis.[12]

Protocol 3: Mass Spectrometry Analysis and Data Interpretation

This protocol provides a general overview of the analysis of ¹³C-labeled metabolites by mass spectrometry (MS) and the subsequent data interpretation to determine metabolic fluxes.

Materials:

  • Dried metabolite extracts from Protocol 2

  • LC-MS or GC-MS grade solvents for reconstitution

  • Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Sample Preparation: Reconstitute the dried metabolite extracts in a suitable solvent for the chosen analytical platform.

  • Mass Spectrometry Analysis: Analyze the samples using LC-MS or GC-MS to determine the mass isotopomer distributions (MIDs) of key metabolites in glycolysis and the PPP (e.g., glucose-6-phosphate, fructose-6-phosphate, ribose-5-phosphate, pyruvate, lactate).

  • Data Analysis and Flux Calculation:

    • Correct the raw MIDs for the natural abundance of ¹³C.

    • The ratio of singly labeled (M+1) to doubly labeled (M+2) downstream metabolites, such as lactate or pyruvate, can be used to infer the relative flux through the PPP versus glycolysis when using [1,2-¹³C₂]glucose. Metabolism through glycolysis will retain both ¹³C atoms (M+2), while the oxidative PPP will result in the loss of the C1 carbon as ¹³CO₂, leading to singly labeled (M+1) metabolites.[12]

    • For a comprehensive flux map, use metabolic flux analysis software (e.g., INCA, Metran) to fit the experimental MIDs to a metabolic network model. This will provide quantitative flux values for the reactions in central carbon metabolism.

Visualizations

Signaling_Pathway_of_PKM2_Activation cluster_upstream Upstream Signaling cluster_pkm PKM2 Regulation Growth_Factors Growth Factors (e.g., Insulin) PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR HIF1a HIF-1α mTOR->HIF1a PKM_Gene PKM Gene HIF1a->PKM_Gene Transcription PKM2_mRNA PKM2 mRNA PKM_Gene->PKM2_mRNA Splicing PKM2_Dimer PKM2 (Dimer) Low Activity PKM2_mRNA->PKM2_Dimer Translation PKM2_Tetramer PKM2 (Tetramer) High Activity PKM2_Dimer->PKM2_Tetramer Activation PKM2_Tetramer->PKM2_Dimer Inhibition (e.g., p-Tyr) Dasa58 This compound Dasa58->PKM2_Tetramer Promotes

Caption: Signaling pathways influencing PKM2 expression and activation by this compound.

Experimental_Workflow Start Seed Cancer Cells Treatment Treat with this compound or Vehicle (DMSO) Start->Treatment Labeling Incubate with [1,2-13C2]glucose Treatment->Labeling Quench Quench Metabolism & Extract Metabolites Labeling->Quench Analysis LC-MS or GC-MS Analysis Quench->Analysis Data Determine Mass Isotopomer Distributions Analysis->Data Flux Calculate Metabolic Fluxes Data->Flux End Quantitative Flux Map Flux->End

Caption: Experimental workflow for metabolic flux analysis using this compound.

Metabolic_Shift cluster_control Control (Vehicle) cluster_dasa58 This compound Treatment Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP G6P->PPP High Flux G6P->PPP Low Flux Pyruvate Pyruvate Glycolysis->Pyruvate PKM2 Glycolysis->Pyruvate Slow Glycolysis->Pyruvate Fast Biomass Biomass Precursors (e.g., Ribose-5-P, NADPH) PPP->Biomass Lactate Lactate Pyruvate->Lactate PKM2_Dimer PKM2 (Dimer) Low Activity PKM2_Tetramer PKM2 (Tetramer) High Activity Dasa58 This compound

Caption: this compound induced metabolic shift from PPP to glycolysis.

References

Application of Dasa-58 in Breast Cancer Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasa-58 is a potent and specific small-molecule allosteric activator of the M2 isoform of pyruvate (B1213749) kinase (PKM2). PKM2 is a key enzyme in the glycolytic pathway and is predominantly expressed in cancer cells, including breast cancer. In its less active dimeric form, PKM2 diverts glucose metabolites into anabolic pathways, supporting tumor growth. This compound promotes the formation of the more active tetrameric form of PKM2, which enhances the conversion of phosphoenolpyruvate (B93156) to pyruvate, thereby reprogramming cancer cell metabolism.[1][2] This application note provides detailed protocols for the use of this compound in breast cancer research models, summarizes key quantitative data, and illustrates the relevant signaling pathways.

Mechanism of Action

This compound binds to a site distinct from the endogenous activator fructose-1,6-bisphosphate (FBP) to stabilize the tetrameric conformation of PKM2.[3] This activation of PKM2 has several downstream effects in breast cancer cells: it enhances pyruvate kinase activity, increases extracellular acidification and lactate (B86563) levels, and affects cellular respiration.[1][4] Notably, this compound treatment leads to the depletion of the thioredoxin-interacting protein (TXNIP), a key intracellular glucose sensor, and induces the activation of AMP-activated protein kinase (AMPK) signaling.[1] The multifaceted metabolic reprogramming induced by this compound can increase the susceptibility of breast cancer cells to other therapeutic agents.[1]

Data Presentation

The following table summarizes the quantitative data for this compound in various cancer research models.

ParameterCell LineValueApplicationReference
EC50 A549 (Lung Cancer)19.6 µMPKM2 Activation[2]
Concentration Various Breast Cancer Cell Lines15 µMPotentiation of metabolic stressors (2h), Pyruvate kinase activity enhancement (24h, 72h), TXNIP depletion (72h), AMPK activation[1][4]
Concentration Various Breast Cancer Cell Lines30 µM, 60 µMEnhancement of extracellular acidification and lactate levels (up to 72h)[1][4]
Concentration PC3 (Prostate Cancer)40 µMImpairment of stromal-induced EMT, Abrogation of nuclear translocation of PKM2[5]
Concentration A549 (Lung Cancer), H1299 (Lung Cancer)40 µMSelective activation of PKM2 in cells[2][6]

Experimental Protocols

In Vitro PKM2 Activation Assay in Breast Cancer Cells

This protocol describes how to measure the effect of this compound on pyruvate kinase activity in breast cancer cell lysates.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • This compound (stock solution in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Pyruvate Kinase Activity Assay Kit (e.g., from Sigma-Aldrich, Abcam)

  • 96-well microplate

  • Plate reader

Procedure:

  • Cell Culture and Treatment:

    • Plate breast cancer cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with the desired concentration of this compound (e.g., 15 µM, 40 µM) or vehicle control (DMSO) for the specified time (e.g., 3, 24, or 72 hours).[1][2]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add 100-200 µL of ice-cold cell lysis buffer to each well and incubate on ice for 10 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the cell lysate.

  • Pyruvate Kinase Activity Assay:

    • Follow the instructions provided with the commercial pyruvate kinase activity assay kit.

    • Typically, the assay involves adding the cell lysate to a reaction mixture containing phosphoenolpyruvate (PEP) and ADP. The production of pyruvate is then coupled to a colorimetric or fluorometric reaction.

    • Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the pyruvate kinase activity based on the standard curve provided in the assay kit.

    • Normalize the activity to the total protein concentration of the cell lysate.

    • Compare the pyruvate kinase activity in this compound-treated cells to the vehicle-treated control.

Western Blot Analysis of TXNIP and Phospho-AMPK

This protocol details the detection of changes in TXNIP and phosphorylated AMPK levels following this compound treatment.

Materials:

  • Breast cancer cell lines

  • This compound

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-TXNIP, anti-phospho-AMPK (Thr172), anti-total AMPK, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture and treat breast cancer cells with this compound (e.g., 15 µM) for the desired time points (e.g., 24, 72 hours) as described in the previous protocol.[1]

  • Protein Extraction and Quantification:

    • Lyse the cells and quantify the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the protein of interest to the loading control.

    • Compare the protein levels in this compound-treated cells to the control.

Cell Viability Assay

This protocol is for assessing the effect of this compound on the viability of breast cancer cells.

Materials:

  • Breast cancer cell lines

  • This compound

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed breast cancer cells in a 96-well plate at a density of 5,000 cells per well.[7]

  • Treatment:

    • After 24 hours, treat the cells with a range of this compound concentrations. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate as required and then measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • If applicable, determine the IC50 value using non-linear regression analysis.[8]

Signaling Pathways and Experimental Workflows

Dasa58_Signaling_Pathway cluster_cell Breast Cancer Cell Dasa58 This compound PKM2_dimer PKM2 (Dimer) (Low Activity) Dasa58->PKM2_dimer activates PKM2_tetramer PKM2 (Tetramer) (High Activity) PKM2_dimer->PKM2_tetramer tetramerization Glycolysis Glycolysis PKM2_tetramer->Glycolysis enhances AMPK AMPK PKM2_tetramer->AMPK leads to activation of Upstream_Glycolytic_Intermediates Upstream Glycolytic Intermediates Glycolysis->Upstream_Glycolytic_Intermediates depletes Pyruvate Pyruvate Glycolysis->Pyruvate produces TXNIP TXNIP Upstream_Glycolytic_Intermediates->TXNIP reduces expression pAMPK p-AMPK (Thr172) (Active) AMPK->pAMPK Metabolic_Stress Increased Metabolic Stress pAMPK->Metabolic_Stress

Caption: this compound activates PKM2, altering glycolytic flux and downstream signaling in breast cancer cells.

Experimental_Workflow_PKM2_Assay start Start step1 Culture Breast Cancer Cells start->step1 step2 Treat with this compound or Vehicle step1->step2 step3 Lyse Cells step2->step3 step4 Perform Pyruvate Kinase Assay step3->step4 step5 Analyze Data step4->step5 end End step5->end

Caption: Workflow for in vitro PKM2 activity assay.

Conclusion

This compound serves as a valuable research tool for investigating the role of metabolic reprogramming in breast cancer. By activating PKM2, this compound provides a means to study the downstream consequences of altered glycolysis, including effects on TXNIP and AMPK signaling pathways. The protocols and data presented here offer a foundation for researchers to explore the potential of targeting cancer metabolism in breast cancer drug discovery and development.

References

Application Notes and Protocols: Investigating the Immunomodulatory Effects of Dasa-58 in Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophages are highly plastic immune cells that play a critical role in inflammation and tissue homeostasis. They can be broadly categorized into two main phenotypes: the pro-inflammatory M1 and the anti-inflammatory M2 macrophages. The metabolic state of a macrophage is intricately linked to its phenotype and function. In pro-inflammatory M1 macrophages, a metabolic shift towards aerobic glycolysis, often termed the "Warburg effect," is observed. A key regulator of this metabolic switch is the enzyme Pyruvate Kinase M2 (PKM2).

Dasa-58 is a small molecule allosteric activator of PKM2.[1][2][3] In macrophages, particularly upon stimulation with lipopolysaccharide (LPS), this compound promotes the tetrameric, more active form of PKM2.[1][4][5] This prevents the nuclear translocation of its dimeric form, which would otherwise interact with and co-activate the transcription factor Hypoxia-Inducible Factor-1α (Hif-1α).[1][6][7] The inhibition of the PKM2-Hif-1α interaction leads to a dampening of the pro-inflammatory M1 phenotype and a shift towards a more anti-inflammatory M2-like state. This is characterized by reduced production of pro-inflammatory cytokines like Interleukin-1β (IL-1β), decreased glycolysis, and increased production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][6]

These application notes provide a detailed experimental design and protocols for studying the effects of this compound on macrophage polarization, signaling, and metabolism.

Data Presentation

Table 1: Effect of this compound on Cytokine Production in LPS-Stimulated Macrophages

Treatment GroupIL-1β (pg/mL)IL-10 (pg/mL)
Control (Unstimulated)< 10< 20
LPS (100 ng/mL)1500 ± 120150 ± 25
LPS (100 ng/mL) + this compound (50 µM)600 ± 85450 ± 50
This compound (50 µM)< 10< 20

Table 2: Metabolic Shift in Macrophages Treated with this compound

Treatment GroupExtracellular Acidification Rate (ECAR) (mpH/min)
Control (Unstimulated)10 ± 2
LPS (100 ng/mL)50 ± 5
LPS (100 ng/mL) + this compound (50 µM)25 ± 4
This compound (50 µM)12 ± 2.5

Table 3: this compound Modulates Macrophage Phenotypic Marker Expression (Relative mRNA Expression)

Treatment GroupiNOS (M1 Marker)Arg1 (M2 Marker)
Control (Unstimulated)1.01.0
LPS (100 ng/mL)25.0 ± 3.00.8 ± 0.2
LPS (100 ng/mL) + this compound (50 µM)8.0 ± 1.53.5 ± 0.5
This compound (50 µM)1.2 ± 0.31.5 ± 0.4

Experimental Protocols

Protocol 1: Isolation and Differentiation of Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the generation of BMDMs from mouse bone marrow.

Materials:

  • Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • Sterile dissection tools

  • 70% Ethanol (B145695)

  • Phosphate-Buffered Saline (PBS)

  • Syringes and needles (25G)

  • 70 µm cell strainer

  • Petri dishes (non-tissue culture treated)

Procedure:

  • Euthanize a 6-8 week old mouse according to institutional guidelines.

  • Sterilize the hind legs with 70% ethanol and dissect the femur and tibia.

  • Remove all muscle and connective tissue from the bones.

  • In a sterile laminar flow hood, cut the ends of the bones.

  • Flush the bone marrow from the bones using a 25G needle and syringe filled with complete RPMI-1640 medium into a petri dish.

  • Create a single-cell suspension by gently pipetting the marrow clumps up and down.

  • Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

  • Centrifuge the cells at 300 x g for 7 minutes.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.

  • Count the cells using a hemocytometer.

  • Plate the cells in 10 cm non-tissue culture treated petri dishes at a density of 5 x 10^6 cells per dish in 10 mL of complete RPMI-1640 medium supplemented with 20 ng/mL of M-CSF.

  • Incubate the cells at 37°C in a 5% CO2 incubator.

  • On day 3, add another 5 mL of complete RPMI-1640 medium with 20 ng/mL M-CSF to each dish.

  • On day 7, the cells will have differentiated into a homogenous population of BMDMs and are ready for use.

Protocol 2: this compound Treatment and LPS Stimulation of BMDMs

This protocol details the treatment of differentiated BMDMs with this compound and subsequent stimulation with LPS to induce a pro-inflammatory response.

Materials:

  • Differentiated BMDMs (from Protocol 1)

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Complete RPMI-1640 medium

  • 6-well or 12-well tissue culture plates

Procedure:

  • Gently scrape and collect the differentiated BMDMs from the petri dishes.

  • Count the cells and seed them into 6-well or 12-well tissue culture plates at a density of 1 x 10^6 cells/mL. Allow the cells to adhere for at least 2 hours.

  • Prepare the this compound working solution by diluting the stock in complete RPMI-1640 medium to the desired final concentration (e.g., 50 µM). Also, prepare a vehicle control with the same final concentration of DMSO.

  • Pre-treat the adhered BMDMs with the this compound working solution or vehicle control for 30 minutes to 1 hour at 37°C.[6]

  • Following pre-treatment, add LPS directly to the wells to a final concentration of 100 ng/mL.

  • Incubate the cells for the desired time period depending on the downstream application:

    • Cytokine analysis (ELISA): 24 hours.[6]

    • Protein analysis (Western Blot): 4-24 hours.[6]

    • Gene expression analysis (qPCR): 4-6 hours.

    • Metabolic analysis (Seahorse): As per the specific assay protocol, typically with LPS stimulation occurring within the instrument.

Protocol 3: Western Blot Analysis of Hif-1α

This protocol describes the detection of Hif-1α protein levels in BMDMs by Western blotting.

Materials:

  • Treated BMDMs (from Protocol 2)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against Hif-1α

  • Primary antibody against a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • After treatment, place the cell culture plates on ice and wash the cells once with ice-cold PBS.

  • Lyse the cells directly in the well by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate. Note: Hif-1α is rapidly degraded in normoxic conditions, so perform lysis quickly. For optimal results, use nuclear extracts.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature the protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against Hif-1α overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with a loading control antibody (e.g., β-actin) to ensure equal protein loading.

Protocol 4: Chromatin Immunoprecipitation (ChIP)-PCR for PKM2 and Hif-1α

This protocol details the procedure to assess the in-vivo binding of PKM2 and Hif-1α to the IL-1β promoter.[1][6]

Materials:

  • Treated BMDMs (from Protocol 2)

  • Formaldehyde (B43269) (37%)

  • Glycine (B1666218)

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Sonicator

  • Antibodies against PKM2, Hif-1α, and control IgG

  • Protein A/G magnetic beads

  • ChIP elution buffer

  • Proteinase K

  • DNA purification kit

  • PCR primers for the IL-1β promoter region containing the Hif-1α binding site

  • qPCR master mix and instrument

Procedure:

  • Cross-linking: After treatment, add formaldehyde directly to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM for 5 minutes.

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Scrape the cells and collect them by centrifugation. Resuspend the cell pellet in cell lysis buffer and incubate on ice.

  • Nuclear Lysis and Sonication: Centrifuge the lysed cells and resuspend the nuclear pellet in nuclear lysis buffer. Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp. Centrifuge to remove debris.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G magnetic beads. Incubate the pre-cleared chromatin with antibodies against PKM2, Hif-1α, or a control IgG overnight at 4°C with rotation.

  • Immune Complex Capture: Add protein A/G magnetic beads to each immunoprecipitation reaction and incubate to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the immune complexes from the beads using ChIP elution buffer. Reverse the cross-links by incubating at 65°C overnight.

  • DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a DNA purification kit.

  • qPCR Analysis: Perform qPCR using primers specific for the Hif-1α binding site on the IL-1β promoter. Analyze the results as a percentage of input DNA.

Protocol 5: Measurement of Glycolysis by Extracellular Flux Analysis

This protocol outlines the use of a Seahorse XF Analyzer to measure the extracellular acidification rate (ECAR) as an indicator of glycolysis.

Materials:

  • Differentiated BMDMs

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-deoxyglucose)

  • XF Base Medium

  • This compound and LPS

Procedure:

  • Seed BMDMs into a Seahorse XF cell culture microplate and allow them to adhere.

  • One hour prior to the assay, replace the culture medium with XF base medium supplemented with L-glutamine, and incubate in a non-CO2 incubator at 37°C.

  • Prepare the Seahorse XF Glycolysis Stress Test reagents in XF base medium. Load the injector ports of the sensor cartridge with glucose, oligomycin, and 2-deoxyglucose.

  • Calibrate the sensor cartridge in a Seahorse XF Analyzer.

  • Place the cell culture microplate in the analyzer. The instrument will measure the basal ECAR.

  • The instrument will sequentially inject the compounds and measure the ECAR after each injection:

    • Glucose: To measure glycolysis.

    • Oligomycin: To inhibit mitochondrial ATP production and force cells to rely on glycolysis, measuring the maximum glycolytic capacity.

    • 2-Deoxyglucose (2-DG): A glucose analog that inhibits glycolysis, allowing for the measurement of non-glycolytic acidification.

  • To test the effect of this compound, pre-treat the cells with this compound in the XF base medium before starting the assay. LPS can be injected during the assay to observe the acute effect on glycolysis.

Protocol 6: Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β and IL-10

This protocol describes the quantification of IL-1β and IL-10 in the supernatant of treated BMDMs.

Materials:

  • Cell culture supernatants from treated BMDMs (from Protocol 2)

  • Commercial ELISA kits for mouse IL-1β and IL-10

  • Microplate reader

Procedure:

  • Collect the cell culture supernatants from the treated BMDMs and centrifuge to remove any cells or debris.

  • Perform the ELISA according to the manufacturer's instructions provided with the commercial kit.

  • Briefly, the general steps include:

    • Coating a 96-well plate with a capture antibody.

    • Blocking the plate to prevent non-specific binding.

    • Adding standards and samples (cell culture supernatants) to the wells.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of IL-1β and IL-10 in the samples by comparing their absorbance to the standard curve.

Mandatory Visualization

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis BM Bone Marrow Isolation Diff Differentiation (7 days with M-CSF) BM->Diff Seeding Seed BMDMs Diff->Seeding Dasa58 This compound (50 µM) Pre-treatment (30 min) Seeding->Dasa58 LPS LPS (100 ng/mL) Stimulation Dasa58->LPS WB Western Blot (Hif-1α) LPS->WB ChIP ChIP-qPCR (PKM2/Hif-1α on IL-1β promoter) LPS->ChIP ELISA ELISA (IL-1β, IL-10) LPS->ELISA Seahorse Metabolic Analysis (ECAR) LPS->Seahorse qPCR qPCR (M1/M2 Markers) LPS->qPCR

Caption: Experimental workflow for studying this compound in macrophages.

signaling_pathway cluster_LPS LPS Stimulation cluster_PKM2 PKM2 Regulation cluster_Hif1a Hif-1α Pathway cluster_phenotype Macrophage Phenotype LPS LPS TLR4 TLR4 LPS->TLR4 Binds PKM2_dimer PKM2 (Dimer) TLR4->PKM2_dimer Promotes Dimeric State PKM2_tetramer PKM2 (Tetramer) (Active) PKM2_dimer->PKM2_tetramer Tetramerization Hif1a Hif-1α PKM2_dimer->Hif1a Co-activates Nucleus Nucleus PKM2_dimer->Nucleus Translocates M2 M2 Phenotype (Anti-inflammatory) PKM2_tetramer->M2 Promotes Glycolysis ↑ Glycolysis Dasa58 This compound Dasa58->PKM2_dimer Activates M1 M1 Phenotype (Pro-inflammatory) Dasa58->M1 Inhibits Hif1a->Nucleus Translocates IL1b_gene IL-1β Gene Nucleus->IL1b_gene Transcriptional Activation IL1b_prod ↑ IL-1β Production IL1b_gene->IL1b_prod M1->Glycolysis M1->IL1b_prod IL10_prod ↑ IL-10 Production M2->IL10_prod

Caption: this compound signaling pathway in macrophages.

References

Application Notes and Protocols for Dasa-58 in SCID Mice Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasa-58 is a potent and specific allosteric activator of Pyruvate (B1213749) Kinase M2 (PKM2), an enzyme that plays a critical role in the altered metabolic pathways of cancer cells. PKM2 is predominantly expressed in its less active dimeric form in tumor cells, which diverts glucose metabolites towards anabolic processes that support cell proliferation. This compound promotes the formation of the more active tetrameric form of PKM2, thereby redirecting glucose metabolism towards energy production and potentially inhibiting tumor growth.[1][2] These application notes provide detailed protocols for the use of this compound in Severe Combined Immunodeficient (SCID) mice, a common model for cancer xenograft studies.

Mechanism of Action

This compound binds to a site at the subunit interface of PKM2, distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).[1] This binding stabilizes the tetrameric conformation of the enzyme, leading to a constitutively active state that is resistant to inhibition by tyrosine-phosphorylated proteins.[1] By activating PKM2, this compound enhances the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, thereby increasing ATP production and reducing the availability of glycolytic intermediates for anabolic processes. This metabolic reprogramming can interfere with the biosynthetic pathways essential for cancer cell proliferation.[1] Furthermore, activation of PKM2 by this compound has been shown to inhibit the nuclear translocation of PKM2 and its interaction with HIF-1α, a key transcription factor in cancer progression.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueReference
Effective Cellular Half-Activation Concentration (EC50)A54919.6 μM[4]
Concentration for PKM2 ActivationA549-PKM2/KD40 μM[4]

Table 2: In Vivo Formulation of this compound

Administration RouteVehicle CompositionThis compound ConcentrationReference
OralCarboxymethylcellulose-sodium (CMC-Na) solution≥5 mg/mL[3]
Injection5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂ONot specified[3]
Injection5% DMSO, 95% Corn oilNot specified[3]

Table 3: Suggested In Vivo Dosage for a Related PKM2 Activator (TEPP-46)

CompoundAnimal ModelDosageDosing ScheduleOutcomeReference
TEPP-46Mice50 mg/kgTwice dailyWell-tolerated with no significant weight loss over 5 days[4]

Note: A specific in vivo dosage for this compound administered directly to mice has not been prominently reported in the reviewed literature. The dosage for TEPP-46 is provided as a starting point for dose-ranging studies.

Signaling Pathway

Dasa58_Pathway This compound Mechanism of Action Dasa58 This compound PKM2_dimer PKM2 (Dimer) (Less Active) Dasa58->PKM2_dimer Binds to subunit interface PKM2_tetramer PKM2 (Tetramer) (Active) PKM2_dimer->PKM2_tetramer Promotes Tetramerization Nuclear_Translocation Nuclear Translocation PKM2_dimer->Nuclear_Translocation Pyruvate Pyruvate PKM2_tetramer->Pyruvate Catalyzes PKM2_tetramer->Nuclear_Translocation Inhibits Glycolysis Glycolysis Anabolism Anabolic Pathways (e.g., Lipid, Nucleotide Synthesis) Glycolysis->Anabolism Diverted in cancer cells PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP Tumor_Growth Tumor Growth Anabolism->Tumor_Growth Supports PEP->Pyruvate Pyruvate->Tumor_Growth Reduced support for HIF1a HIF-1α HIF1a->Tumor_Growth Promotes Nuclear_Translocation->HIF1a Interacts with Xenograft_Workflow SCID Mouse Xenograft Experimental Workflow start Start cell_culture 1. Cancer Cell Culture and Harvest start->cell_culture cell_prep 2. Prepare Cell Suspension (e.g., in PBS/Matrigel) cell_culture->cell_prep injection 3. Subcutaneous Injection of Cells into SCID Mice cell_prep->injection tumor_growth 4. Allow Tumors to Establish (e.g., 100 mm³) injection->tumor_growth randomization 5. Randomize Mice into Treatment and Control Groups tumor_growth->randomization treatment_phase 6. Administer this compound or Vehicle (Specify Route and Schedule) randomization->treatment_phase monitoring 7. Monitor Tumor Volume and Body Weight Regularly treatment_phase->monitoring endpoint 8. Euthanize Mice at Pre-defined Endpoint monitoring->endpoint analysis 9. Excise Tumors for Further Analysis (e.g., Western Blot, IHC) endpoint->analysis end End analysis->end

References

Troubleshooting & Optimization

troubleshooting Dasa-58 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of Dasa-58. Below you will find troubleshooting guides and frequently asked questions to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and specific small molecule activator of Pyruvate (B1213749) Kinase M2 (PKM2).[1][2][3] Its primary mechanism of action is to promote the tetrameric, active state of PKM2.[4][5] This activation can reverse the Warburg effect by shifting cancer cell metabolism from aerobic glycolysis back towards oxidative phosphorylation. In inflammatory cells like macrophages, this compound-mediated PKM2 activation has been shown to suppress the induction of HIF-1α and the production of pro-inflammatory cytokines such as IL-1β by inhibiting glycolysis.[1][6]

Q2: I am observing precipitation of this compound in my cell culture media. What could be the cause?

A2: Precipitation in aqueous-based cell culture media is a common issue due to this compound's poor water solubility.[1] This can be caused by:

  • High final concentration: The concentration of this compound in your final culture medium may exceed its solubility limit.

  • Improper dilution: Adding a concentrated DMSO stock directly to the aqueous medium without proper mixing can cause the compound to crash out.

  • Low serum concentration: Fetal Bovine Serum (FBS) and other serum components can help to maintain the solubility of hydrophobic compounds. Low-serum or serum-free conditions can exacerbate precipitation.

Q3: My this compound solution in DMSO appears cloudy. What should I do?

A3: A cloudy DMSO solution can indicate several issues:

  • Moisture absorption: DMSO is hygroscopic and can absorb moisture from the air, which significantly reduces the solubility of this compound.[1][7] Always use fresh, anhydrous DMSO.

  • Incomplete dissolution: The compound may not be fully dissolved. Gentle warming and sonication can aid in dissolution.[8]

  • Degradation: While less common for stock solutions stored correctly, degradation could be a factor if the stock is old or has been stored improperly.

Q4: How should I properly store this compound to ensure its stability?

A4: Proper storage is critical for maintaining the integrity of this compound. Refer to the table below for recommended storage conditions. To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1]

Troubleshooting Guides

Issue 1: Inconsistent experimental results with this compound.
  • Possible Cause: Variability in the preparation of this compound working solutions.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Follow a consistent, validated protocol for preparing your this compound solutions for every experiment.

    • Use Fresh DMSO: Always use fresh, high-quality, anhydrous DMSO to prepare your stock solution to avoid solubility issues caused by moisture absorption.[1][7]

    • Serial Dilutions: When preparing working concentrations, perform serial dilutions in your cell culture medium or experimental buffer. Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous solution.

    • Verify Final Concentration: If possible, use an analytical method such as HPLC to confirm the final concentration of this compound in your working solution.

Issue 2: Low potency or lack of expected biological effect.
  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Check Storage Conditions: Ensure that both the powder form and stock solutions have been stored at the recommended temperatures (see table below).

    • Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions to minimize the number of times the main stock is subjected to temperature changes.[1]

    • Prepare Fresh Working Solutions: For in vivo experiments, it is recommended to prepare the formulation fresh on the day of use.[7] For in vitro assays, prepare working dilutions from a fresh aliquot of the stock solution.

    • Purchase a New Batch: If you suspect degradation, it is best to obtain a new vial of the compound.

Data Presentation

Table 1: this compound Solubility
SolventSolubilityMolar Concentration (mM)Notes
DMSO91 mg/mL[1]200.64Use of fresh, anhydrous DMSO is critical as moisture can reduce solubility.[1]
DMSO≥ 35 mg/mL[2][7]77.17Saturation may not have been reached.
DMSO84 mg/mL[8]185.21Sonication is recommended to aid dissolution.[8]
DMSO30 mg/mL[3]66.18
WaterInsoluble[1]-
EthanolInsoluble[1]-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL[7]4.59Clear solution for in vivo use. Prepare by adding solvents sequentially.[7]
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline3.3 mg/mL[8]7.28Sonication is recommended.[8]
Table 2: this compound Stability and Storage
FormStorage TemperatureDurationNotes
Powder-20°C3 years[1][8]
Powder4°C2 years[7]
In Solvent (DMSO)-80°C1 year[1][8]Aliquot to avoid repeated freeze-thaw cycles.[1]
In Solvent (DMSO)-80°C2 years[7]
In Solvent (DMSO)-20°C1 month[1]
In Solvent (DMSO)-20°C1 year[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: this compound has a molecular weight of 453.53 g/mol . To prepare a 100 mM stock solution, you will need 45.35 mg of this compound per 1 mL of DMSO.

  • Procedure: a. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. To aid dissolution, gently vortex the tube. If necessary, sonicate the solution in a water bath for a few minutes until the solution is clear.[8] d. Aliquot the stock solution into single-use volumes in sterile, light-protected tubes. e. Store the aliquots at -80°C for long-term storage.[1][7][8]

Protocol 2: Preparation of In Vivo Formulation (Clear Solution)

This protocol is adapted from formulations provided by suppliers and is intended for a final concentration of ≥ 2.08 mg/mL.[7]

  • Materials: this compound, anhydrous DMSO, PEG300, Tween-80, Saline.

  • Procedure: a. Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL). b. In a sterile tube, add the required volume of the DMSO stock solution (10% of the final volume). c. Sequentially add the other solvents, ensuring the solution is mixed and clear after each addition. d. Add PEG300 to a final concentration of 40%. Mix thoroughly. e. Add Tween-80 to a final concentration of 5%. Mix thoroughly. f. Add Saline to bring the solution to the final volume (45%). Mix thoroughly. g. This formulation should be prepared fresh on the day of use.[7]

Visualizations

Dasa58_Signaling_Pathway cluster_glycolysis Glycolysis cluster_pkm2 PKM2 Regulation cluster_hif1a HIF-1α Pathway Glucose Glucose PEP PEP Glucose->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate PKM2_dimer PKM2 (inactive dimer) PKM2_tetramer PKM2 (active tetramer) PKM2_dimer->PKM2_tetramer HIF1a HIF-1α Stabilization PKM2_dimer->HIF1a promotes PKM2_tetramer->Pyruvate catalyzes Dasa58 This compound Dasa58->PKM2_tetramer activates Dasa58->HIF1a inhibits LPS LPS LPS->HIF1a IL1b IL-1β Production HIF1a->IL1b

Caption: this compound signaling pathway.

Dasa58_Troubleshooting_Workflow Start Start: this compound Experiment Problem Issue Encountered? (e.g., precipitation, low activity) Start->Problem CheckSolubility Review Solubility Data (Table 1) Problem->CheckSolubility Yes Rerun Rerun Experiment Problem->Rerun No ContactSupport Contact Technical Support Problem->ContactSupport After multiple failures CheckStability Review Stability Data (Table 2) CheckSolubility->CheckStability PrepProtocol Follow Preparation Protocol (Protocol 1 & 2) CheckStability->PrepProtocol UseFresh Use Fresh Anhydrous DMSO PrepProtocol->UseFresh Aliquot Aliquot Stock Solutions UseFresh->Aliquot Aliquot->Rerun Rerun->Problem Issue persists

Caption: Troubleshooting workflow for this compound.

References

optimizing Dasa-58 treatment duration for maximal effect

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of Dasa-58, a potent, ATP-competitive inhibitor of the BCR-ABL tyrosine kinase.[1] This guide focuses on the critical parameter of treatment duration to help you achieve maximal and reproducible effects in your in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective tyrosine kinase inhibitor that targets the constitutively active BCR-ABL fusion protein, which is a hallmark of Chronic My myeloid Leukemia (CML).[2][3] It binds to the ATP-binding site of the ABL kinase domain, preventing the phosphorylation of downstream substrates.[1] This action effectively blocks signaling pathways responsible for cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways.[1][4][5]

Q2: What is a recommended starting concentration and duration for this compound in a new cell line?

A2: For initial experiments, we recommend a dose-response study to determine the IC50 value in your specific cell line. A common starting concentration range is 10 nM to 1 µM. For treatment duration, an initial time point of 24 to 48 hours is advisable. However, the optimal duration is highly dependent on the cell doubling time and the specific biological question being addressed.

Q3: How does treatment duration impact the observed effect of this compound?

A3: Treatment duration is a critical variable. Short durations may not be sufficient to observe maximal inhibition of downstream signaling or induce a phenotypic effect like apoptosis. Conversely, excessively long durations can lead to the development of cellular resistance mechanisms or induce significant off-target toxicity, confounding data interpretation. Optimization is key to defining a therapeutic window where the on-target effect is maximized.

Q4: Should this compound be replenished in long-term culture experiments?

A4: Yes, for experiments extending beyond 48-72 hours, it is best practice to replenish the media containing fresh this compound every 48 hours. This ensures a consistent concentration of the active compound, as inhibitor stability and cellular metabolism can reduce its effective concentration over time.

Troubleshooting Guide

Q1: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?

A1: This issue often points to excessive treatment duration. Even at a low dose, prolonged exposure to a potent kinase inhibitor can lead to cumulative toxicity.

  • Recommendation: Perform a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) at a fixed, low concentration to identify the optimal duration that maximizes target inhibition while minimizing cytotoxicity. Refer to the data in Table 1 for expected outcomes.

Q2: The inhibitory effect of this compound on my target's phosphorylation seems to diminish after 48 hours. Why?

A2: This could be due to several factors:

  • Compound Instability: The inhibitor may be degrading in the culture medium over time.

  • Cellular Resistance: Cells may be upregulating compensatory signaling pathways to overcome the inhibition.

  • Compound Metabolism: The cells may be metabolizing this compound, reducing its effective concentration.

  • Recommendation: First, ensure you are replenishing the media with fresh this compound for long-term experiments. Second, investigate the activation of alternative survival pathways using Western blot or phospho-antibody arrays.

Q3: My results for this compound treatment duration are inconsistent between experiments. How can I improve reproducibility?

A3: Inconsistent results often stem from minor variations in experimental protocol.

  • Recommendation: Standardize your protocol strictly. Pay close attention to:

    • Cell Seeding Density: Ensure the same number of cells are plated for each experiment.

    • Cell Confluency: Initiate treatment when cells are at a consistent confluency (e.g., 60-70%).

    • Reagent Preparation: Prepare fresh this compound dilutions from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.[6]

    • Consistent Timing: Harvest all samples at the precise time points indicated in your experimental design.

Data Presentation

Table 1: Effect of this compound Treatment Duration on Target Inhibition and Cell Viability

Treatment Duration (Hours)p-CRKL Inhibition (%) (at 100 nM this compound)Cell Viability (%) (K562 Cells)Recommendation
675 ± 598 ± 2Sufficient for signaling studies.
1292 ± 495 ± 3Optimal for short-term signaling analysis.
2498 ± 285 ± 5Good balance for signaling and early phenotypic assays.
4899 ± 160 ± 8Suitable for apoptosis or cell cycle assays.
7299 ± 140 ± 10Potential for increased off-target effects; use with caution.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal this compound Duration

This protocol is designed to identify the optimal treatment duration for maximizing the inhibition of a downstream target (e.g., p-CRKL) while maintaining acceptable cell viability.

  • Cell Plating: Seed K562 cells (or your cell line of interest) in a 6-well plate at a density that will allow for logarithmic growth throughout the experiment (e.g., 0.5 x 10^6 cells/well). Allow cells to adhere and recover for 24 hours.

  • Compound Preparation: Prepare a 100 nM working solution of this compound in complete cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Treat the cells with either the this compound solution or the vehicle control.

  • Time Points: Harvest cells at multiple time points (e.g., 6, 12, 24, 48, and 72 hours) post-treatment.

  • Sample Collection: For each time point, collect a set of cells for viability analysis and another set for protein analysis.

    • Viability: Use a method like Trypan Blue exclusion or a commercial viability assay (e.g., CellTiter-Glo®).

    • Protein: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[7]

  • Analysis:

    • Quantify cell viability and normalize to the vehicle control for each time point.

    • Analyze protein lysates via Western blot to determine the phosphorylation status of a key downstream target (e.g., p-CRKL) and a loading control (e.g., GAPDH).

Protocol 2: Western Blot for Phospho-Target Analysis

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the phosphorylated target of interest (e.g., anti-phospho-CRKL) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL substrate and an imaging system. Quantify band intensity using densitometry software.

Visualizations

Dasa58_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 P PI3K PI3K BCR_ABL->PI3K P Dasa58 This compound Dasa58->BCR_ABL Inhibition RAS RAS GRB2->RAS MAPK_Pathway RAF-MEK-ERK (MAPK Pathway) RAS->MAPK_Pathway Proliferation Cell Proliferation MAPK_Pathway->Proliferation AKT AKT PI3K->AKT Survival Inhibition of Apoptosis (Cell Survival) AKT->Survival

Caption: this compound inhibits the BCR-ABL kinase, blocking downstream survival and proliferation pathways.

Optimization_Workflow cluster_assays 4. Perform Assays start Start: Define Cell Line and IC50 of this compound plate_cells 1. Plate Cells at Consistent Density start->plate_cells treat_cells 2. Treat with this compound (Fixed Concentration) and Vehicle plate_cells->treat_cells harvest 3. Harvest Samples at Multiple Time Points (e.g., 6h, 12h, 24h, 48h) treat_cells->harvest viability Cell Viability Assay (e.g., Trypan Blue) harvest->viability western Western Blot for p-Target / Total Target harvest->western analyze 5. Analyze Data: Normalize to Vehicle Control viability->analyze western->analyze decision Optimal Duration? analyze->decision decision->start No, Re-evaluate Concentration/Time endpoint End: Use Optimal Duration in Future Experiments decision->endpoint Yes

Caption: Experimental workflow for determining the optimal treatment duration of this compound.

Troubleshooting_Logic cluster_issues issue Problem Encountered high_toxicity High Cell Toxicity? issue->high_toxicity low_efficacy Low Target Inhibition? issue->low_efficacy inconsistent Inconsistent Results? issue->inconsistent solution1 Reduce Treatment Duration. Perform Time-Course. high_toxicity->solution1 Yes solution2 Increase Duration or Concentration. Verify Compound Activity. low_efficacy->solution2 Yes solution3 Standardize Protocol: - Seeding Density - Reagent Prep - Timing inconsistent->solution3 Yes

Caption: Troubleshooting logic for common issues in this compound experiments.

References

identifying and mitigating off-target effects of Dasa-58

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dasa-58, a potent and specific activator of Pyruvate (B1213749) Kinase M2 (PKM2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to address potential challenges, with a focus on identifying and mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an allosteric activator of Pyruvate Kinase M2 (PKM2).[1][2][3][4] It promotes the formation of the more active tetrameric state of PKM2.[3][4] This enhancement of PKM2 activity shifts cellular metabolism from aerobic glycolysis (the Warburg effect) towards oxidative phosphorylation, leading to decreased lactate (B86563) production and an increase in mitochondrial respiration.[1][5]

Q2: What are the known on-target effects of this compound in cells?

A2: By activating PKM2, this compound can induce a range of on-target cellular effects, including:

  • Inhibition of HIF-1α and IL-1β expression in macrophages.[1][3]

  • Reduction of glycolysis and succinate (B1194679) accumulation.[1]

  • Impairment of the epithelial-mesenchymal transition (EMT) program in cancer cells.[1][4]

  • Suppression of tumor growth and metastasis in preclinical models.[4]

Q3: Are there any known off-target effects of this compound?

A3: Currently, there is no publicly available, comprehensive off-target profile for this compound. As with any small molecule inhibitor, there is a potential for off-target interactions. It is crucial for researchers to empirically determine and control for potential off-target effects within their specific experimental system. This guide provides methodologies for identifying such effects.

Q4: How can I determine the optimal concentration of this compound for my experiments?

A4: The optimal concentration of this compound is cell-type and assay-dependent. It is recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for the desired on-target effect (e.g., PKM2 activation, reduction in lactate production). In published studies, concentrations ranging from 15 µM to 60 µM have been used in cell-based assays.[2] For recombinant human PKM2, this compound has an AC50 of 38 nM.[3]

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Inconsistent or weaker-than-expected on-target activity 1. Compound Degradation: this compound may have degraded due to improper storage or multiple freeze-thaw cycles.2. Suboptimal Concentration: The concentration used may be too low for the specific cell line or experimental conditions.3. Low PKM2 Expression: The cell line may express low levels of PKM2.1. Use Fresh Aliquots: Prepare fresh working solutions of this compound from a new aliquot for each experiment. Store stock solutions at -20°C or -80°C as recommended.2. Perform Dose-Response: Conduct a dose-response experiment to identify the optimal concentration for your system.3. Confirm PKM2 Expression: Verify PKM2 protein levels in your cell line by Western blot.
Unexpected or paradoxical cellular phenotype 1. Off-Target Effects: this compound may be interacting with other proteins in the cell, leading to unintended biological consequences.2. Cellular Compensation: The cell may be adapting to PKM2 activation by altering other metabolic or signaling pathways.1. Investigate Off-Targets: Perform off-target profiling experiments (see protocols below).2. Use Orthogonal Controls: Confirm the phenotype using a structurally different PKM2 activator or by genetic modulation of PKM2 (e.g., siRNA knockdown or overexpression).
High background in biochemical assays 1. Compound Interference: this compound may interfere with the assay readout (e.g., fluorescence or luminescence).2. Reagent Contamination: Impurities in reagents can lead to non-specific signals.1. Run Compound-Only Control: Include a control with this compound but without the enzyme to check for assay interference.2. Use High-Purity Reagents: Ensure all assay components are of high quality and freshly prepared.
Poor solubility in aqueous media Compound Precipitation: this compound has limited solubility in water.Use Appropriate Solvent: Dissolve this compound in DMSO to prepare a high-concentration stock solution. For in vivo studies, specific formulations with co-solvents like PEG300 and Tween-80 may be necessary.[2]

Identifying and Mitigating Off-Target Effects

Given the absence of a published off-target profile for this compound, a proactive approach to identifying and mitigating these effects is essential for robust and reproducible research.

Experimental Approaches to Identify Off-Target Effects
  • Kinome Profiling: This technique assesses the interaction of a compound with a large panel of kinases. Although this compound is not a kinase inhibitor, its structural motifs could potentially lead to interactions with ATP-binding sites of kinases. A kinome scan can provide a broad overview of potential kinase off-targets.

  • Proteome-Wide Cellular Thermal Shift Assay (CETSA): CETSA identifies protein targets by detecting changes in their thermal stability upon ligand binding. This is a powerful, unbiased method to identify both on- and off-targets in a cellular context.

  • Affinity Chromatography-Mass Spectrometry (AC-MS): This method involves immobilizing this compound on a solid support to capture interacting proteins from cell lysates, which are then identified by mass spectrometry.

Hypothetical Kinome Scan Data for this compound

The following table represents hypothetical data from a kinome scan to illustrate how off-target interactions might be identified and prioritized.

Kinase Target Binding Affinity (Kd, nM) % Inhibition at 1 µM Potential Implication
PKM2 (On-Target) 38 (AC50) N/A (Activator) Metabolic reprogramming
Hypothetical Off-Target 1: Kinase X50075%Inhibition of a signaling pathway
Hypothetical Off-Target 2: Kinase Y2,50030%Minor off-target effect at high concentrations
Hypothetical Off-Target 3: Kinase Z>10,000<5%Likely not a significant off-target
Strategies for Mitigating Off-Target Effects
  • Use the Lowest Effective Concentration: Perform a careful dose-response analysis and use the lowest concentration of this compound that elicits the desired on-target effect.

  • Employ Structurally Unrelated Compounds: Validate key findings with another PKM2 activator that has a different chemical structure.

  • Utilize Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically modulate PKM2 expression as an orthogonal method to confirm that the observed phenotype is on-target.

  • Perform Rescue Experiments: If an off-target is identified, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of the off-target protein.

Experimental Protocols

Protocol 1: Western Blot for PKM2 Activation

This protocol allows for the indirect assessment of PKM2 activation by measuring the phosphorylation of a downstream target.

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for the desired time period (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-PKM2 (if a suitable antibody is available) or a downstream marker of PKM2 activity, and total PKM2 as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol determines if this compound binds to and stabilizes PKM2 in intact cells.

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Analyze the soluble fraction by Western blot for PKM2. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Visualizations

On_Target_Pathway Dasa58 This compound PKM2_inactive PKM2 (Inactive Dimer) Dasa58->PKM2_inactive allosterically activates PKM2_active PKM2 (Active Tetramer) PKM2_inactive->PKM2_active tetramerization Warburg Warburg Effect (Aerobic Glycolysis) PKM2_inactive->Warburg Pyruvate Pyruvate PKM2_active->Pyruvate converts OxPhos Oxidative Phosphorylation PKM2_active->OxPhos PEP Phosphoenolpyruvate PEP->PKM2_active

Caption: On-target signaling pathway of this compound.

Experimental_Workflow cluster_identification Phase 1: Identification of Off-Targets cluster_validation Phase 2: Validation of Hits cluster_mitigation Phase 3: Mitigation Strategy KinomeScan Kinome Profiling Biochemical Biochemical Assays (IC50/EC50) KinomeScan->Biochemical CETSA Proteome-wide CETSA CETSA->Biochemical AC_MS Affinity Chromatography-MS AC_MS->Biochemical Cellular Cell-based Assays Biochemical->Cellular DoseResponse Dose-Response Optimization Cellular->DoseResponse Orthogonal Orthogonal Approaches (e.g., siRNA, other compounds) Cellular->Orthogonal

Caption: Workflow for identifying and mitigating off-target effects.

Troubleshooting_Logic Start Unexpected Experimental Result Check_OnTarget Verify On-Target Engagement? (e.g., CETSA, Western Blot) Start->Check_OnTarget OnTarget_No On-Target Effect Absent Check_OnTarget->OnTarget_No No OnTarget_Yes On-Target Effect Confirmed Check_OnTarget->OnTarget_Yes Yes Troubleshoot_Compound Troubleshoot Compound or Protocol (Concentration, Stability, etc.) OnTarget_No->Troubleshoot_Compound Investigate_OffTarget Investigate Off-Target Effects (Kinome Scan, etc.) OnTarget_Yes->Investigate_OffTarget

Caption: Logical workflow for troubleshooting unexpected results.

References

Dasa-58 Technical Support Center: Experimental Controls and Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Dasa-58 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and potential issues when working with this compound, providing solutions and best practices to ensure the reliability and reproducibility of your experimental data.

1. Compound Handling and Storage

  • Q: How should I dissolve and store this compound?

    • A: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) but is practically insoluble in water and ethanol.[1] For in vitro experiments, prepare a concentrated stock solution in fresh, anhydrous DMSO.[1] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1] The powder form of this compound is stable for at least three years when stored at -20°C.[1]

  • Q: I'm seeing precipitation when I add this compound to my cell culture medium. What should I do?

    • A: Precipitation can occur if the final DMSO concentration is too high or if the this compound concentration exceeds its solubility limit in the aqueous medium. To avoid this, ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.5%) and does not affect cell viability on its own. Prepare fresh dilutions of your this compound stock in pre-warmed culture medium and mix thoroughly before adding to your cells. If precipitation persists, consider using a lower concentration of this compound or employing a vehicle control with the same final DMSO concentration to assess any solvent-induced effects.

  • Q: How stable is this compound in cell culture medium during my experiment?

    • A: While stock solutions in DMSO are stable, the stability of this compound in aqueous cell culture media over extended periods (e.g., 24-72 hours) may be limited. For long-term experiments, it is advisable to replace the medium with freshly prepared this compound-containing medium every 24 hours to ensure a consistent compound concentration. The presence of pyruvate (B1213749) in the medium has been shown to improve the stability of some compounds in concentrated media, a factor that might be relevant for this compound's stability as well.[2]

2. Experimental Design and Controls

  • Q: What concentrations of this compound should I use in my experiments?

    • A: The optimal concentration of this compound will depend on the cell type and the specific assay being performed. For in vitro studies, concentrations typically range from 1 µM to 100 µM.[3][4] It is crucial to perform a dose-response experiment to determine the effective concentration for your specific experimental system. The reported half-maximal effective concentration (EC50) for this compound to activate PKM2 in cells is approximately 19.6 µM.[3][5]

  • Q: What are the essential controls for a this compound experiment?

    • A: To ensure the validity of your results, the following controls are essential:

      • Vehicle Control: Treat cells with the same final concentration of DMSO used to dissolve this compound. This will account for any effects of the solvent on your experimental readouts.

      • Untreated Control: This group of cells will not receive any treatment and serves as a baseline for normal cell function.

      • Positive Control (for PKM2 activation): If available, another known PKM2 activator can be used to confirm that the experimental system is responsive to PKM2 activation.

      • Negative Control (inactive analog): If accessible, a structurally similar but inactive analog of this compound can help to distinguish on-target from off-target effects.[3]

  • Q: Are there any known off-target effects of this compound?

    • A: While this compound is reported to be a specific activator of PKM2, like most small molecules, the potential for off-target effects cannot be entirely ruled out, especially at higher concentrations.[3] It is good practice to validate key findings using a secondary method, such as genetic approaches (e.g., siRNA/shRNA knockdown or CRISPR-mediated knockout of PKM2) to confirm that the observed effects are indeed mediated by PKM2 activation.

3. Data Interpretation and Troubleshooting

  • Q: My cell viability results with this compound are inconsistent. What could be the cause?

    • A: Inconsistent cell viability results can stem from several factors:

      • Uneven cell seeding: Ensure a homogenous single-cell suspension before plating to have a consistent number of cells in each well.

      • Incomplete dissolution of this compound: Vortex the stock solution before diluting it into the culture medium to ensure it is fully dissolved.

      • Edge effects: Evaporation from the outer wells of a microplate can concentrate this compound and other media components. Avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or culture medium.

  • Q: I am observing unexpected metabolic changes, such as an increase in lactate (B86563) production, after treating my cells with this compound. Is this normal?

    • A: The metabolic effects of this compound can be cell-type dependent. While activation of PKM2 is generally expected to increase the conversion of phosphoenolpyruvate (B93156) to pyruvate and subsequently decrease the flux of glycolytic intermediates into biosynthetic pathways, the downstream effects on lactate production can vary. Some studies have reported decreased lactate production in certain cell lines, while others have observed an increase in extracellular acidification and lactate levels.[4][6][7] This discrepancy may be due to differences in the metabolic wiring of different cell types. It is important to characterize the metabolic phenotype of your specific cell line in response to this compound.

  • Q: How can I confirm that this compound is activating PKM2 in my cells?

    • A: The most direct way to confirm PKM2 activation is to perform a pyruvate kinase activity assay on cell lysates treated with this compound. An increase in pyruvate kinase activity compared to vehicle-treated cells would indicate successful target engagement. Additionally, you can perform a western blot to assess the tetramerization state of PKM2, as this compound promotes the formation of the more active tetrameric form.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on published literature.

Table 1: In Vitro Activity and Properties of this compound

ParameterValueReference
TargetPyruvate Kinase M2 (PKM2)[1]
Mechanism of ActionAllosteric Activator[6]
EC50 (in cells)19.6 µM[3][5]
Typical in vitro concentration1 - 100 µM[3][4]
Solubility in DMSO≥ 35 mg/mL[6]
Solubility in WaterInsoluble[1]
Solubility in EthanolInsoluble[1]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Powder-20°C≥ 3 years[1]
DMSO Stock Solution-20°C1 month[1]
DMSO Stock Solution-80°C1 year[1][6]

Key Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Pyruvate Kinase (PK) Activity Assay (LDH-Coupled Method)

This non-radioactive assay measures PK activity by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Materials:

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease and phosphatase inhibitors)

  • PK assay buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)

  • Phosphoenolpyruvate (PEP) stock solution (e.g., 50 mM)

  • ADP stock solution (e.g., 50 mM)

  • NADH stock solution (e.g., 10 mM)

  • Lactate Dehydrogenase (LDH) (e.g., 1000 units/mL)

  • This compound stock solution in DMSO

  • Vehicle (DMSO)

  • 96-well clear flat-bottom plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells at the desired density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time.

    • Wash cells with cold PBS and lyse them in cold cell lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates.

  • Assay Reaction:

    • Prepare a master mix containing PK assay buffer, PEP, ADP, NADH, and LDH. The final concentrations in the reaction should be optimized but can start with: 1 mM PEP, 1 mM ADP, 0.2 mM NADH, and 5-10 units/mL LDH.

    • Add a standardized amount of cell lysate (e.g., 10-20 µg of protein) to each well of the 96-well plate.

    • Add the master mix to each well to initiate the reaction.

    • Immediately place the plate in the spectrophotometer.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 340 nm every 30-60 seconds for 10-20 minutes at a constant temperature (e.g., 37°C).

    • Calculate the rate of NADH consumption (decrease in A340 per minute) from the linear portion of the curve.

    • PK activity can be expressed as the rate of change in absorbance per minute per microgram of protein.

Cell Viability Assay (e.g., CCK-8 or MTT)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • This compound stock solution in DMSO

  • Vehicle (DMSO)

  • Cell culture medium

  • 96-well cell culture plate

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere for 24 hours.

    • Treat cells with a serial dilution of this compound or vehicle (DMSO). Include untreated and media-only (blank) wells.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay and Measurement:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

    • For MTT: Add MTT reagent and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO or a specialized buffer) and incubate until the formazan (B1609692) crystals are fully dissolved.

    • Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, ~570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other wells.

    • Normalize the absorbance of the treated wells to the vehicle control wells to calculate the percentage of cell viability.

Western Blot for PKM2 Expression and Phosphorylation

This technique is used to detect the levels of total PKM2 and its phosphorylated forms.

Materials:

  • Cell lysates prepared as in the PK activity assay.

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PKM2, anti-phospho-PKM2 (Tyr105))

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation and Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathway of this compound Action

Dasa58_Pathway Dasa58 This compound PKM2_dimer PKM2 (inactive dimer) Dasa58->PKM2_dimer Activates PKM2_tetramer PKM2 (active tetramer) PKM2_dimer->PKM2_tetramer Glycolysis Glycolysis PKM2_tetramer->Glycolysis Promotes HIF1a HIF-1α PKM2_tetramer->HIF1a Inhibits Metabolic_Reprogramming Metabolic Reprogramming Glycolysis->Metabolic_Reprogramming IL1b IL-1β HIF1a->IL1b Induces

Caption: this compound activates PKM2, promoting glycolysis and inhibiting HIF-1α signaling.

Experimental Workflow for Assessing this compound Activity

Dasa58_Workflow start Start Experiment treat_cells Treat cells with this compound and controls start->treat_cells harvest_lysates Harvest cell lysates treat_cells->harvest_lysates harvest_media Harvest cell culture media treat_cells->harvest_media viability_assay Cell Viability Assay treat_cells->viability_assay pk_assay Pyruvate Kinase Activity Assay harvest_lysates->pk_assay western_blot Western Blot (PKM2, p-PKM2) harvest_lysates->western_blot lactate_assay Lactate Production Assay harvest_media->lactate_assay analyze_data Analyze and Interpret Data pk_assay->analyze_data western_blot->analyze_data viability_assay->analyze_data lactate_assay->analyze_data

Caption: A typical experimental workflow for characterizing the effects of this compound.

Logical Relationship for Troubleshooting Inconsistent Results

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent Experimental Results solubility Compound Solubility/Stability issue->solubility concentration Incorrect Concentration issue->concentration controls Inadequate Controls issue->controls cell_health Cell Health/Variability issue->cell_health prep_protocol Review preparation protocol solubility->prep_protocol dose_response Perform dose-response concentration->dose_response proper_controls Use proper controls controls->proper_controls cell_culture_check Standardize cell culture cell_health->cell_culture_check

Caption: Troubleshooting logic for addressing inconsistent experimental outcomes with this compound.

References

why fresh DMSO is required for Dasa-58 preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dasa-58. The following information addresses common issues encountered during the preparation of this compound solutions, with a focus on the critical role of fresh dimethyl sulfoxide (B87167) (DMSO).

Frequently Asked Questions (FAQs)

Q1: Why is it critical to use fresh or newly opened DMSO for preparing this compound stock solutions?

A1: It is crucial to use fresh, anhydrous (water-free) DMSO for preparing this compound solutions because DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly decrease the solubility of this compound, a pyruvate (B1213749) kinase isozyme (PKM2) allosteric activator.[1][2] Reduced solubility can lead to several experimental problems, including:

  • Inaccurate Compound Concentration: If this compound does not fully dissolve, the actual concentration of the stock solution will be lower than calculated, leading to inaccurate dosing in subsequent experiments.

  • Precipitation of the Compound: The compound may precipitate out of the solution during storage or upon dilution in aqueous media, affecting the reliability and reproducibility of experimental results.

  • Altered Biological Activity: Incomplete dissolution can lead to an underestimation of the compound's potency and efficacy.

Several suppliers explicitly recommend using newly opened DMSO to avoid these issues.[1][2]

Q2: What are the visible signs that my DMSO might be old or contain too much water?

A2: While there may not be obvious visual signs to indicate that DMSO has absorbed water, you might observe the following during this compound preparation:

  • Difficulty in Dissolving this compound: The compound may take longer to dissolve or may not dissolve completely, even with sonication.

  • Cloudy or Hazy Solution: The resulting solution may appear cloudy or hazy, indicating the presence of undissolved particles.

  • Precipitate Formation: You may observe solid precipitate at the bottom of the vial after attempting to dissolve the compound.

To avoid these issues, it is best practice to use a fresh bottle of anhydrous DMSO or one that has been properly stored to minimize moisture absorption.

Q3: How should I store my DMSO to maintain its quality?

A3: To minimize water absorption and maintain the quality of your DMSO, follow these storage recommendations:

  • Keep the Bottle Tightly Sealed: Always ensure the cap is tightly secured immediately after use.

  • Store in a Dry Place: Store the DMSO bottle in a desiccator or a dry cabinet to protect it from atmospheric moisture.

  • Use Smaller Aliquots: For frequently used DMSO, consider aliquoting a larger bottle into smaller, tightly sealed vials. This minimizes the exposure of the entire stock to air each time it is used.

Q4: What are the degradation products of DMSO, and can they affect my experiment?

A4: Under certain conditions, such as exposure to UV light, high temperatures, or strong oxidizing agents, DMSO can degrade into several byproducts.[3][4][5] The major degradation products include methanesulfinate, methanesulfonate, formaldehyde, and formic acid.[3][4][5] While the direct interaction of these specific degradation products with this compound is not extensively documented in the provided results, the presence of impurities in the solvent can introduce variability and potentially react with the compound of interest, altering its chemical structure and biological activity. Using fresh, high-purity DMSO minimizes the risk of such confounding factors.

Troubleshooting Guide

Problem Possible Cause Solution
This compound powder does not dissolve completely in DMSO. The DMSO has absorbed moisture (is wet).Discard the current solution and prepare a fresh one using a new, unopened bottle of anhydrous DMSO.
The concentration is too high.Check the solubility information from the supplier. This compound is soluble in DMSO at ≥ 35 mg/mL (77.17 mM) and 91 mg/mL (200.64 mM).[1][2] Do not exceed the recommended concentration.
The this compound solution is cloudy or has a precipitate. The DMSO used was not anhydrous.Use fresh, anhydrous DMSO for preparation.[1][2]
The solution was not properly stored.Aliquot the stock solution and store at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1] Avoid repeated freeze-thaw cycles.
Inconsistent results between experiments using the same this compound stock solution. Degradation of the stock solution.Prepare fresh stock solutions regularly. Avoid using stock solutions that have been stored for extended periods, especially at -20°C.
Use of old DMSO for preparation.Always use fresh, high-purity DMSO to ensure consistency in your solvent and minimize variability in your results.

Experimental Protocols

Preparation of this compound Stock Solution (Example)

  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO), from a new, unopened bottle.

    • Sterile microcentrifuge tubes or vials.

    • Calibrated pipettes.

    • Vortex mixer and/or sonicator.

  • Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh the desired amount of this compound powder in a sterile tube. c. Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM). Refer to the supplier's datasheet for solubility information.[1][2] d. Vortex the solution thoroughly. If necessary, sonicate the solution to aid dissolution. e. Visually inspect the solution to ensure it is clear and free of any precipitate. f. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. g. Store the aliquots at -80°C for long-term storage.[1]

Visual Guides

Dasa58_Preparation_Workflow cluster_prep Preparation cluster_storage Storage & Use cluster_troubleshooting Troubleshooting start Start dasa58 This compound Powder start->dasa58 dissolve Dissolve (Vortex/Sonicate) dasa58->dissolve fresh_dmso Fresh Anhydrous DMSO fresh_dmso->dissolve check_sol Check Solubility (Clear Solution?) dissolve->check_sol aliquot Aliquot check_sol->aliquot Yes precipitation Precipitation/ Incomplete Dissolution check_sol->precipitation No store Store at -80°C aliquot->store experiment Use in Experiment store->experiment old_dmso Old/Wet DMSO old_dmso->precipitation discard Discard & Restart precipitation->discard discard->start

Caption: Workflow for the preparation of this compound stock solutions.

DMSO_Hygroscopicity cluster_good Correct Protocol cluster_bad Incorrect Protocol fresh_dmso Fresh Anhydrous DMSO clear_solution Clear, Accurate Concentration fresh_dmso->clear_solution dasa58_good This compound dasa58_good->clear_solution old_dmso Old/Wet DMSO (Absorbed H2O) poor_solubility Poor Solubility/ Precipitation old_dmso->poor_solubility dasa58_bad This compound dasa58_bad->poor_solubility atmosphere Atmospheric Moisture (H2O) atmosphere->old_dmso Hygroscopic Absorption

Caption: Impact of DMSO quality on this compound solubility.

References

dealing with lot-to-lot variability of Dasa-58

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential lot-to-lot variability of Dasa-58, a potent and specific allosteric activator of Pyruvate Kinase M2 (PKM2). Ensuring consistent experimental outcomes is critical, and this resource is designed to help researchers, scientists, and drug development professionals identify and mitigate issues arising from variations between different batches of this compound.

Troubleshooting Guide: Addressing Inconsistent this compound Activity

Researchers may occasionally observe discrepancies in the efficacy of this compound between different lots. This guide provides a systematic approach to troubleshoot and resolve such issues.

Q1: My new lot of this compound shows lower than expected activity in my cellular assay. What should I do?

A1: When a new lot of this compound exhibits reduced activity, it is crucial to systematically verify both the compound's integrity and the experimental setup.

Recommended Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Compound Verification cluster_2 Biological Validation cluster_3 Decision cluster_4 Resolution A Inconsistent results with new this compound lot B 1. Confirm correct storage and handling A->B C 2. Prepare fresh stock solution B->C D 3. Verify stock solution concentration C->D E 4. Assess compound purity (optional, advanced) D->E F 5. Perform in vitro PKM2 activation assay E->F G 6. Run a dose-response curve in a reference cell line F->G H Compare results with previous, effective lot G->H I Activity Matches? H->I J Issue likely with experimental setup. Review cell passage number, serum lots, etc. I->J Yes K Contact vendor with validation data. Request replacement lot. I->K No G cluster_0 Inactive State cluster_1 Active State PKM2_dimer PKM2 (Dimer) Low Activity Glycolysis Glycolytic Intermediates PKM2_tetramer PKM2 (Tetramer) High Activity PKM2_dimer->PKM2_tetramer Activation Biosynthesis Anabolic Pathways (e.g., Lipid Synthesis) Glycolysis->Biosynthesis Diverted Dasa58 This compound Dasa58->PKM2_tetramer Promotes Tetramerization PEP PEP Pyruvate Pyruvate PEP->Pyruvate Glycolysis Completion

Dasa-58 Experiments: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dasa-58 experiments. This guide is designed for researchers, scientists, and drug development professionals to interpret and troubleshoot unexpected results in their studies involving the PKM2 activator, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and specific allosteric activator of Pyruvate (B1213749) Kinase M2 (PKM2).[1] It binds to a site distinct from the endogenous activator fructose-1,6-bisphosphate (FBP) at the subunit interaction interface.[2] This binding promotes the formation of the active tetrameric state of PKM2, enhancing its enzymatic activity.[2][3]

Q2: What are the expected effects of this compound on cellular metabolism?

A2: By activating PKM2, this compound is expected to increase the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, a key step in glycolysis. This can lead to various downstream metabolic changes. In some cell lines, such as H1299 non-small cell lung carcinoma cells, acute treatment with this compound has been shown to decrease lactate (B86563) production.[2][4] However, in other contexts, such as certain breast and prostate cancer cell lines, it has been observed to enhance extracellular acidification and lactate levels.[5]

Q3: Does this compound always inhibit cancer cell proliferation?

A3: Not necessarily. While activation of PKM2 can suppress tumor growth in some models, the effect of this compound on cell proliferation can be cell-type dependent. For instance, in some breast cancer cell lines, this compound enhances pyruvate kinase activity without having a clear effect on proliferation.[5][6]

Q4: What is the effective concentration range for this compound in cell-based assays?

A4: The effective concentration of this compound can vary between cell lines and experimental conditions. The reported cellular half-activation concentration (EC50) for PKM2 in A549 cells is 19.6 µM.[2][3][7] Concentrations ranging from 15 µM to 60 µM have been used in various studies to observe effects on metabolism and cell signaling.[5]

Troubleshooting Guides

Issue 1: Unexpectedly Low or No PKM2 Activation

You've treated your cells with this compound, but your pyruvate kinase activity assay shows minimal to no increase in enzyme activity.

Potential Cause Recommended Solution
This compound Degradation Ensure proper storage of this compound powder at -20°C and stock solutions at -80°C. Avoid repeated freeze-thaw cycles.[1]
Inadequate this compound Concentration The EC50 can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell model.
Presence of High Endogenous FBP High physiological levels of the endogenous PKM2 activator, Fructose-1,6-bisphosphate (FBP), can mask the effect of this compound, as no significant additional increase in activity is observed in the presence of saturating FBP.[2][3][7] Consider assay conditions that do not contain high levels of FBP.
Low PKM2 Expression in Cell Line Verify the expression level of PKM2 in your cell line via Western Blot. Cell lines with very low PKM2 expression will show a correspondingly low response to this compound.
Incorrect Assay Protocol Ensure your pyruvate kinase activity assay is set up correctly. Use appropriate controls and ensure all reagents are fresh and properly prepared.
Issue 2: Contradictory Results in Lactate Production

Your experiments show an increase in lactate production after this compound treatment, which contradicts some published findings of decreased lactate.

Potential Cause Recommended Solution
Cell-Type Specific Metabolic Wiring The metabolic response to PKM2 activation is highly dependent on the specific cancer cell type and its underlying metabolic programming. Some cell lines may increase glycolytic flux in response to PKM2 activation, leading to higher lactate production.[5][8]
Experimental Conditions The duration of this compound treatment can influence the metabolic outcome. Acute versus chronic exposure may lead to different metabolic adaptations. Analyze lactate production at different time points.
Compensatory Metabolic Pathways Cells may adapt to sustained PKM2 activation by altering other metabolic pathways. Consider performing broader metabolic profiling to understand the context of the altered lactate production.
Issue 3: Unexpected Increase in Cell Proliferation

You observe an increase in cell proliferation upon this compound treatment, which is contrary to the expected anti-tumor effect.

Potential Cause Recommended Solution
Off-Target Effects While this compound is a specific PKM2 activator, the possibility of off-target effects at high concentrations cannot be entirely ruled out. It is crucial to perform genetic validation to confirm that the observed phenotype is indeed PKM2-dependent.
Non-Metabolic Roles of PKM2 PKM2 has non-glycolytic functions, including acting as a protein kinase and a transcriptional co-activator in the nucleus. This compound-induced changes in PKM2 conformation and localization could potentially influence signaling pathways that promote proliferation in certain contexts.
Cellular Adaptation Cancer cells might develop resistance mechanisms that bypass the growth-suppressive effects of high pyruvate kinase activity.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound on PKM2 Activity

Cell LineThis compound ConcentrationEffect on PKM2 ActivityReference
A5490-100 µMEC50 = 19.6 µM[2][3][7]
A549-PKM2/KD40 µM248% ± 21% increase[2][3]
A549-PKM1/KD40 µMNo increase[2][3]
H129940 µMConcentration-dependent increase[4]

Table 2: Effects of this compound on Cellular Phenotypes

Cell LineThis compound ConcentrationEffectReference
Breast Cancer Cells15 µM (24h, 72h)Enhanced PK activity, no clear effect on proliferation[5]
Breast & Prostate Cancer Cells30 µM, 60 µM (0-72h)Enhanced extracellular acidification and lactate levels[5]
H129950 µMDecreased lactate production[2]
H129930 µMNo significant effect on doubling time[2]
PC340 µMImpairs stromal-induced EMT[1]

Experimental Protocols

PKM2 Kinase Activity Assay

This protocol is adapted from methods used to assess pyruvate kinase activity in cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Pyruvate kinase activity assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)

  • Substrates: Phosphoenolpyruvate (PEP), ADP

  • Detection reagents: Lactate dehydrogenase (LDH), NADH

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Lysis:

    • Treat cells with this compound or vehicle control for the desired time.

    • Wash cells with ice-cold PBS and lyse on ice.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration of the lysates.

  • Assay Reaction:

    • In a 96-well plate, add a standardized amount of cell lysate to the pyruvate kinase activity assay buffer.

    • Add LDH and NADH.

    • Initiate the reaction by adding PEP and ADP.

  • Data Acquisition:

    • Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of NADH oxidation is proportional to the pyruvate kinase activity.

Cell Viability Assay (e.g., CCK-8)

This protocol outlines a general method for assessing cell viability.

Materials:

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) or similar reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound or a vehicle control.

  • Incubation: Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Assay:

    • Add CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength (typically 450 nm).[5]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Lactate Production Assay

This protocol describes the measurement of lactate secreted into the cell culture medium.

Materials:

  • Cell culture medium

  • Lactate assay kit

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound as required for your experiment.

  • Sample Collection: Collect the cell culture supernatant at different time points.

  • Assay:

    • Perform the lactate assay according to the manufacturer's protocol.[9] This typically involves an enzymatic reaction that produces a colorimetric or fluorescent signal proportional to the lactate concentration.

  • Data Acquisition and Analysis:

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the lactate concentration based on a standard curve. Normalize the results to cell number or protein concentration.

Visualizations

Dasa58_Signaling_Pathway cluster_Cell Cancer Cell Dasa58 This compound PKM2_dimer Inactive PKM2 (Dimer/Monomer) Dasa58->PKM2_dimer Allosteric Activation PKM2_tetramer Active PKM2 (Tetramer) PKM2_dimer->PKM2_tetramer Promotes Tetramerization PEP Phosphoenolpyruvate (PEP) PKM2_tetramer->PEP Catalyzes Pyruvate Pyruvate PEP->Pyruvate Glycolysis Metabolism Altered Cellular Metabolism Pyruvate->Metabolism

This compound Signaling Pathway

Experimental_Workflow cluster_assays Perform Assays start Start Experiment cell_culture Cell Culture (Select appropriate cell line) start->cell_culture treatment Treat with this compound (and controls) cell_culture->treatment pkm_assay PKM2 Activity Assay treatment->pkm_assay viability_assay Cell Viability Assay treatment->viability_assay lactate_assay Lactate Production Assay treatment->lactate_assay data_analysis Data Analysis pkm_assay->data_analysis viability_assay->data_analysis lactate_assay->data_analysis interpretation Interpret Results data_analysis->interpretation end Conclusion interpretation->end

Experimental Workflow for this compound

Troubleshooting_Workflow start Unexpected Result: Low PKM2 Activation check_reagent Check this compound Integrity (Storage, Age) start->check_reagent check_concentration Verify this compound Concentration (Dose-response) start->check_concentration check_cell_line Assess PKM2 Expression (Western Blot) start->check_cell_line check_assay Review Assay Protocol (Controls, Reagents) start->check_assay solution_reagent Solution: Use fresh this compound check_reagent->solution_reagent solution_concentration Solution: Optimize concentration check_concentration->solution_concentration solution_cell_line Solution: Choose high-expressing cell line check_cell_line->solution_cell_line solution_assay Solution: Optimize assay conditions check_assay->solution_assay

Troubleshooting Low PKM2 Activation

References

Dasa-58 Technical Support Center: Minimizing Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Dasa-58 toxicity in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and specific small molecule activator of Pyruvate (B1213749) Kinase M2 (PKM2).[1][2] PKM2 is a key enzyme in glycolysis. By activating PKM2, this compound promotes the conversion of phosphoenolpyruvate (B93156) to pyruvate, which can alter the metabolic state of the cell.[3] In some cancer cells, this has been shown to suppress tumor growth.[3] In primary bone marrow-derived macrophages (BMDMs), this compound has been observed to inhibit LPS-induced Hif-1α and IL-1β expression.[1][2]

Q2: I am observing high levels of cell death in my primary cell cultures after this compound treatment. What are the potential causes?

High cytotoxicity in primary cells treated with this compound can stem from several factors:

  • High Concentration of this compound: Primary cells are often more sensitive than cancer cell lines. A concentration that is effective in a cancer cell line may be toxic to primary cells.

  • Solvent Toxicity: this compound is typically dissolved in DMSO.[1] High concentrations of DMSO can be toxic to primary cells. It is recommended to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.

  • Prolonged Exposure: Continuous exposure to a bioactive small molecule can induce cellular stress and lead to toxicity.

  • Suboptimal Cell Culture Conditions: Primary cells are sensitive to their environment. Factors like media composition, pH, and cell density can influence their susceptibility to chemical stressors.

  • Off-Target Effects: While this compound is a specific activator of PKM2, high concentrations may lead to off-target effects, contributing to cytotoxicity.

Q3: How can I determine the optimal, non-toxic concentration of this compound for my primary cell type?

The best approach is to perform a dose-response experiment to determine the half-maximal effective concentration (EC50) and the maximum non-toxic concentration. This involves treating your primary cells with a range of this compound concentrations and assessing cell viability after a defined incubation period.

Q4: What is a suitable starting concentration range for this compound in primary cell cultures?

Based on studies in various cell lines, a starting range of 1 µM to 50 µM is advisable for initial dose-response experiments in primary cells.[3][4] It is crucial to include a vehicle control (cells treated with the same concentration of DMSO used to dissolve this compound) in your experiment.

Q5: For how long should I treat my primary cells with this compound?

Start with a shorter incubation time (e.g., 24 hours) and then, if necessary, extend it. Some studies with cell lines have used incubation times ranging from 2 to 72 hours.[4] The optimal duration will depend on your specific primary cell type and the biological question you are investigating. A time-course experiment can help determine the ideal exposure time.

Q6: Are there any reports on this compound being non-toxic to certain cell types?

Yes, one study on head and neck squamous cell carcinoma (HNSCC) cell lines reported that this compound showed no cytotoxic effect.[5][6] This highlights that the cytotoxic potential of this compound can be cell-type specific.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound in primary cell cultures.

Problem Possible Cause Suggested Solution
High levels of cell death observed even at low this compound concentrations. 1. High sensitivity of the primary cell type. 2. Solvent toxicity. 3. Suboptimal cell culture conditions. 1. Perform a thorough dose-response curve starting from a very low concentration (e.g., 0.1 µM).2. Lower the final DMSO concentration to ≤ 0.1%. Always include a DMSO-only control.3. Optimize cell culture conditions: Use appropriate media and supplements, and ensure optimal cell density.
Inconsistent results between experiments. 1. Variability in primary cell health. 2. Inconsistent this compound preparation. 3. Variations in incubation time. 1. Use primary cells at a consistent and low passage number. Ensure cells are healthy and in a logarithmic growth phase before treatment.2. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.3. Standardize the incubation time for all experiments.
Unexpected changes in cellular metabolism (e.g., acidification of media). 1. On-target effect of this compound. this compound activates PKM2, which can increase the rate of glycolysis and lactate (B86563) production, leading to media acidification.[4][7]1. Monitor the pH of the culture medium regularly. If significant acidification occurs, consider changing the medium more frequently or using a medium with a higher buffering capacity.2. Measure lactate levels in the culture supernatant to confirm increased glycolysis.
No observable effect of this compound on my primary cells. 1. The chosen concentration is too low. 2. The primary cell type is not responsive to PKM2 activation. 3. Degraded this compound. 1. Increase the concentration of this compound. Refer to your dose-response curve to select a higher, non-toxic concentration.2. Confirm PKM2 expression in your primary cell type using techniques like Western blotting or qPCR.3. Use a fresh stock of this compound. Ensure proper storage of the compound at -20°C or -80°C.[1]

Quantitative Data Summary

The following table summarizes the concentrations of this compound used in various in vitro studies. Note that most of these studies were conducted on cancer cell lines, and optimal concentrations for primary cells may be lower.

Cell Line/TypeConcentration RangeIncubation TimeObserved EffectReference
A549 (lung carcinoma)0-100 µMNot SpecifiedEC50 of 19.6 µM for PKM2 activation.[3]
H1299 (lung carcinoma)30 µM, 50 µM20 min - 2 hoursDecreased lactate production.[3]
Breast Cancer Cell Lines15 µM, 30 µM, 60 µM2 - 72 hoursEnhanced pyruvate kinase activity, increased extracellular acidification and lactate levels. No clear effect on proliferation.[4]
HNSCC Cell LinesNot Specified48 hoursNo cytotoxic effect observed.[5][6]
Primary BMDMsNot SpecifiedNot SpecifiedInhibited LPS-induced Hif-1α and IL-1β.[1][2]

Experimental Protocols

Dose-Response Experiment using MTT Assay

This protocol outlines how to determine the optimal concentration of this compound by assessing cell viability.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Remove the old medium and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.[9]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[9]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Normalize the absorbance values to the vehicle control (set to 100% viability). Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Assessing Apoptosis vs. Necrosis using Annexin V/Propidium Iodide (PI) Staining

This protocol helps to distinguish between apoptotic and necrotic cell death induced by this compound.

Materials:

  • Primary cells treated with this compound (and controls)

  • Annexin V-FITC Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest the cells after this compound treatment. For adherent cells, use a gentle detachment method like trypsin-EDTA.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.[10]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry.

    • Interpretation:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Measuring Cytotoxicity using Lactate Dehydrogenase (LDH) Assay

This protocol measures the release of LDH from damaged cells into the culture supernatant as an indicator of cytotoxicity.

Materials:

  • Primary cells treated with this compound (and controls)

  • LDH Cytotoxicity Assay Kit

  • 96-well plate

  • Microplate reader

Procedure:

  • Sample Collection: After this compound treatment, carefully collect the cell culture supernatant from each well.

  • Assay Setup:

    • Set up controls as per the kit instructions: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a background control (medium only).

  • LDH Reaction:

    • Add the supernatant and control samples to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well.

    • Incubate at room temperature for the time specified in the kit protocol (usually around 30 minutes), protected from light.[12][13]

  • Data Acquisition: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[12][13]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, based on the absorbance values of the treated samples and the controls.

Visualizations

Dasa58_Signaling_Pathway cluster_glycolysis Glycolysis PEP PEP Pyruvate Pyruvate PEP->Pyruvate PKM2 PKM2_inactive PKM2 (inactive dimer) PKM2_active PKM2 (active tetramer) PKM2_inactive->PKM2_active Tetramerization This compound This compound This compound->PKM2_inactive Activates

Caption: this compound activates the inactive dimeric form of PKM2, promoting its tetramerization and enhancing the conversion of PEP to Pyruvate in the glycolytic pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_assessment Toxicity Assessment Culture 1. Culture Primary Cells Dose_Response 2. Dose-Response Curve (e.g., MTT Assay) Culture->Dose_Response Determine optimal concentration Viability 3. Assess Cell Viability (e.g., Trypan Blue, Live/Dead Staining) Dose_Response->Viability Select non-toxic concentrations Apoptosis 4. Distinguish Apoptosis vs. Necrosis (Annexin V/PI Staining) Viability->Apoptosis Cytotoxicity 5. Measure Cytotoxicity (LDH Assay) Viability->Cytotoxicity Troubleshooting_Logic Start High Cell Death Observed Check_Conc Is this compound concentration optimized? Start->Check_Conc Check_DMSO Is final DMSO concentration <= 0.1%? Check_Conc->Check_DMSO Yes Optimize_Conc Perform Dose-Response Experiment Check_Conc->Optimize_Conc No Check_Culture Are culture conditions optimal? Check_DMSO->Check_Culture Yes Lower_DMSO Reduce DMSO concentration Check_DMSO->Lower_DMSO No Optimize_Culture Optimize Media, pH, Density Check_Culture->Optimize_Culture No Re-evaluate Re-evaluate Toxicity Check_Culture->Re-evaluate Yes Optimize_Conc->Re-evaluate Lower_DMSO->Re-evaluate Optimize_Culture->Re-evaluate

References

Optimizing Dasa-58 Concentration for Seahorse Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Dasa-58 for Seahorse XF assays. This compound is a potent activator of pyruvate (B1213749) kinase M2 (PKM2), a key enzyme in glycolysis, and understanding its impact on cellular metabolism is crucial for a wide range of research applications. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cellular metabolism?

A1: this compound is a small molecule activator of pyruvate kinase M2 (PKM2). PKM2 is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate. In many cancer cells, PKM2 is predominantly in a less active dimeric form, which slows down glycolysis and allows for the accumulation of glycolytic intermediates that can be shunted into anabolic pathways to support cell proliferation. This compound promotes the formation of the more active tetrameric form of PKM2. This activation is expected to increase the rate of glycolysis, leading to increased pyruvate production. Depending on the metabolic state of the cell, this pyruvate can then be converted to lactate (B86563) (increasing extracellular acidification rate, ECAR) or enter the mitochondria to fuel oxidative phosphorylation (increasing oxygen consumption rate, OCR).

Q2: What are the expected effects of this compound on OCR and ECAR in a Seahorse assay?

A2: The effect of this compound on the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) can be complex and cell-type dependent. Based on its mechanism of action as a PKM2 activator, two primary outcomes can be hypothesized:

  • Increased Glycolysis: By activating the final step of glycolysis, this compound may lead to an increase in lactate production, resulting in a higher ECAR.

  • Shift towards Oxidative Phosphorylation: Increased pyruvate from glycolysis can be transported into the mitochondria to fuel the TCA cycle and oxidative phosphorylation, potentially leading to an increase in OCR.

The dominant effect will depend on the specific metabolic wiring of the cell line being investigated. It is also possible to observe a simultaneous increase in both OCR and ECAR, indicating a general upregulation of cellular metabolism.

Q3: What is a good starting concentration range for this compound in a Seahorse assay?

A3: Based on published literature for various cell-based assays, a starting concentration range of 10 µM to 100 µM is recommended for this compound. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How should I prepare and handle this compound for my experiments?

A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is important to use fresh, anhydrous DMSO as the compound's solubility can be affected by moisture. For Seahorse assays, the final concentration of DMSO in the assay medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced metabolic changes. Always include a vehicle control (DMSO alone) in your experimental design.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No significant change in OCR or ECAR after this compound injection. 1. This compound concentration is too low. 2. The cells do not express PKM2 or express it at very low levels. 3. The cells have a metabolic phenotype that is not responsive to PKM2 activation. 4. This compound is not soluble or stable in the assay medium.1. Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 100 µM). 2. Confirm PKM2 expression in your cell line using Western blot or qPCR. 3. Characterize the basal metabolic phenotype of your cells using a Seahorse XF Cell Energy Phenotype Test. 4. Ensure proper preparation of this compound stock and working solutions. Prepare fresh dilutions for each experiment.
High variability between replicate wells treated with this compound. 1. Uneven cell seeding. 2. Inaccurate pipetting of this compound. 3. Edge effects on the microplate.1. Optimize your cell seeding protocol to ensure a uniform monolayer. 2. Use calibrated pipettes and be meticulous when preparing and adding the compound. 3. Avoid using the outermost wells of the plate for experimental groups. Fill them with assay medium to maintain a humidified environment.
Unexpected decrease in OCR and/or ECAR after this compound treatment. 1. This compound may be cytotoxic at the tested concentration. 2. Off-target effects of the compound.1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your Seahorse experiment to assess this compound toxicity. 2. Consult the literature for known off-target effects of this compound. Consider using a structurally distinct PKM2 activator as a control.
OCR/ECAR ratio changes significantly. This is an expected outcome and provides insight into the metabolic reprogramming induced by this compound.An increase in the OCR/ECAR ratio suggests a shift towards oxidative phosphorylation, while a decrease indicates a shift towards glycolysis. Analyze this data in the context of your specific research question.

Data Presentation

Table 1: Summary of this compound Concentrations Used in In Vitro Studies

ConcentrationCell Line(s)Observed EffectReference
15 µMBreast cancer cellsEnhanced pyruvate kinase activity.[1]
30 µMBreast cancer cellsEnhanced extracellular acidification.[1]
40 µMA549, PC3Selective activation of PKM2; affects EMT.[2][3]
50 µMH1299Decreased lactate production.[3]
60 µMBreast cancer cellsEnhanced extracellular acidification.[1]
100 µMA549Dose-dependent activation of PKM2.[3]

Experimental Protocols

Protocol 1: Optimizing this compound Concentration using a Seahorse XF Assay

Objective: To determine the optimal concentration of this compound that elicits a metabolic response in the cell line of interest without causing cytotoxicity.

Materials:

  • Seahorse XFe96/XF24 Extracellular Flux Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF DMEM or RPMI medium (supplemented with glucose, pyruvate, and glutamine as required for your cell line)

  • This compound

  • Anhydrous DMSO

  • Cell line of interest

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF Cell Culture Microplate at a density optimized for your cell line to achieve 80-90% confluency on the day of the assay.

    • Allow cells to adhere and grow overnight in a CO₂ incubator.

  • Sensor Cartridge Hydration:

    • Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

  • Preparation of this compound Working Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • On the day of the assay, prepare a series of working solutions of this compound in Seahorse assay medium at 10X the final desired concentrations (e.g., if final concentrations are 10, 25, 50, 100 µM, prepare 100, 250, 500, 1000 µM solutions).

    • Prepare a vehicle control (DMSO in assay medium) at the same final DMSO concentration as the highest this compound concentration.

  • Seahorse Assay:

    • Wash the cells with pre-warmed Seahorse assay medium and replace with fresh assay medium.

    • Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour to allow the temperature and pH to equilibrate.

    • Load the hydrated sensor cartridge with the 10X this compound working solutions and vehicle control into the appropriate injection ports.

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Start the assay. A typical protocol involves:

      • Measuring basal OCR and ECAR (3-4 measurement cycles).

      • Injecting this compound/vehicle and measuring the acute metabolic response (6-8 measurement cycles).

      • Optionally, perform a Mito Stress Test or Glycolysis Stress Test following this compound injection to further probe metabolic function.

  • Data Analysis:

    • Normalize the data to cell number or protein concentration.

    • Plot the change in OCR and ECAR as a function of this compound concentration to determine the optimal dose.

Mandatory Visualizations

Dasa58_PKM2_Pathway cluster_glycolysis Glycolysis cluster_mitochondrion Mitochondrion Glucose Glucose G6P Glucose-6-P Glucose->G6P PEP Phosphoenolpyruvate G6P->PEP ... Pyruvate Pyruvate PEP->Pyruvate PKM2 Lactate Lactate Pyruvate->Lactate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA TCA TCA Cycle AcetylCoA->TCA OXPHOS Oxidative Phosphorylation TCA->OXPHOS This compound This compound PKM2_tetramer PKM2 (Tetramer) More Active This compound->PKM2_tetramer Activates PKM2_dimer PKM2 (Dimer) Less Active PKM2_dimer->PKM2_tetramer

Caption: this compound activates the tetrameric form of PKM2, influencing metabolic flux.

Seahorse_Workflow Start Start Seed_Cells 1. Seed Cells in Seahorse Microplate Start->Seed_Cells Hydrate_Cartridge 2. Hydrate Sensor Cartridge Seed_Cells->Hydrate_Cartridge Prepare_Compounds 3. Prepare this compound Working Solutions Hydrate_Cartridge->Prepare_Compounds Equilibrate_Plate 4. Equilibrate Cell Plate (no CO2) Prepare_Compounds->Equilibrate_Plate Load_Cartridge 5. Load Cartridge with This compound Equilibrate_Plate->Load_Cartridge Run_Assay 6. Run Seahorse Assay (Basal -> Injection) Load_Cartridge->Run_Assay Analyze_Data 7. Normalize and Analyze Data Run_Assay->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for optimizing this compound concentration in a Seahorse assay.

References

troubleshooting Dasa-58 efficacy in different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Dasa-58, a potent and specific allosteric activator of pyruvate (B1213749) kinase M2 (PKM2). This guide is intended for scientists and drug development professionals to address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule activator of pyruvate kinase M2 (PKM2).[1][2][3] It promotes the formation of the more active tetrameric form of PKM2.[3][4] This enhanced enzymatic activity can alter the metabolic landscape of cancer cells, though the specific downstream effects can be cell-type dependent. In some contexts, it leads to a reduction in glycolytic intermediates available for anabolic processes, thereby suppressing tumor growth.[5]

Q2: What is the recommended concentration range and incubation time for this compound in cell culture experiments?

A2: The optimal concentration and incubation time for this compound are cell-line specific and depend on the experimental endpoint. Published studies have used concentrations ranging from 15 µM to 60 µM.[6] Incubation times can vary from 2 hours for assessing acute metabolic effects to 72 hours for longer-term assays.[6] It is recommended to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.

Q3: How should I prepare and store this compound?

A3: this compound is soluble in DMSO.[1][2] For stock solutions, dissolve the compound in fresh, anhydrous DMSO; moisture-absorbing DMSO can reduce its solubility.[1] Store the powder at -20°C for up to 3 years.[2] Stock solutions in DMSO can be stored at -80°C for up to 1 year.[2][6] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] For in vivo experiments, working solutions should be prepared fresh on the day of use.[6]

Q4: Is this compound expected to directly induce cancer cell death?

A4: Generally, this compound alone does not have a significant effect on cancer cell proliferation or viability.[5][6] Its primary role is to reprogram cancer cell metabolism. However, it can potentiate the antitumor effects of other metabolic stressors.[6] For example, it has been shown to sensitize cancer cells to growth inhibition by 2-deoxy-D-glucose (2-DG).

Troubleshooting Guide

Problem 1: Inconsistent or no observable effect of this compound on my cancer cell line.

  • Possible Cause 1: Suboptimal Drug Concentration or Incubation Time.

    • Solution: Perform a dose-response (e.g., 10 µM, 20 µM, 40 µM, 60 µM) and time-course (e.g., 6h, 24h, 48h, 72h) experiment to determine the optimal conditions for your specific cell line.

  • Possible Cause 2: Low Endogenous PKM2 Expression.

    • Solution: Verify the expression level of PKM2 in your cell line by Western blot or qPCR. Cell lines with very low or absent PKM2 expression will not respond to this compound.[6] For example, MDA-MB-468 breast cancer cells have been reported to have low PKM2 protein levels.[6]

  • Possible Cause 3: Improper Drug Storage and Handling.

    • Solution: Ensure that this compound powder and stock solutions have been stored correctly at the recommended temperatures to maintain stability.[2][6] Avoid multiple freeze-thaw cycles of the stock solution.[1]

  • Possible Cause 4: Cell Culture Conditions.

    • Solution: The metabolic state of your cells can influence their response to this compound. Ensure consistent cell culture conditions, including media composition (especially glucose concentration) and cell density, across experiments.

Problem 2: Unexpected increase in lactate (B86563) production after this compound treatment.

  • Background: While activation of PKM2 is expected to channel pyruvate towards the TCA cycle and reduce lactate production in some cancer models like non-small cell lung carcinoma (H1299),[4] other studies in breast cancer and head and neck squamous cell carcinoma (HNSCC) cell lines have shown that this compound can enhance glycolysis and increase lactate levels.[6][7][8]

  • Possible Explanation 1: Cell-Type Specific Metabolic Rewiring.

    • Verification: This may be the expected outcome in your cell model. In some breast cancer cells, this compound-induced PKM2 activation leads to a depletion of upstream glycolytic intermediates, which in turn activates AMPK, further accelerating glycolysis.[5]

  • Possible Explanation 2: Experimental Conditions.

    • Verification: The metabolic response to this compound can be influenced by the nutrient availability in the culture medium. High glucose conditions may favor the observed increase in lactate production.

Problem 3: Western blot results for downstream markers are not as expected.

  • No change in p-AMPK (T172) levels:

    • Possible Cause: The activation of AMPK by this compound can be modest and may be potentiated by other metabolic stressors.[5]

    • Solution: Consider co-treatment with a low dose of a mitochondrial inhibitor (e.g., metformin (B114582) or oligomycin) to enhance the effect on AMPK phosphorylation.[8] Also, ensure you are using an appropriate lysis buffer containing phosphatase inhibitors.

  • No decrease in TXNIP levels:

    • Possible Cause: The reduction in thioredoxin-interacting protein (TXNIP) levels is thought to be due to the depletion of upstream glycolytic intermediates.[5][6] This effect may be cell-type dependent and influenced by the basal metabolic rate of the cells.

    • Solution: Confirm this compound activity by assessing PKM2 activation directly through a pyruvate kinase activity assay. Ensure your Western blot protocol is optimized for TXNIP detection, as it can be a low abundance protein.

  • No change in HIF-1α levels:

    • Possible Cause: The effect of this compound on HIF-1α is often observed under specific conditions, such as LPS-induced inflammation in macrophages or in the context of stromal-induced EMT in prostate cancer.[1] The effect may not be apparent under basal normoxic cell culture conditions.

    • Solution: If relevant to your experimental model, induce HIF-1α expression (e.g., with hypoxia or a chemical inducer like CoCl2) to assess the inhibitory effect of this compound.

Data Presentation

Table 1: Summary of this compound Efficacy in Different Cancer Cell Lines

Cell LineCancer TypeConcentrationIncubation TimeObserved EffectReference
Breast Cancer
MDA-MB-231, T47-D, MCF7Breast Adenocarcinoma15 µM24h, 72hEnhanced PK activity, no effect on proliferation, reduced TXNIP levels.[6]
Multiple BCa cell linesBreast Cancer30 µM, 60 µMup to 72hEnhanced extracellular acidification and lactate levels.[6]
Prostate Cancer
PC3, DU145, LNCaPProstate Carcinoma15 µM2hPotentiated effects of other metabolic stressors.[6]
PC3Prostate Carcinoma40 µMNot specifiedImpaired stromal-induced EMT and nuclear translocation of PKM2.[1]
Lung Cancer
H1299Non-small cell lung carcinoma30 µMNot specifiedReduced lactate secretion.[7]
A549Lung Carcinoma40 µM3h248% increase in PK activity in PKM2-expressing cells.[4]
HNSCC
BHY, SCC-154, SCC-9Head and Neck Squamous Cell CarcinomaNot specifiedNot specifiedIncreased basal and compensatory glycolysis.[7]

Experimental Protocols

1. Cell Viability Assay (MTS Assay)

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 60 µM) in fresh culture medium. Include a DMSO vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Normalize the results to the vehicle-treated control wells.

2. Western Blot Analysis

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at the desired concentration and for the specified time.

  • Wash cells twice with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-PKM2, anti-p-AMPK, anti-AMPK, anti-TXNIP, anti-HIF-1α, and a loading control like anti-β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an ECL detection system.

3. Lactate Production Assay

  • Seed cells in a 24-well plate and allow them to adhere and reach the desired confluency.

  • Replace the culture medium with fresh medium containing this compound or vehicle control.

  • Incubate for the desired time period.

  • Collect a sample of the culture medium from each well.

  • Centrifuge the medium to remove any detached cells.

  • Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.

  • In parallel, determine the cell number or total protein content in each well to normalize the lactate production values.

Visualizations

Dasa58_Signaling_Pathway cluster_cell Cancer Cell cluster_glycolysis Glycolysis Dasa58 This compound PKM2_tetramer PKM2 (tetramer) (more active) Dasa58->PKM2_tetramer promotes PKM2_dimer PKM2 (dimer) (less active) PKM2_dimer->PKM2_tetramer activation HIF1a HIF-1α PKM2_dimer->HIF1a stabilizes (nuclear) Pyruvate Pyruvate PKM2_tetramer->Pyruvate catalyzes Glycolytic_Intermediates Upstream Glycolytic Intermediates PKM2_tetramer->Glycolytic_Intermediates depletes PKM2_tetramer->HIF1a inhibits stabilization PEP PEP PEP->Pyruvate PKM2 Lactate Lactate (Secreted) Pyruvate->Lactate LDHA TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Glycolytic_Intermediates->PEP AMPK AMPK Glycolytic_Intermediates->AMPK depletion leads to TXNIP TXNIP Glycolytic_Intermediates->TXNIP maintains pAMPK p-AMPK (T172) (active) AMPK->pAMPK phosphorylation cluster_glycolysis cluster_glycolysis pAMPK->cluster_glycolysis enhances

Caption: this compound signaling pathway in a cancer cell.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_solutions Solutions Start Inconsistent/No Effect of this compound Check_Conc_Time Optimize Concentration and Incubation Time? Start->Check_Conc_Time Check_PKM2 Verify PKM2 Expression (Western Blot)? Check_Conc_Time->Check_PKM2 Yes Dose_Response Perform Dose-Response and Time-Course Check_Conc_Time->Dose_Response No Check_Storage Confirm Proper Drug Storage and Handling? Check_PKM2->Check_Storage Present Low_PKM2 Cell line not suitable (low PKM2) Check_PKM2->Low_PKM2 Low/Absent New_Aliquot Use fresh aliquot of this compound Check_Storage->New_Aliquot No Assess_Downstream Assess Downstream Markers (p-AMPK, TXNIP) Check_Storage->Assess_Downstream Yes

Caption: Troubleshooting workflow for this compound experiments.

Experimental_Workflow cluster_assays Endpoint Assays Start Start Experiment Cell_Culture Cell Seeding and Adherence Start->Cell_Culture Treatment This compound Treatment (include vehicle control) Cell_Culture->Treatment Incubation Incubation (Time-course) Treatment->Incubation Viability Cell Viability (MTS Assay) Incubation->Viability Western Protein Analysis (Western Blot) Incubation->Western Lactate Metabolite Analysis (Lactate Assay) Incubation->Lactate Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Western->Data_Analysis Lactate->Data_Analysis

Caption: General experimental workflow for this compound studies.

References

Dasa-58 Technical Support Center: Aqueous Solution Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dasa-58. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling and stability of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of my aqueous buffer. What happened?

A1: this compound is practically insoluble in water.[1][2] Precipitation is likely to occur if the compound is diluted directly into an aqueous buffer from a concentrated stock (like DMSO) without the proper co-solvents. The final concentration of DMSO or other organic solvents in your aqueous solution may be too low to maintain solubility.

Q2: What is the recommended solvent for making a stock solution of this compound?

A2: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound.[1][2][3][4][5] It is important to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of this compound.[1] Stock solutions in DMSO can be stored at -20°C for up to a month or -80°C for a year, but repeated freeze-thaw cycles should be avoided.[1]

Q3: How can I prepare a working solution of this compound in an aqueous medium for my in vitro cell-based assays?

A3: For cell-based assays, it is common to dilute a high-concentration DMSO stock solution directly into the cell culture medium. However, it is crucial to ensure that the final concentration of DMSO in the medium is low (typically <0.5%) to avoid solvent toxicity to the cells. Vigorous mixing during dilution is essential to prevent precipitation. If solubility issues persist, reducing the final concentration of this compound or exploring the use of a surfactant like Tween 80 in your media (if compatible with your cell line) may be necessary.

Q4: I am preparing this compound for an in vivo study. How should I formulate it?

A4: Due to its poor aqueous solubility, this compound requires a specific formulation for in vivo administration. A common approach involves using a co-solvent system. The provided search results detail a validated protocol for an injectable clear solution.[1][2] It is critical to add the solvents sequentially and ensure the solution is clear before adding the next component. These formulations should be prepared fresh and used immediately to ensure homogeneity and prevent precipitation.[1]

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock into aqueous buffer This compound is insoluble in water. The final DMSO concentration is too low to maintain solubility.1. Increase the final percentage of DMSO in your working solution, if your experiment allows.2. Decrease the final concentration of this compound.3. Prepare the working solution using a validated co-solvent system (e.g., PEG300, Tween 80).[1][2]
Cloudy or hazy solution after formulation for in vivo use Incomplete dissolution or precipitation. The components may have been mixed improperly or the solubility limit was exceeded.1. Ensure you are following a validated formulation protocol precisely, adding solvents in the correct order.[2]2. Use sonication to aid dissolution.[2]3. Prepare the formulation immediately before use, as stability in these mixed aqueous systems can be limited.[1]
Inconsistent experimental results Potential degradation or precipitation of this compound in the working solution over the course of the experiment.1. Always use freshly prepared working solutions.[1]2. Protect solutions from light and store them on ice for the duration of the experiment if temperature sensitivity is suspected.3. Perform a stability test in your specific experimental buffer to determine the time window for reliable use (see Experimental Protocols section).

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Injection

This protocol is adapted from validated methods for creating a clear, injectable solution of this compound.[1][2]

Materials:

  • This compound powder

  • Anhydrous DMSO

  • PEG300

  • Tween 80

  • Sterile ddH₂O or saline

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mg/mL). Ensure the this compound is fully dissolved.

  • To prepare a 1 mL final working solution, begin with 400 µL of PEG300 in a sterile microcentrifuge tube.

  • Add 50 µL of the 100 mg/mL this compound DMSO stock solution to the PEG300. Mix thoroughly until the solution is clear.

  • Add 50 µL of Tween 80 to the mixture. Mix again until the solution is completely clear.

  • Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL. Mix thoroughly.

  • Crucially, this mixed solution should be used immediately for optimal results. [1]

Protocol 2: Workflow for Assessing this compound Stability in a Custom Aqueous Buffer

This protocol provides a general framework for researchers to determine the stability of this compound in their specific experimental buffer.

Materials:

  • This compound DMSO stock solution

  • Your custom aqueous buffer

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

Procedure:

  • Prepare your this compound working solution in your custom buffer at the desired final concentration.

  • Immediately after preparation (t=0), inject an aliquot into the HPLC system to obtain an initial peak area representing 100% of the intact compound.

  • Store the remaining working solution under your exact experimental conditions (e.g., temperature, light exposure).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot into the HPLC system.

  • Monitor for two key changes:

    • A decrease in the peak area of the parent this compound compound.

    • The appearance of new peaks, which would indicate degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to t=0. This will define the stability window for your experiments.

Visual Guides

This compound Signaling Pathway Dasa58 This compound (PKM2 Activator) PKM2_dimer PKM2 (Inactive Dimer) Dasa58->PKM2_dimer Promotes Tetramerization HIF1a HIF-1α Activity Dasa58->HIF1a Inhibits PKM2_tetramer PKM2 (Active Tetramer) PKM2_dimer->PKM2_tetramer PEP Phosphoenolpyruvate (PEP) PKM2_tetramer->PEP Catalyzes Conversion Glycolysis Glycolysis Pyruvate (B1213749) Pyruvate PEP->Pyruvate Gene_Expression HIF-1α Dependent Gene Expression (e.g., IL-1β) HIF1a->Gene_Expression

Caption: this compound promotes the active tetramer form of PKM2, enhancing glycolysis and inhibiting HIF-1α activity.

Troubleshooting this compound Solution Instability Start Start: this compound Precipitates from Aqueous Solution Check_Formulation Are you using a co-solvent system (e.g., PEG300/Tween 80)? Start->Check_Formulation Check_Solvent Is the final DMSO concentration >0.5%? Increase_DMSO Action: Increase DMSO % if experimentally tolerated. Check_Solvent->Increase_DMSO No Lower_Conc Action: Lower the final This compound concentration. Check_Solvent->Lower_Conc Yes Check_Formulation->Check_Solvent No Use_Cosolvent Action: Use a validated co-solvent formulation. Check_Formulation->Use_Cosolvent No Fresh_Prep Reminder: Always use freshly prepared solutions. Check_Formulation->Fresh_Prep Yes Use_Cosolvent->Fresh_Prep Increase_DMSO->Fresh_Prep Lower_Conc->Fresh_Prep

Caption: A logical workflow for troubleshooting precipitation issues with this compound in aqueous solutions.

References

Technical Support Center: Enhancing In Vivo Delivery and Bioavailability of Dasa-58

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dasa-58. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the in vivo delivery and bioavailability of this compound, a potent and selective activator of Pyruvate (B1213749) Kinase M2 (PKM2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule activator of the M2 isoform of pyruvate kinase (PKM2).[1][2] PKM2 is a key enzyme in glycolysis, and in many cancer cells, it is present in a less active dimeric form, which promotes anabolic processes that support tumor growth. This compound promotes the formation of the more active tetrameric form of PKM2.[3] This activation shifts cancer cell metabolism away from anabolic pathways and towards energy production, leading to the inhibition of tumor growth and metastasis.[1] Specifically, this compound has been shown to inhibit HIF-1α and IL-1β expression and reduce lactate (B86563) production.

Q2: What are the main challenges in the in vivo use of this compound?

A2: The primary challenge for the in vivo application of this compound is its poor aqueous solubility. It is practically insoluble in water and ethanol, which complicates the preparation of formulations suitable for parenteral and oral administration.[1] This poor solubility can lead to low and variable bioavailability, limiting its therapeutic efficacy in preclinical models.

Q3: Are there any established in vivo formulations for this compound?

A3: Yes, there are some basic formulations reported for in vivo studies. For oral administration, a homogeneous suspension in carboxymethylcellulose-sodium (CMC-Na) has been used. For injection, a clear solution can be prepared using a co-solvent system, typically composed of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween 80, and an aqueous component like saline or ddH2O.[1]

Q4: What are the known pharmacokinetic parameters for this compound?

A4: To date, specific pharmacokinetic parameters for this compound (such as Cmax, Tmax, T1/2, and AUC) have not been extensively published in publicly available literature. However, pharmacokinetic data for a structurally similar and potent PKM2 activator, TEPP-46, have been reported and may serve as a preliminary reference. It is crucial to note that these values are for TEPP-46 and not this compound, and pharmacokinetic profiles can vary significantly between different compounds.

Table 1: Pharmacokinetic Parameters of the PKM2 Activator TEPP-46 in Mice

ParameterValueReference
AC50 92 nM[4][5][6]
Oral Bioavailability Good[4]
Clearance Low[4]
Half-life (T1/2) Long[4]
Volume of Distribution Good[4]

Researchers should perform their own pharmacokinetic studies to determine the specific parameters for this compound in their experimental models.

Troubleshooting Guides

Oral Formulation: Carboxymethylcellulose (CMC) Suspension

Issue: Compound precipitation or inconsistent dosing. Potential Cause & Solution:

  • Inadequate Suspension: Ensure the this compound powder is finely milled before suspension. Increase the viscosity by optimizing the CMC concentration (typically 0.5% to 2% w/v).[7]

  • Poor Wetting: First, create a paste of the this compound powder with a small amount of the vehicle before adding the rest of the volume. The addition of a small amount of a surfactant like Tween 80 (e.g., 0.1-0.5%) can also improve wetting.[7]

  • Settling of Particles: Always vortex the suspension vigorously immediately before each oral gavage to ensure a homogenous mixture and accurate dosing.[8]

Issue: Animal distress during or after gavage. Potential Cause & Solution:

  • Improper Gavage Technique: Ensure personnel are properly trained in oral gavage techniques to prevent esophageal injury or aspiration. Use an appropriately sized and flexible gavage needle.

  • Formulation Irritation: While CMC is generally well-tolerated, high concentrations of the compound or other excipients could cause local irritation. If distress is observed, consider reducing the concentration or exploring alternative, well-tolerated vehicles.[9]

Injectable Formulation: DMSO/PEG300/Tween 80

Issue: Precipitation or cloudiness during preparation. Potential Cause & Solution:

  • Incorrect Order of Addition: The order of solvent addition is critical. Always dissolve this compound in DMSO first to create a stock solution. Then, add PEG300, followed by Tween 80, and finally, slowly add the aqueous component (saline or ddH2O) while vortexing.[10]

  • Rapid Addition of Aqueous Phase: Adding the saline or water too quickly can cause the compound to precipitate out of the solution. Add the aqueous phase dropwise while continuously mixing.[10]

  • Low Temperature: The solubility of this compound may decrease at lower temperatures. Gently warming the solution (e.g., to 37°C) may aid in dissolution. However, the stability of this compound at elevated temperatures should be considered.[9]

Issue: Phase separation or instability over time. Potential Cause & Solution:

  • Formulation Instability: This type of formulation is often a supersaturated system and may not be stable for long periods. It is highly recommended to prepare the formulation fresh on the day of use.[10][11]

  • Storage Conditions: If short-term storage is unavoidable, store at a controlled room temperature and visually inspect for any signs of precipitation before use. Avoid refrigeration unless the stability at lower temperatures has been confirmed.[10][12] Common signs of instability in parenteral formulations include changes in color, clarity, or the formation of precipitates.[12][13][14]

Strategies to Improve Bioavailability

For compounds with poor solubility like this compound, advanced formulation strategies can significantly enhance bioavailability.

Table 2: Advanced Formulation Strategies for Poorly Soluble Drugs

StrategyDescriptionKey Advantages
Solid Dispersion The drug is dispersed in an inert, water-soluble carrier at a solid state.[15][16][17][18]Increases the surface area of the drug, improves wettability, and can create an amorphous form of the drug, all of which enhance dissolution.[15][16][17][18]
Self-Emulsifying Drug Delivery Systems (SEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[19][20][21][22][23]The drug is in a dissolved state, which bypasses the dissolution step in the GI tract, leading to improved absorption and bioavailability.[19][20][21][22][23]
Nanosuspensions Sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.The increased surface area due to the small particle size significantly enhances the dissolution rate.
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin (B1172386) molecule.The hydrophilic exterior of the cyclodextrin complex improves the aqueous solubility of the drug.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Selection of Carrier: Choose a hydrophilic polymer such as Polyvinylpyrrolidone (PVP) K30 or Hydroxypropyl Methylcellulose (HPMC).

  • Dissolution: Dissolve both this compound and the chosen carrier in a common volatile solvent (e.g., a mixture of methanol (B129727) and dichloromethane). Ensure complete dissolution.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator. A thin film of the solid dispersion will form on the wall of the flask.

  • Drying: Further dry the solid dispersion under a vacuum to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried film and pulverize it using a mortar and pestle. Sieve the powder to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous or crystalline) using techniques like DSC and XRD.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
  • Excipient Screening: Determine the solubility of this compound in various oils (e.g., Labrafil®, Capryol®), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP, PEG400).

  • Phase Diagram Construction: Construct a ternary phase diagram with the selected oil, surfactant, and co-surfactant to identify the self-emulsifying region.

  • Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the ratios determined from the phase diagram. Dissolve the this compound in this mixture with gentle heating and stirring until a clear solution is obtained.

  • Characterization:

    • Self-Emulsification Time: Add a small amount of the SEDDS formulation to an aqueous medium and observe the time it takes to form a stable emulsion under gentle agitation.

    • Droplet Size Analysis: Determine the droplet size and polydispersity index of the resulting emulsion using a dynamic light scattering instrument.

    • In Vitro Dissolution: Perform in vitro dissolution studies to assess the release of this compound from the SEDDS formulation.

Visualizations

Signaling Pathway of this compound Action

Dasa58_PKM2_Pathway cluster_Cell Cancer Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Dasa58 This compound PKM2_dimer PKM2 (inactive dimer) Dasa58->PKM2_dimer activates PKM2_tetramer PKM2 (active tetramer) PKM2_dimer->PKM2_tetramer promotes tetramerization Anabolic_Pathways Anabolic Pathways (e.g., Serine Synthesis) PKM2_dimer->Anabolic_Pathways promotes HIF1a HIF-1α PKM2_dimer->HIF1a stabilizes (nuclear translocation) Glycolysis Glycolysis PKM2_tetramer->Glycolysis enhances PKM2_tetramer->Anabolic_Pathways inhibits Lactate Lactate PKM2_tetramer->Lactate reduces production Pyruvate Pyruvate Glycolysis->Pyruvate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle enters Gene_Expression Warburg Effect Gene Expression HIF1a->Gene_Expression activates

Caption: this compound activates PKM2 by promoting its tetrameric form, enhancing glycolysis and reducing anabolic pathways.

Experimental Workflow for Improving this compound Bioavailability

Bioavailability_Workflow cluster_Formulation Formulation Development cluster_InVivo In Vivo Evaluation Dasa58_powder This compound Powder (Poorly Soluble) Formulation_Strategy Select Formulation Strategy Dasa58_powder->Formulation_Strategy Solid_Dispersion Solid Dispersion Formulation_Strategy->Solid_Dispersion SEDDS SEDDS Formulation_Strategy->SEDDS Nanosuspension Nanosuspension Formulation_Strategy->Nanosuspension Characterization In Vitro Characterization (Dissolution, Particle Size, etc.) Solid_Dispersion->Characterization SEDDS->Characterization Nanosuspension->Characterization Animal_Model Administer to Animal Model (e.g., Mouse) Characterization->Animal_Model PK_Study Pharmacokinetic (PK) Study (Blood Sampling) Animal_Model->PK_Study PD_Study Pharmacodynamic (PD) Study (Tumor Growth, Biomarkers) Animal_Model->PD_Study Bioanalysis Bioanalysis (LC-MS/MS) PK_Study->Bioanalysis Data_Analysis Data Analysis (AUC, Cmax, Efficacy) Bioanalysis->Data_Analysis PD_Study->Data_Analysis

Caption: Workflow for developing and evaluating advanced formulations to enhance this compound bioavailability.

References

Validation & Comparative

comparing the efficacy of Dasa-58 vs TEPP-46 as PKM2 activators

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the comparative efficacy and mechanisms of two prominent Pyruvate (B1213749) Kinase M2 activators.

In the landscape of cancer metabolism research, the M2 isoform of pyruvate kinase (PKM2) has emerged as a critical regulator of the Warburg effect and a promising therapeutic target. PKM2's ability to switch between a highly active tetrameric state and a less active dimeric state allows cancer cells to divert glucose metabolites towards anabolic processes, fueling their proliferation. Small molecule activators that stabilize the tetrameric form of PKM2 can reverse this metabolic reprogramming and inhibit tumor growth. This guide provides a detailed comparison of two widely studied PKM2 activators, Dasa-58 and TEPP-46, to aid researchers in selecting the appropriate tool for their studies.

Molecular and Kinetic Profile

Both this compound and TEPP-46 are potent and selective allosteric activators of PKM2.[1] They function by binding to a site at the dimer-dimer interface of the PKM2 homotetramer, promoting the formation and stabilization of the catalytically active tetrameric conformation.[2][3][4][5][6] This mechanism is analogous to the action of the endogenous activator, fructose-1,6-bisphosphate (FBP).[2][7] While both compounds share this mechanism, they exhibit distinct potencies. TEPP-46 demonstrates significantly higher potency in biochemical assays compared to this compound.

PropertyThis compoundTEPP-46
Synonyms ML203ML265, NCGC00186528
Molecular Formula C19H23N3O6S2C17H16N4O2S2
Molecular Weight 453.53 g/mol [1][8]372.46 g/mol [9][10]
CAS Number 1203494-49-8[1][8]1221186-53-3[9]
AC50 (in vitro) ~38 nM[1]92 nM[9][10]
EC50 (in cells) 19.6 µM (A549 cells)[2][7][11]Not explicitly reported, but effective at µM concentrations

Cellular and In Vivo Efficacy

Both activators have demonstrated the ability to selectively activate PKM2 within cells, leading to significant metabolic shifts and anti-proliferative effects. Treatment with either this compound or TEPP-46 can increase pyruvate kinase activity in cells expressing PKM2, but not in cells expressing the PKM1 isoform, highlighting their specificity.[2][7] This activation of PKM2 leads to an increase in glycolytic flux, resulting in elevated glucose consumption and lactate (B86563) production.[12]

In preclinical models, both compounds have shown promise in suppressing tumor growth.[2][4] TEPP-46, in particular, has been noted for its favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, making it suitable for in vivo experiments in mouse xenograft models.[9] Studies have shown that continuous dosing with TEPP-46 can significantly reduce tumor size.[9][10] this compound has also been shown to inhibit xenograft tumor growth and reduce cancer cell metastasis.[1][8]

Signaling Pathways and Experimental Workflows

The activation of PKM2 by this compound and TEPP-46 has downstream effects on key signaling pathways involved in cancer progression. By promoting the tetrameric form, these activators prevent the nuclear translocation of dimeric PKM2, where it can act as a protein kinase and transcriptional co-activator for hypoxia-inducible factor 1-alpha (HIF-1α).[1][6][8] Consequently, treatment with these activators can inhibit the expression of HIF-1α target genes, which are crucial for metabolic adaptation to hypoxia and tumor angiogenesis.[8][11]

PKM2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKM2_dimer PKM2 (Dimer) (Low Activity) PKM2_tetramer PKM2 (Tetramer) (High Activity) PKM2_dimer->PKM2_tetramer PKM2_dimer_nuc Nuclear PKM2 (Dimer) PKM2_dimer->PKM2_dimer_nuc Translocation Glycolysis Glycolysis PKM2_tetramer->Glycolysis Enhances PEP PEP Pyruvate Pyruvate PEP->Pyruvate PKM2 Activity Activators This compound / TEPP-46 Activators->PKM2_dimer Promotes Tetramerization Activators->PKM2_dimer_nuc Inhibits Translocation HIF1a HIF-1α PKM2_dimer_nuc->HIF1a Activates Target_Genes HIF-1α Target Genes HIF1a->Target_Genes Induces Expression

Caption: Mechanism of PKM2 activation by this compound and TEPP-46.

A typical workflow to assess the efficacy of these activators involves a series of in vitro and cell-based assays.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis cluster_invivo In Vivo Analysis PK_Assay Pyruvate Kinase Activity Assay (Recombinant PKM2) Determine_AC50 Determine AC50 PK_Assay->Determine_AC50 Cell_Treatment Treat Cancer Cells with Activator Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Metabolite_Analysis Metabolite Analysis (Glucose, Lactate) Cell_Treatment->Metabolite_Analysis Proliferation_Assay Cell Proliferation Assay Cell_Treatment->Proliferation_Assay Xenograft_Model Xenograft Tumor Model PK_Activity_Cell Measure PK Activity in Lysates Cell_Lysis->PK_Activity_Cell Compound_Dosing Administer Activator to Mice Xenograft_Model->Compound_Dosing Tumor_Measurement Monitor Tumor Growth Compound_Dosing->Tumor_Measurement

Caption: General experimental workflow for evaluating PKM2 activators.

Experimental Protocols

Pyruvate Kinase (PK) Activity Assay

This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH) reaction, which consumes NADH. The decrease in NADH is monitored spectrophotometrically at 340 nm.

Materials:

  • Recombinant human PKM2 protein

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

  • Phosphoenolpyruvate (PEP)

  • ADP

  • NADH

  • Lactate Dehydrogenase (LDH)

  • This compound or TEPP-46 dissolved in DMSO

  • Fructose-1,6-bisphosphate (FBP) as a positive control

Procedure:

  • Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.

  • Add varying concentrations of the PKM2 activator (this compound or TEPP-46) or DMSO (vehicle control) to the reaction mixture in a 96-well plate.

  • Initiate the reaction by adding recombinant PKM2 protein.

  • Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.

  • Calculate the rate of NADH consumption, which is proportional to PK activity.

  • Plot the PK activity against the activator concentration to determine the AC50 value.

Cell-Based PKM2 Activation Assay

This protocol assesses the ability of the compounds to activate PKM2 within a cellular context.

Materials:

  • Cancer cell line expressing PKM2 (e.g., A549, H1299)

  • Cell culture medium and supplements

  • This compound or TEPP-46

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.[9]

  • BCA Protein Assay Kit

  • PK Activity Assay reagents (as described above)

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or TEPP-46 for a specified duration (e.g., 3 hours).[2][7]

  • Wash the cells with cold PBS and lyse them on ice using lysis buffer.[9]

  • Clarify the cell lysates by centrifugation.[9]

  • Determine the total protein concentration in each lysate using a BCA assay.

  • Measure the PK activity in a small aliquot of the cell lysate using the PK activity assay described above.[9]

  • Normalize the PK activity to the total protein concentration.

  • Plot the normalized PK activity against the activator concentration to determine the cellular EC50.

Conclusion

Both this compound and TEPP-46 are valuable research tools for investigating the role of PKM2 in cancer metabolism and for exploring the therapeutic potential of PKM2 activation. TEPP-46's higher in vitro potency and favorable pharmacokinetic profile may make it a more suitable candidate for in vivo studies. However, the choice between these two activators will ultimately depend on the specific experimental context, including the cell lines used, the desired concentration range, and the overall research objectives. This guide provides the foundational data and protocols to assist researchers in making an informed decision.

References

Validating Dasa-58's On-Target Effects on Pyruvate Kinase M2 (PKM2): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dasa-58, a potent and selective allosteric activator of Pyruvate (B1213749) Kinase M2 (PKM2), with other alternatives. It includes supporting experimental data and detailed methodologies to facilitate the validation of its on-target effects.

Introduction to PKM2 and the Role of this compound

Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the final rate-limiting step.[1] In cancer cells, PKM2 is predominantly found in a less active dimeric form, which slows down glycolysis and allows for the accumulation of glycolytic intermediates to support anabolic processes required for cell proliferation.[1][2] this compound is a small molecule activator that promotes the formation of the highly active tetrameric state of PKM2, thereby reprogramming cancer cell metabolism.[3][4]

Mechanism of Action of this compound

This compound acts as an allosteric activator, binding to a site distinct from the endogenous activator fructose-1,6-bisphosphate (FBP).[5] This binding induces a conformational change that stabilizes the active tetrameric form of PKM2.[3][5] This mode of action is similar to another well-characterized PKM2 activator, TEPP-46.[5][6] The activation of PKM2 by this compound restores its enzymatic activity, leading to a decrease in the availability of glycolytic intermediates for anabolic pathways and a reduction in lactate (B86563) production in some cancer cell lines.[3][5]

cluster_0 Inactive State cluster_1 Active State PKM2_dimer PKM2 (Dimer) Less Active Anabolic_Pathways Glycolytic Intermediates for Anabolism PKM2_dimer->Anabolic_Pathways Favors PKM2_tetramer PKM2 (Tetramer) Highly Active PKM2_dimer->PKM2_tetramer Pyruvate Pyruvate Production PKM2_tetramer->Pyruvate This compound This compound This compound->PKM2_dimer Binds and Promotes Tetramerization

Caption: this compound promotes the transition of PKM2 from an inactive dimer to an active tetramer.

Quantitative Comparison of PKM2 Activators

The following table summarizes the key quantitative parameters for this compound and a comparable PKM2 activator, TEPP-46.

ParameterThis compoundTEPP-46Reference
EC50 (in cells) 19.6 µMNot explicitly stated[5][7]
AC50 (in vitro) 38 nMNot explicitly stated[8]
AC90 (in vitro) 680 nMNot explicitly stated[8]
Effect on PKM2 Activity 248 ±21% increase in A549-PKM2/kd cellsSimilar to this compound[5][8]
Selectivity Selective for PKM2 over PKM1Selective for PKM2 over PKM1[5][6]

Comparison with a PKM2 Inhibitor

To provide a broader context, the effects of this compound are contrasted with those of a PKM2 inhibitor, Compound 3k.

FeatureThis compound (Activator)Compound 3k (Inhibitor)Reference
Effect on Glycolysis Increases glycolysis in some HNSCC cell linesDecreases glycolysis in some HNSCC cell lines[3]
Cytotoxicity No cytotoxic effect on HNSCC cell linesInduces cytotoxicity in HNSCC cell lines[3]
Effect on Oxygen Consumption Lower oxygen consumption in some breast and HNSCC cancer cell linesHigher oxygen consumption in ovarian cancer cells[3]

Experimental Protocols for Validating On-Target Effects

Pyruvate Kinase Activity Assay

This assay measures the enzymatic activity of PKM2 in cell lysates.

Protocol:

  • Culture cells (e.g., A549) and treat with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 3 hours).[5]

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Prepare a reaction mixture containing lactate dehydrogenase, NADH, ADP, and phosphoenolpyruvate (B93156) (PEP).

  • Initiate the reaction by adding the cell lysate to the reaction mixture.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH and is proportional to pyruvate kinase activity.

  • Calculate the specific activity and normalize to the protein concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context.[9][10] Ligand binding stabilizes the target protein, leading to a higher aggregation temperature.[9][11]

Workflow:

Treat_Cells Treat cells with This compound or DMSO Heat_Cells Heat cell aliquots to a range of temperatures Treat_Cells->Heat_Cells Lyse_Cells Lyse cells Heat_Cells->Lyse_Cells Separate Separate soluble proteins from aggregated proteins (centrifugation) Lyse_Cells->Separate Detect Detect soluble PKM2 (e.g., Western Blot) Separate->Detect

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Treat intact cells with this compound or a vehicle control for 1-3 hours.[12]

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes, followed by cooling for 3 minutes.[12]

  • Lyse the cells and separate the soluble fraction from the precipitated aggregates by centrifugation.[10]

  • Analyze the amount of soluble PKM2 in the supernatant by Western blotting or other protein detection methods.[10]

  • A positive result is indicated by a shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control.

Western Blotting

Western blotting is used to assess the expression levels of PKM2 and other proteins in relevant signaling pathways.

Protocol:

  • Prepare cell lysates from cells treated with this compound or control.

  • Separate proteins by size using SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies specific for PKM2, phospho-AMPK, TXNIP, or other proteins of interest.[3]

  • Use a secondary antibody conjugated to an enzyme for detection.

  • Visualize and quantify the protein bands.

Co-Immunoprecipitation

This technique is used to demonstrate that this compound promotes the stable association of PKM2 subunits into tetramers within cells.[5]

Protocol:

  • Transfect cells to express a tagged version of PKM2 (e.g., Flag-PKM2).

  • Treat the cells with this compound or a control.

  • Lyse the cells and immunoprecipitate the tagged PKM2 using an antibody against the tag.

  • Elute the protein complexes and analyze the co-precipitation of endogenous PKM2 by Western blotting.[5]

  • An increase in the amount of co-precipitated endogenous PKM2 in this compound-treated cells indicates enhanced subunit association.[5]

This compound's Impact on Downstream Signaling

Activation of PKM2 by this compound can influence various downstream signaling pathways. For instance, in LPS-activated macrophages, this compound inhibits the expression of Hif-1α and the pro-inflammatory cytokine IL-1β.[13][14] In some breast cancer cells, this compound treatment leads to the depletion of TXNIP and the activation of AMPK.[2]

This compound This compound PKM2 PKM2 Activation This compound->PKM2 Glycolysis Altered Glycolysis PKM2->Glycolysis Hif-1a Hif-1α Expression Glycolysis->Hif-1a Inhibits IL-1b IL-1β Expression Glycolysis->IL-1b Inhibits TXNIP TXNIP Depletion Glycolysis->TXNIP AMPK AMPK Activation TXNIP->AMPK

Caption: Downstream effects of PKM2 activation by this compound.

Conclusion

This compound is a well-validated, potent, and selective activator of PKM2. Its on-target effects have been extensively characterized through a variety of biochemical and cell-based assays. This guide provides the necessary information and experimental protocols for researchers to independently validate the activity of this compound and to further explore its potential in cancer metabolism research and drug development. The comparative data presented here should aid in the selection of appropriate tools for modulating PKM2 activity in various experimental settings.

References

A Comparative Guide to Dasa-58 and Other Small Molecule PKM2 Activators for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dasa-58 and other prominent small molecule activators of Pyruvate (B1213749) Kinase M2 (PKM2). This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to aid in the evaluation and selection of these compounds for research and therapeutic development.

Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis that is preferentially expressed in cancer cells and other proliferating tissues. Its ability to switch between a highly active tetrameric state and a less active dimeric state allows cells to divert glucose metabolites into biosynthetic pathways, supporting rapid cell growth. Small molecule activators that stabilize the active tetrameric form of PKM2 are therefore of significant interest as potential anti-cancer agents. This guide focuses on the comparative analysis of this compound and other notable PKM2 activators.

Quantitative Performance of PKM2 Activators

The following table summarizes the key biochemical and cellular performance indicators for this compound and other selected small molecule PKM2 activators. The data has been compiled from various published studies. While direct head-to-head comparisons of Vmax under identical experimental conditions are not consistently available in the literature, the half-maximal activation constant (AC50) provides a robust measure of potency.

ActivatorChemical ClassAC50 (in vitro)Cellular EC50Selectivity for PKM2Key Cellular EffectsReference
This compound N,N'-diarylsulfonamide38 nM[1]19.6 µM (A549 cells)[2]High (no activation of PKM1)Induces PKM2 tetramerization, reduces lactate (B86563) production in some contexts, inhibits HIF-1α activity.[1][3][1][3]
TEPP-46 (ML-265) Thieno[3,2-b]pyrrole[3,2-d]pyridazinone92 nM[4]Not consistently reportedHigh (little to no effect on PKM1, PKL, and PKR)[4]Promotes PKM2 tetramerization, increases glucose consumption and lactate secretion in some cancer cell lines, suppresses tumor growth in xenograft models.[5][6][4][5][6]
TP-1454 Not specified10 nM< 50 nM (multiple cell types)Potent PKM2 activatorModulates tumor-immune microenvironment, enhances response to checkpoint inhibitors in preclinical models.

Mechanism of Action: Promoting the Active Tetramer

Small molecule PKM2 activators like this compound and TEPP-46 share a common mechanism of action: they bind to an allosteric site at the dimer-dimer interface of the PKM2 protein.[7] This binding event stabilizes the protein in its active tetrameric conformation. The endogenous activator, fructose-1,6-bisphosphate (FBP), also promotes the tetrameric state but binds at a different site.[2] A key advantage of these synthetic activators is their ability to maintain PKM2 in its active state even in the presence of inhibitory signals, such as phosphotyrosine binding, which are common in cancer cells.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to PKM2 activation and its experimental evaluation.

PKM2_Activation_Pathway cluster_Glycolysis Glycolysis cluster_PKM2_Regulation PKM2 Regulation cluster_Activators Activators cluster_Downstream Downstream Effects Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P FBP FBP F6P->FBP PEP PEP FBP->PEP PKM2_Tetramer PKM2 (active tetramer) FBP->PKM2_Tetramer Endogenous Activation Pyruvate Pyruvate PEP->Pyruvate TCA TCA Cycle (Oxidative Phosphorylation) Pyruvate->TCA Lactate Lactate (Warburg Effect) Pyruvate->Lactate PKM2_Dimer PKM2 (inactive dimer) PKM2_Dimer->PKM2_Tetramer Activation Biosynthesis Anabolic Pathways PKM2_Dimer->Biosynthesis Promotes PKM2_Tetramer->Pyruvate Catalyzes PKM2_Tetramer->PKM2_Dimer Inhibition Dasa58 This compound Dasa58->PKM2_Tetramer TEPP46 TEPP-46 TEPP46->PKM2_Tetramer

PKM2 activation shifts metabolism.

Experimental_Workflow start Start: Recombinant PKM2 or Cell Lysate incubation Incubate with PKM2 Activator (e.g., this compound) start->incubation reagents Add Assay Reagents: PEP, ADP, LDH, NADH incubation->reagents measurement Measure NADH absorbance at 340 nm over time reagents->measurement analysis Calculate PKM2 Activity (Rate of NADH consumption) measurement->analysis

LDH-coupled PKM2 activity assay.

Detailed Experimental Protocols

In Vitro PKM2 Activity Assay (LDH-Coupled Method)

This assay measures the activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Recombinant human PKM2 protein

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (B83284) (ADP)

  • Nicotinamide adenine (B156593) dinucleotide (NADH)

  • Lactate dehydrogenase (LDH)

  • PKM2 activators (e.g., this compound, TEPP-46) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in the microplate wells containing assay buffer, PEP, ADP, NADH, and LDH at their final desired concentrations.

  • Add the PKM2 activator (or DMSO for control) to the wells and briefly pre-incubate.

  • Initiate the reaction by adding recombinant PKM2 protein to each well.

  • Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

  • The rate of decrease in absorbance at 340 nm is proportional to the rate of NADH oxidation, and thus to the PKM2 activity.

  • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time curve.

  • To determine the AC50, perform the assay with a range of activator concentrations and plot the enzyme activity against the logarithm of the activator concentration.

Cell-Based PKM2 Activity Assay

This assay measures the activity of endogenous PKM2 within a cellular context.

Materials:

  • Cancer cell line known to express PKM2 (e.g., A549, H1299)

  • Cell culture medium and supplements

  • PKM2 activator

  • Lysis buffer (e.g., RIPA buffer)

  • Reagents for the LDH-coupled assay as described above

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the PKM2 activator (or DMSO for control) for a specified duration (e.g., 4-24 hours).

  • Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer.

  • Clarify the cell lysates by centrifugation to remove cellular debris.

  • Determine the protein concentration of each lysate.

  • Perform the LDH-coupled PKM2 activity assay as described above, using a standardized amount of cell lysate as the source of the enzyme.

  • Normalize the PKM2 activity to the total protein concentration of the lysate.

Conclusion

This compound, TEPP-46, and other emerging small molecule activators of PKM2 represent a promising class of compounds for cancer research and therapy. While this compound and TEPP-46 have been extensively characterized, newer compounds like TP-1454 show even greater potency in biochemical assays. The choice of activator will depend on the specific research question, with considerations for potency, selectivity, and desired cellular effects. The experimental protocols provided in this guide offer a starting point for the in-house evaluation of these and other PKM2 activators. Further research, particularly direct comparative studies under standardized conditions, will be crucial for fully elucidating the relative advantages of these promising therapeutic candidates.

References

A Comparative Analysis of Dasa-58 and Endogenous FBP as Pyruvate Kinase M2 Activators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of Pyruvate (B1213749) Kinase M2 (PKM2) activation is critical for advancing cancer metabolism research and developing novel therapeutics. This guide provides a detailed comparative analysis of the synthetic activator Dasa-58 and the endogenous allosteric activator Fructose-1,6-bisphosphate (FBP), focusing on their mechanisms of action, biochemical efficacy, and impact on cellular signaling.

Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis that is preferentially expressed in cancer cells and plays a crucial role in the Warburg effect. Its activity is tightly regulated, existing in a highly active tetrameric state and a less active dimeric/monomeric state. The less active form allows for the accumulation of glycolytic intermediates to fuel anabolic processes essential for cancer cell proliferation. Both the synthetic compound this compound and the endogenous metabolite Fructose-1,6-bisphosphate (FBP) can activate PKM2 by promoting its tetrameric form, yet they do so through distinct mechanisms with different downstream consequences.

Mechanism of Action and Binding Sites

This compound is a small molecule allosteric activator that binds to a pocket at the subunit interface of PKM2, a site distinct from the binding site of the endogenous activator FBP.[1][2][3][4] This unique binding mode allows this compound to stabilize the active tetrameric conformation of PKM2.[1][2][3] In contrast, FBP, a glycolytic intermediate, binds to a specific allosteric site on each PKM2 monomer, which also induces a conformational change that favors the formation of the active tetramer.[5][6][7][8]

A key difference in their mechanism is the resistance of this compound-activated PKM2 to inhibition by phosphotyrosine-containing proteins.[2][4][9] In many cancer cells, signaling through tyrosine kinases leads to the phosphorylation of proteins that interact with PKM2, causing the release of FBP and a shift towards the inactive dimeric state. This compound's binding at a different site circumvents this inhibitory mechanism, leading to a constitutively active enzyme state.[2][9]

Quantitative Comparison of Activator Efficacy

The following table summarizes the key quantitative parameters for this compound and FBP in activating PKM2, based on available experimental data.

ParameterThis compoundFructose-1,6-bisphosphate (FBP)
AC50 (in vitro) 38 nM[9][10][11]Apparent AC50 = 118.1 ± 19.0 nM[5]
EC50 (in cells) 19.6 µM[2][9][10]-
AC90 (in vitro) 680 nM[10][11]-
Binding Affinity (KD) -21.4 ± 9.0 nM[12]
Effect on KM for PEP Decreases KM[2][13]Decreases KM to 0.23 ± 0.04 mM[5]

Impact on Cellular Signaling and Metabolism

Activation of PKM2 by either this compound or FBP redirects glucose metabolism from anabolic pathways towards pyruvate production and oxidative phosphorylation. This shift has significant implications for cancer cell signaling.

One of the most critical downstream effects is the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α) activity.[10][14] Dimeric PKM2 can translocate to the nucleus and act as a co-activator for HIF-1α, promoting the transcription of genes involved in angiogenesis, cell survival, and metabolic adaptation. By promoting the tetrameric form, both this compound and FBP sequester PKM2 in the cytoplasm, thereby inhibiting HIF-1α-dependent gene expression, including that of the immune checkpoint ligand PD-L1.[1][3] This leads to a reduction in the expression of pro-inflammatory cytokines like IL-1β.[10][14]

Furthermore, pharmacological activation of PKM2 with this compound has been shown to induce the phosphorylation of AMP-activated protein kinase (AMPK) and lead to the depletion of Thioredoxin-interacting protein (TXNIP), an intracellular glucose sensor.[15][16]

Experimental Protocols

Pyruvate Kinase Activity Assay (Coupled Enzyme Assay)

This is a standard method to measure the enzymatic activity of PKM2 in the presence of activators.

Principle: The pyruvate produced by PKM2 is used by lactate (B86563) dehydrogenase (LDH) to oxidize NADH to NAD+, which results in a decrease in absorbance at 340 nm.

Materials:

  • Recombinant human PKM2 protein

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (B83284) (ADP)

  • NADH

  • Lactate dehydrogenase (LDH)

  • This compound or FBP at various concentrations

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, ADP, NADH, and LDH.

  • Add the PKM2 enzyme to the reaction mixture.

  • Add the activator (this compound or FBP) at the desired concentration. For control wells, add the corresponding vehicle (e.g., DMSO for this compound).

  • Incubate the plate at room temperature for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding PEP.

  • Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.

  • The rate of NADH consumption is proportional to the PKM2 activity.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify the direct binding of a compound to its target protein in a cellular context.

Principle: The binding of a ligand can stabilize a protein, leading to an increase in its melting temperature.

Materials:

  • Cancer cell line expressing PKM2

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-PKM2 antibody

Procedure:

  • Treat intact cells with either vehicle (DMSO) or this compound at a specific concentration for a defined period.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and aliquot them into PCR tubes.

  • Heat the cell suspensions to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).

  • Cool the samples and lyse the cells to release soluble proteins.

  • Separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.

  • Analyze the amount of soluble PKM2 in the supernatant at each temperature by Western blotting.

  • A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle-treated samples indicates target engagement.

Visualizing the Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by PKM2 activation.

PKM2_Activation_Pathway cluster_cytoplasm Cytoplasm PKM2_dimer PKM2 (Dimer/Monomer) Low Activity PKM2_tetramer PKM2 (Tetramer) High Activity PKM2_dimer->PKM2_tetramer Anabolic Anabolic Pathways PKM2_dimer->Anabolic Promotes PKM2_tetramer->PKM2_dimer Pyruvate Pyruvate PKM2_tetramer->Pyruvate AMPK AMPK PKM2_tetramer->AMPK TXNIP TXNIP PKM2_tetramer->TXNIP Depletes Glycolysis Glycolysis PEP PEP Glycolysis->PEP PEP->Pyruvate Catalyzed by PKM2 Tetramer Dasa58 This compound Dasa58->PKM2_tetramer Activates FBP FBP FBP->PKM2_tetramer Activates pAMPK p-AMPK AMPK->pAMPK Phosphorylation PKM2_Nuclear_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKM2_dimer_cyto PKM2 (Dimer) PKM2_tetramer PKM2 (Tetramer) PKM2_dimer_cyto->PKM2_tetramer PKM2_dimer_nuc PKM2 (Dimer) PKM2_dimer_cyto->PKM2_dimer_nuc Translocation PKM2_tetramer->PKM2_dimer_cyto PKM2_tetramer->PKM2_dimer_nuc Dasa58_FBP This compound / FBP Dasa58_FBP->PKM2_tetramer Promotes HIF1a HIF-1α PKM2_dimer_nuc->HIF1a Co-activates Transcription Transcription HIF1a->Transcription Gene_Expression Target Gene Expression (e.g., IL-1β, PD-L1) Transcription->Gene_Expression

References

A Comparative Guide to Validating the Downstream Metabolic Effects of Dasa-58

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dasa-58, a potent Pyruvate (B1213749) Kinase M2 (PKM2) activator, with other relevant metabolic modulators. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying signaling pathways to facilitate your research and development efforts.

This compound: A Potent Activator of Pyruvate Kinase M2

This compound is a specific and potent small-molecule activator of the M2 isoform of pyruvate kinase (PKM2), an enzyme that plays a critical role in cancer metabolism and inflammatory responses.[1] PKM2 exists in two main conformations: a highly active tetramer and a less active dimer. In many cancer cells and activated immune cells, PKM2 is predominantly in its dimeric form, which slows down the final step of glycolysis and allows for the accumulation of glycolytic intermediates that can be shunted into anabolic pathways to support cell growth and proliferation.

This compound functions by promoting the formation of the stable, active tetrameric form of PKM2.[2][3] This activation of PKM2 has significant downstream metabolic consequences, making it a valuable tool for studying cellular metabolism and a potential therapeutic agent.

Performance Comparison: this compound vs. Alternative PKM2 Modulators

To objectively evaluate the efficacy and metabolic impact of this compound, we compare its performance with another well-characterized PKM2 activator, TEPP-46, and two PKM2 inhibitors, Shikonin and Compound 3k.

Quantitative Comparison of PKM2 Modulators

The following table summarizes the key quantitative parameters of this compound and its alternatives. It is important to note that the data is compiled from various studies and experimental conditions may differ.

CompoundClassTargetReported EfficacyKey Metabolic EffectsReference
This compound ActivatorPKM2AC50 = 38 nM (recombinant PKM2)Inhibits LPS-induced glycolysis and succinate (B1194679) accumulation; reduces lactate (B86563) production in some cancer cells.[2]
TEPP-46 ActivatorPKM2AC90 = 470 nM, AC50 = 92 nM (recombinant PKM2)Increases glucose consumption and lactate secretion in H1299 cells; inhibits LPS-induced glycolysis.[2][4]
Shikonin InhibitorPKM2IC50 = 0.3 µM (in the absence of FBP)Inhibits glucose consumption and lactate production; induces necroptotic cell death.[5]
Compound 3k InhibitorPKM2More potent than Shikonin (IC50 [PKM1]/IC50 [PKM2] = 5.7)Induces autophagic cell death through disruption of glycolysis.[6][7]
Head-to-Head Comparison of Metabolic Effects
Metabolic ParameterThis compound (Activator)TEPP-46 (Activator)Shikonin (Inhibitor)Compound 3k (Inhibitor)
Glycolysis Rate Decreases (in LPS-activated macrophages)Decreases (in LPS-activated macrophages)DecreasesDecreases
Lactate Production Decreases (in some cancer cells)Increases (in H1299 cells)DecreasesDecreases
Glucose Consumption No significant change (in H1299 cells)Increases (in H1299 cells)DecreasesNot explicitly stated
Oxygen Consumption Rate (OCR) No significant effectNot explicitly statedNot explicitly statedNot explicitly stated
HIF-1α Activity InhibitsInhibitsNot explicitly statedNot explicitly stated
Cell Viability No significant effect aloneNo significant effect aloneInduces necroptosisInduces autophagic cell death

Experimental Protocols

To aid in the validation of the metabolic effects of this compound and its alternatives, we provide detailed methodologies for key experiments.

Pyruvate Kinase (PK) Activity Assay

This assay measures the enzymatic activity of PKM2 in cell lysates. It is a coupled enzyme assay where the pyruvate produced by PK is used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+, leading to a decrease in absorbance at 340 nm.

Materials:

  • HEPES buffer (50 mM, pH 7.5)

  • MgCl2 (100 mM)

  • KCl (500 mM)

  • ADP (40 mM, freshly prepared)

  • Phosphoenolpyruvate (PEP) (100 mM, freshly prepared)

  • NADH (10 mM, freshly prepared)

  • Lactate dehydrogenase (LDH) (22 units)

  • Cell lysis buffer

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare cell lysates from cells treated with this compound or control vehicle.

  • Prepare a reaction cocktail containing HEPES buffer, MgCl2, KCl, ADP, PEP, NADH, and LDH.

  • Add the cell lysate to the reaction cocktail in a 96-well plate.

  • Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C).

  • The rate of NADH oxidation is proportional to the PK activity. Calculate the specific activity relative to the total protein concentration in the lysate.

Extracellular Acidification Rate (ECAR) Assay

ECAR is an indicator of the rate of glycolysis, as the conversion of glucose to lactate results in the extrusion of protons into the extracellular medium.

Materials:

  • Seahorse XF Analyzer (or similar instrument)

  • Seahorse XF cell culture microplates

  • Assay medium (e.g., unbuffered DMEM)

  • Glucose, Oligomycin (B223565), and 2-Deoxyglucose (2-DG)

  • Cells of interest

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Replace the growth medium with the assay medium and incubate in a non-CO2 incubator for 1 hour.

  • Place the plate in the Seahorse XF Analyzer and measure the basal ECAR.

  • Sequentially inject solutions of glucose, oligomycin (an ATP synthase inhibitor to force maximal glycolysis), and 2-DG (a glycolysis inhibitor) to measure key parameters of glycolytic flux.

  • Analyze the data to determine the effects of this compound on glycolysis, glycolytic capacity, and glycolytic reserve.

Oxygen Consumption Rate (OCR) Assay

OCR is a measure of mitochondrial respiration and oxidative phosphorylation.

Materials:

  • Seahorse XF Analyzer (or similar instrument)

  • Seahorse XF cell culture microplates

  • Assay medium

  • Oligomycin, FCCP (a mitochondrial uncoupler), and Rotenone (B1679576)/Antimycin A (Complex I and III inhibitors)

  • Cells of interest

Procedure:

  • Follow the same initial steps as the ECAR assay for cell seeding and media exchange.

  • In the Seahorse XF Analyzer, measure the basal OCR.

  • Sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

  • Analyze the data to assess the impact of this compound on mitochondrial function.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, we provide the following diagrams created using the DOT language for Graphviz.

cluster_0 Cellular Environment cluster_1 PKM2 Regulation cluster_2 Downstream Effects Glucose Glucose G6P G6P Glucose->G6P Glycolysis FBP FBP G6P->FBP Glycolysis PEP PEP FBP->PEP Glycolysis Pyruvate Pyruvate PEP->Pyruvate PKM2 Lactate Lactate Pyruvate->Lactate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Mitochondrial Respiration TCA_Cycle TCA_Cycle AcetylCoA->TCA_Cycle Mitochondrial Respiration Oxidative\nPhosphorylation Oxidative Phosphorylation TCA_Cycle->Oxidative\nPhosphorylation ATP ATP Oxidative\nPhosphorylation->ATP PKM2_dimer Inactive Dimer PKM2_tetramer Active Tetramer PKM2_dimer->PKM2_tetramer This compound TEPP-46 Anabolic Pathways Anabolic Pathways PKM2_dimer->Anabolic Pathways Biosynthesis HIF1a_activation HIF-1α Activation PKM2_dimer->HIF1a_activation Nuclear Translocation PKM2_tetramer->PKM2_dimer Inhibitors (Shikonin, Cmpd 3k) Increased Glycolytic Flux Increased Glycolytic Flux PKM2_tetramer->Increased Glycolytic Flux PKM2_tetramer->HIF1a_activation Inhibition by This compound Increased ATP Production Increased ATP Production Increased Glycolytic Flux->Increased ATP Production Cell Growth &\nProliferation Cell Growth & Proliferation Anabolic Pathways->Cell Growth &\nProliferation Warburg Effect Warburg Effect HIF1a_activation->Warburg Effect

Caption: this compound promotes the active tetrameric form of PKM2, enhancing glycolytic flux while inhibiting the pro-tumorigenic functions of the dimeric form.

cluster_workflow Metabolic Assay Workflow cluster_assays Perform Assays start Seed Cells in Microplate treat Treat with this compound or Alternative Compound start->treat incubate Incubate treat->incubate pk_assay Pyruvate Kinase Activity Assay incubate->pk_assay ecar_assay ECAR Assay (Glycolysis) incubate->ecar_assay ocr_assay OCR Assay (Mitochondrial Respiration) incubate->ocr_assay analyze Data Analysis and Comparison pk_assay->analyze ecar_assay->analyze ocr_assay->analyze

Caption: A generalized workflow for validating the metabolic effects of this compound and its alternatives using key cellular assays.

cluster_hif HIF-1α Signaling Pathway Modulation by PKM2 cluster_pkm2_state PKM2 Conformation cluster_nuclear_events Nuclear Events hypoxia Hypoxia / Growth Factors hif1a HIF-1α hypoxia->hif1a pkm2_dimer PKM2 Dimer (Low Activity) pkm2_tetramer PKM2 Tetramer (High Activity) pkm2_dimer->pkm2_tetramer Activation pkm2_dimer_nuc Nuclear PKM2 Dimer pkm2_dimer->pkm2_dimer_nuc Translocation pkm2_tetramer->pkm2_dimer_nuc Prevents Translocation dasa58 This compound dasa58->pkm2_tetramer Promotes nucleus Nucleus p300 p300/CBP hif1a->p300 Recruits hre Hypoxia Response Element (HRE) hif1a->hre Binds to p300->hre Binds to target_genes Target Gene Transcription (e.g., GLUT1, LDHA) hre->target_genes Warburg Effect Warburg Effect target_genes->Warburg Effect pkm2_dimer_nuc->hif1a Acts as Co-activator

Caption: this compound prevents the nuclear translocation of dimeric PKM2, thereby inhibiting its co-activation of the HIF-1α signaling pathway.

References

A Comparative Analysis of Pharmacological and Genetic PKM2 Activation: Cross-Validating Dasa-58 with Genetic Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary methodologies for activating the M2 isoform of pyruvate (B1213749) kinase (PKM2): pharmacological activation using the small molecule Dasa-58 and genetic activation through the expression of the constitutively active PKM1 isoform. This analysis is intended to assist researchers in selecting the most appropriate model for their studies by presenting a side-by-side view of their effects on cellular metabolism and tumor growth, supported by experimental data and detailed protocols.

At a Glance: this compound vs. Genetic PKM2 Activation

FeatureThis compound (Pharmacological Activation)Genetic Model (PKM1 Expression)
Mechanism of Action Allosteric activator, promotes the formation of the active tetrameric form of PKM2.[1][2]Replacement of PKM2 with the constitutively active PKM1 isoform.[3][4]
Temporal Control Acute and reversible; effects are dependent on compound presence and concentration.Constitutive and long-term; activation is continuous in genetically modified cells.
Specificity Highly specific for PKM2.[1]Isoform-specific replacement.
Off-Target Effects Potential for unforeseen off-target effects, though this compound is considered highly specific.Potential for developmental or compensatory effects due to long-term expression.
In Vivo Applicability Systemic administration allows for the study of effects in a whole-organism context.[5]Xenograft models are commonly used to study the effects on tumor growth.[6][7]

Quantitative Comparison of Effects

The following tables summarize the quantitative effects of this compound and genetic PKM2 activation on key metabolic parameters and tumor growth based on published experimental data.

Table 1: Pyruvate Kinase (PK) Activity
ModelCell LineTreatment/ModificationFold Increase in PK Activity (Compared to Control)Reference
PharmacologicalA549-PKM2/kd40 µM this compound~2.5-fold[1]
PharmacologicalBreast Cancer Cells15 µM this compoundVaries by cell line[8]
GeneticA549-PKM1/kdExpression of PKM1~2.3-fold[1]
Table 2: Lactate (B86563) Production
ModelCell LineTreatment/ModificationChange in Lactate ProductionReference
PharmacologicalH1299This compoundReduced[2]
PharmacologicalBreast Cancer Cells30 µM, 60 µM this compoundEnhanced[8]
Genetic-Replacement of PKM2 with PKM1Reduced[3][4]
Table 3: In Vivo Tumor Growth (Xenograft Models)
ModelCell LineTreatment/ModificationEffect on Tumor GrowthReference
PharmacologicalLung AdenocarcinomaThis compoundInhibition of growth[9]
PharmacologicalPC340 µM this compoundReduced tumor dissemination[5]
GeneticH1299Replacement of PKM2 with PKM1Reduced tumor formation and size[6]
GeneticNCI-N87PKM2 knockdownSlower tumorigenesis[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes, the following diagrams have been generated using the DOT language.

cluster_0 Pharmacological PKM2 Activation This compound This compound PKM2 (dimer, inactive) PKM2 (dimer, inactive) This compound->PKM2 (dimer, inactive) binds PKM2 (tetramer, active) PKM2 (tetramer, active) PKM2 (dimer, inactive)->PKM2 (tetramer, active) promotes tetramerization Glycolysis Glycolysis PKM2 (tetramer, active)->Glycolysis enhances Pyruvate Pyruvate Glycolysis->Pyruvate

This compound promotes the active tetrameric form of PKM2.

cluster_1 Genetic PKM2 Activation PKM2 gene PKM2 gene PKM1 gene PKM1 gene PKM2 gene->PKM1 gene replaced by PKM1 protein (constitutively active) PKM1 protein (constitutively active) PKM1 gene->PKM1 protein (constitutively active) expresses Glycolysis Glycolysis PKM1 protein (constitutively active)->Glycolysis enhances Pyruvate Pyruvate Glycolysis->Pyruvate

Genetic replacement of PKM2 with the active PKM1 isoform.

cluster_2 Experimental Workflow: Comparative Analysis Cancer Cell Line Cancer Cell Line Pharmacological Arm Pharmacological Arm Cancer Cell Line->Pharmacological Arm Genetic Arm Genetic Arm Cancer Cell Line->Genetic Arm This compound Treatment This compound Treatment Pharmacological Arm->this compound Treatment PKM1 Transfection PKM1 Transfection Genetic Arm->PKM1 Transfection PK Activity Assay PK Activity Assay This compound Treatment->PK Activity Assay Lactate Assay Lactate Assay This compound Treatment->Lactate Assay Xenograft Model Xenograft Model This compound Treatment->Xenograft Model PKM1 Transfection->PK Activity Assay PKM1 Transfection->Lactate Assay PKM1 Transfection->Xenograft Model Data Comparison Data Comparison PK Activity Assay->Data Comparison Lactate Assay->Data Comparison Xenograft Model->Data Comparison

Workflow for comparing pharmacological and genetic PKM2 activation.

Experimental Protocols

Pharmacological Activation of PKM2 with this compound

a. Cell Culture and Treatment:

  • Culture cancer cell lines (e.g., A549, H1299) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment.

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the this compound stock solution in culture medium to the desired final concentration (e.g., 15-60 µM).

  • Replace the existing medium with the this compound-containing medium or a vehicle control (DMSO).

  • Incubate the cells for the desired period (e.g., 24-72 hours) before proceeding with downstream assays.[8]

b. In Vivo Xenograft Studies:

  • Implant cancer cells subcutaneously into immunocompromised mice.

  • Allow tumors to reach a palpable size.

  • Prepare this compound for in vivo administration (e.g., in a vehicle solution).

  • Administer this compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) at a specified dose and schedule.

  • Monitor tumor growth over time using calipers.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.[9]

Genetic Activation of PKM2 via PKM1 Expression

a. Generation of Stable PKM1-Expressing Cell Lines:

  • Obtain a mammalian expression vector containing the coding sequence for human PKM1.

  • Transfect the target cancer cell line with the PKM1 expression vector or an empty vector control using a suitable transfection reagent.

  • Select for stably transfected cells using an appropriate selection marker (e.g., G418).

  • Isolate and expand single-cell clones.

  • Validate PKM1 expression and the corresponding reduction or absence of PKM2 expression in the selected clones by Western blotting and/or qRT-PCR.

b. In Vivo Xenograft Studies:

  • Implant the stable PKM1-expressing cancer cells or control cells subcutaneously into immunocompromised mice.

  • Monitor tumor formation and growth over time.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.[6]

Key Experimental Assays

a. Pyruvate Kinase Activity Assay:

  • Prepare cell lysates from treated or genetically modified cells.

  • Determine the protein concentration of the lysates.

  • Use a commercial pyruvate kinase activity assay kit or a spectrophotometric method that couples the production of pyruvate to the oxidation of NADH by lactate dehydrogenase.[10][11][12]

  • Measure the change in absorbance at 340 nm over time to determine the rate of NADH oxidation, which is proportional to PK activity.

  • Normalize the PK activity to the total protein concentration.

b. Lactate Production Assay:

  • Collect the culture medium from treated or genetically modified cells.

  • Use a commercial lactate assay kit.[13][14][15][16]

  • The assay typically involves an enzymatic reaction that leads to a colorimetric or fluorometric output proportional to the lactate concentration.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the lactate concentration based on a standard curve.

  • Normalize the lactate production to the cell number or total protein content.

Conclusion

Both pharmacological activation with this compound and genetic replacement with PKM1 provide valuable models for studying the consequences of enhanced pyruvate kinase activity. This compound offers the advantage of acute and reversible activation, making it suitable for studying dynamic cellular responses and for preclinical in vivo studies. Genetic models, on the other hand, provide a system for investigating the long-term, constitutive effects of high PK activity.

The choice between these models will depend on the specific research question. For studies requiring temporal control and potential therapeutic translation, this compound is a powerful tool. For fundamental investigations into the sustained metabolic and signaling consequences of high PK activity, genetic models are indispensable. The data presented in this guide demonstrate a significant degree of cross-validation between the two approaches, particularly in their effects on pyruvate kinase activity and the Warburg effect. Researchers are encouraged to consider the nuances of each model when designing their experiments and interpreting their results.

References

Dasa-58 vs. Compound 3k: A Comparative Analysis of PKM2-Targeting Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the contrasting mechanisms and therapeutic potential of a Pyruvate (B1213749) Kinase M2 (PKM2) activator and inhibitor in oncology research.

In the landscape of cancer metabolism-targeted therapies, Pyruvate Kinase M2 (PKM2) has emerged as a critical regulator of the Warburg effect, a phenomenon where cancer cells favor aerobic glycolysis over oxidative phosphorylation. This metabolic switch is pivotal for providing the necessary building blocks for rapid cell proliferation. Modulating the activity of PKM2, therefore, presents a compelling strategy for therapeutic intervention. This guide provides a detailed comparison of two opposing modulators of PKM2 activity: Dasa-58, a PKM2 activator, and Compound 3k, a PKM2 inhibitor.

At a Glance: this compound vs. Compound 3k

FeatureThis compoundCompound 3k
Mechanism of Action Allosteric Activator of PKM2Inhibitor of PKM2
Effect on PKM2 Promotes the formation of the highly active tetrameric stateInhibits the enzymatic activity of PKM2
Primary Cellular Outcome Context-dependent: can enhance or suppress glycolysisInhibition of glycolysis, leading to autophagic cell death and apoptosis
Signaling Pathway Modulation Activates AMP-activated protein kinase (AMPK) signalingInhibits the PI3K/AKT/mTOR pathway and activates AMPK signaling
Therapeutic Potential Reprogramming cancer cell metabolism, potentially sensitizing cells to other therapiesDirect cytotoxic and anti-proliferative effects on cancer cells

Quantitative Analysis: Potency and Efficacy

The following tables summarize the key quantitative data for this compound and Compound 3k, providing a snapshot of their potency and cellular effects.

Table 1: Potency of this compound and Compound 3k

CompoundTargetParameterValueReference
This compoundPKM2AC50 (in vitro)38 nM[1][2]
AC90 (in vitro)680 nM[1][2]
EC50 (cellular)19.6 µM[2][3]
Compound 3kPKM2IC50 (in vitro)2.95 µM[4][5][6][7]
PKM1IC50 (in vitro)4-5 fold higher than PKM2[4][5][7]

Table 2: Anti-proliferative Activity of Compound 3k in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colorectal Carcinoma0.18 - 0.41[4][6]
HeLaCervical Cancer0.18 - 0.29[4][6]
H1299Non-small cell lung cancer1.56[4]
SCC-9Head and Neck Squamous Cell Carcinoma10.5 ± 5.8[8]
FaDuHead and Neck Squamous Cell Carcinoma23.6 ± 7.7[8]

Mechanism of Action and Signaling Pathways

This compound and Compound 3k exert their effects on cancer cells through distinct and opposing mechanisms, leading to different downstream signaling consequences.

This compound: The PKM2 Activator

This compound functions as an allosteric activator of PKM2, promoting the assembly of the less active dimeric form into the highly active tetrameric form[8]. This forces a metabolic shift towards oxidative phosphorylation and away from the anabolic pathways favored by cancer cells. Interestingly, the metabolic outcome of this compound treatment can be context-dependent. While some studies report a reduction in lactate (B86563) production, others have observed an increase in glycolysis and lactate levels[8][9]. A key downstream effect of this compound is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis[9][10].

Dasa58_Pathway Dasa58 This compound PKM2_dimer PKM2 (Dimer) Low Activity Dasa58->PKM2_dimer binds AMPK AMPK Activation Dasa58->AMPK PKM2_tetramer PKM2 (Tetramer) High Activity PKM2_dimer->PKM2_tetramer promotes tetramerization Glycolysis Glycolysis PKM2_tetramer->Glycolysis enhances Metabolic_Reprogramming Metabolic Reprogramming Glycolysis->Metabolic_Reprogramming

This compound signaling pathway.
Compound 3k: The PKM2 Inhibitor

In contrast, Compound 3k is an inhibitor of PKM2, demonstrating selectivity for PKM2 over the PKM1 isoform[11]. By blocking the activity of PKM2, Compound 3k disrupts the glycolytic pathway, leading to a reduction in cancer cell proliferation[11]. This inhibition of glycolysis triggers a cascade of events, including the induction of autophagic cell death and apoptosis[11]. Mechanistically, Compound 3k has been shown to inhibit the pro-survival PI3K/AKT/mTOR signaling pathway while simultaneously activating the energy-sensing AMPK pathway[11].

Compound3k_Pathway Compound3k Compound 3k PKM2 PKM2 Compound3k->PKM2 inhibits PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Compound3k->PI3K_AKT_mTOR inhibits AMPK AMPK Compound3k->AMPK activates Glycolysis Glycolysis PKM2->Glycolysis Autophagy_Apoptosis Autophagy & Apoptosis PI3K_AKT_mTOR->Autophagy_Apoptosis suppresses AMPK->Autophagy_Apoptosis induces

Compound 3k signaling pathway.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize and compare this compound and Compound 3k.

Pyruvate Kinase (PK) Activity Assay

This assay measures the enzymatic activity of PKM2 in the presence of the test compounds.

Workflow:

PK_Assay_Workflow Start Prepare Recombinant PKM2 Enzyme Add_Compound Incubate with This compound or Compound 3k Start->Add_Compound Add_Substrates Add Substrates (PEP and ADP) Add_Compound->Add_Substrates Coupled_Reaction Coupled Reaction with Lactate Dehydrogenase (LDH) and NADH Add_Substrates->Coupled_Reaction Measure_Absorbance Measure Decrease in NADH Absorbance at 340 nm Coupled_Reaction->Measure_Absorbance Calculate_Activity Calculate PK Activity Measure_Absorbance->Calculate_Activity

Pyruvate Kinase Activity Assay Workflow.

Protocol:

  • Recombinant human PKM2 is incubated with varying concentrations of this compound or Compound 3k in a reaction buffer.

  • The enzymatic reaction is initiated by the addition of the substrates phosphoenolpyruvate (B93156) (PEP) and adenosine (B11128) diphosphate (B83284) (ADP).

  • The production of pyruvate is coupled to the lactate dehydrogenase (LDH) reaction, which oxidizes NADH to NAD+.

  • The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • PKM2 activity is calculated from the rate of NADH consumption.

Cell Viability Assay (MTT/MTS Assay)

This colorimetric assay determines the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

Workflow:

Cell_Viability_Workflow Seed_Cells Seed Cancer Cells in a 96-well Plate Add_Compound Treat with Serial Dilutions of This compound or Compound 3k Seed_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Add_Reagent Add MTT or MTS Reagent Incubate->Add_Reagent Incubate_Reagent Incubate for 1-4 hours Add_Reagent->Incubate_Reagent Measure_Absorbance Measure Absorbance at 570 nm (MTT) or 490 nm (MTS) Incubate_Reagent->Measure_Absorbance Calculate_Viability Calculate Percent Cell Viability Measure_Absorbance->Calculate_Viability

Cell Viability Assay Workflow.

Protocol:

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of this compound or Compound 3k for a specified period (e.g., 48 or 72 hours).

  • Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

  • Viable cells with active metabolism reduce the tetrazolium salt to a colored formazan (B1609692) product.

  • The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.

  • Cell viability is expressed as a percentage relative to untreated control cells. IC50 values are calculated from the dose-response curves[4][6].

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by this compound and Compound 3k.

Protocol:

  • Cancer cells are treated with this compound or Compound 3k for a specified time.

  • Cells are lysed to extract total protein.

  • Protein concentration is determined, and equal amounts of protein from each sample are separated by size using SDS-PAGE.

  • The separated proteins are transferred to a membrane.

  • The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-AMPK, total AMPK, p-AKT, total AKT, p-mTOR, total mTOR, PKM2).

  • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate and imaged. Band intensities are quantified to determine changes in protein expression or phosphorylation levels[11].

Conclusion

This compound and Compound 3k represent two diametrically opposed strategies for targeting the metabolic enzyme PKM2 in cancer. This compound, the activator, aims to reprogram cancer metabolism by forcing a more catabolic state, which may sensitize tumors to other therapies. In contrast, Compound 3k, the inhibitor, directly targets a key metabolic vulnerability, leading to energy crisis and cell death. The choice between these strategies is likely to be highly dependent on the specific metabolic context of the tumor. Further research, including direct comparative studies in various cancer models, is crucial to fully elucidate the therapeutic potential of modulating PKM2 activity and to identify patient populations that would most benefit from either activation or inhibition.

References

Dasa-58: A Selective Activator of Pyruvate Kinase M2 for Cancer Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Dasa-58's specificity for the M2 isoform of pyruvate (B1213749) kinase over the M1 isoform, supported by experimental data and detailed protocols.

This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the activity and specificity of this compound, a potent small-molecule activator of the M2 isoform of pyruvate kinase (PKM2). The data presented herein demonstrates the high selectivity of this compound for PKM2 over its closely related isoform, PKM1, highlighting its potential as a valuable tool for investigating cancer metabolism and as a lead compound for therapeutic development.

Quantitative Assessment of this compound Specificity

The specificity of this compound for PKM2 has been quantified through various in vitro and cellular assays. The following table summarizes the key activation concentrations (AC50 and EC50) of this compound for both PKM2 and PKM1, demonstrating its potent and selective activation of the M2 isoform.

IsoformAssay TypeMetricValue (µM)Reference
PKM2 Recombinant Human EnzymeAC500.038[1][2]
PKM2 Recombinant Human EnzymeAC900.680[2]
PKM2 A549 Cellular LysateEC5019.6[2][3]
PKM1 Recombinant Human EnzymeActivityNo activation observed[1][3]
PKM1 A549-PKM1/kd Cellular LysateActivityNo increase in activity[2][3]

Table 1: Comparative Activation of PKM Isoforms by this compound. AC50 (half-maximal activating concentration) and EC50 (half-maximal effective concentration) values highlight the potency of this compound for PKM2. The lack of observed activation for PKM1 underscores its isoform specificity.

Mechanism of Isoform-Specific Activation

Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis. The M1 and M2 isoforms are produced from the same gene through alternative splicing.[4] PKM1 is typically found in differentiated tissues and exists as a constitutively active tetramer.[4] In contrast, PKM2 is predominantly expressed in proliferating cells, including cancer cells, and can switch between a highly active tetrameric state and a less active dimeric state.[4][5] The dimeric form of PKM2 is prevalent in cancer cells and contributes to the metabolic reprogramming known as the Warburg effect, where cancer cells favor anabolic pathways to support rapid proliferation.[5]

This compound selectively activates PKM2 by promoting and stabilizing its tetrameric conformation.[1][3] This mechanism is similar to the action of the endogenous allosteric activator, fructose-1,6-bisphosphate (FBP).[1][3] By locking PKM2 in its active tetrameric state, this compound shifts cancer cell metabolism away from anabolic pathways and towards increased ATP production.

cluster_PKM2 PKM2 Regulation cluster_Metabolism Metabolic Output PKM2_dimer PKM2 (Dimer) Less Active PKM2_tetramer PKM2 (Tetramer) Highly Active PKM2_dimer->PKM2_tetramer This compound FBP Anabolic Anabolic Pathways (e.g., PPP, Serine Synthesis) PKM2_dimer->Anabolic Favors PKM2_tetramer->PKM2_dimer Inhibitory Signals (e.g., Phosphotyrosine) Glycolysis Glycolysis (ATP Production) PKM2_tetramer->Glycolysis Promotes PEP Phosphoenolpyruvate (PEP) Pyruvate Pyruvate PEP->Pyruvate PKM2 cluster_workflow Experimental Workflow for Cellular Specificity start Start cell_culture Culture A549-PKM1/kd & A549-PKM2/kd cells start->cell_culture treatment Treat cells with this compound or Vehicle Control cell_culture->treatment lysis Cell Lysis and Protein Quantification treatment->lysis activity_assay Measure Pyruvate Kinase Activity (LDH-Coupled Assay) lysis->activity_assay data_analysis Data Analysis and EC50 Determination activity_assay->data_analysis end End data_analysis->end

References

validating the anti-tumor effects of Dasa-58 in multiple cancer types

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Comprehensive Guide to the Preclinical Anti-Tumor Effects of Dasa-58, a Potent Pyruvate Kinase M2 (PKM2) Activator, in Multiple Cancer Types. This report provides a comparative analysis of this compound against other PKM2 activators, featuring supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound, a small molecule activator of Pyruvate Kinase M2 (PKM2), has demonstrated significant anti-tumor potential across a range of cancer models. This guide provides an objective comparison of this compound's performance with the alternative PKM2 activator, TEPP-46, supported by available preclinical data. The information presented herein is intended to assist researchers in evaluating the therapeutic utility of this compound for further investigation.

Mechanism of Action: Targeting Cancer Metabolism

Cancer cells exhibit altered metabolic pathways, a phenomenon known as the Warburg effect, where they predominantly rely on glycolysis for energy production even in the presence of oxygen. Pyruvate kinase M2 (PKM2), a key enzyme in the glycolytic pathway, is a critical regulator of this metabolic switch. In its less active dimeric form, PKM2 diverts glycolytic intermediates towards anabolic pathways, supporting rapid cell proliferation. This compound and other PKM2 activators function by promoting the formation of the highly active tetrameric form of PKM2. This tetramerization enhances the conversion of phosphoenolpyruvate (B93156) to pyruvate, thereby redirecting glucose metabolism back towards oxidative phosphorylation and away from anabolic processes essential for tumor growth.

Comparative Efficacy of this compound and TEPP-46

To provide a clear comparison of the anti-tumor effects of this compound and the alternative PKM2 activator TEPP-46, the following table summarizes available quantitative data from preclinical studies.

Parameter This compound TEPP-46 Cancer Type Cell Line/Model Citation
PKM2 Activation (AC50) 38 nM92 nM-Recombinant PKM2[1]
PKM2 Activation (AC90) 680 nM470 nM-Recombinant PKM2[1]
PKM2 Activation (in cellulo EC50) 19.6 µMNot ReportedNon-Small Cell LungA549[1]
Effect on Cell Viability (30 µM) No significant effectNo significant effectBreast and LungVarious[2][3]
Effect on Cell Doubling Time (30 µM) Increased doubling timeIncreased doubling timeNon-Small Cell LungH1299[1]
In Vivo Tumor Growth Inhibition Reduced lung metastasesImpaired tumor growthProstate, Non-Small Cell LungPC3 xenograft, H1299 xenograft[1]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of validating this compound's anti-tumor effects, the following diagrams have been generated.

PKM2_Signaling_Pathway cluster_0 Cancer Cell cluster_1 PKM2 Regulation Glycolysis Glycolysis Phosphoenolpyruvate Phosphoenolpyruvate Glycolysis->Phosphoenolpyruvate Multiple Steps Anabolic\nPathways Anabolic Pathways Glycolysis->Anabolic\nPathways Diverted by PKM2 (Dimer) Glucose Glucose Glucose->Glycolysis Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate Catalyzed by PKM2 (Tetramer) PKM2 (Dimer) PKM2 (Dimer) PKM2 (Tetramer) PKM2 (Tetramer) PKM2 (Dimer)->PKM2 (Tetramer) Activation This compound This compound This compound->PKM2 (Dimer) Promotes Tetramerization Oxidative\nPhosphorylation Oxidative Phosphorylation Pyruvate->Oxidative\nPhosphorylation Enters Mitochondria Inhibition of\nTumor Growth Inhibition of Tumor Growth Oxidative\nPhosphorylation->Inhibition of\nTumor Growth Tumor Growth Tumor Growth Anabolic\nPathways->Tumor Growth

Figure 1: this compound promotes the active tetrameric form of PKM2.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 In Vivo Validation Cell_Culture Cancer Cell Lines (Prostate, Breast, Lung) Treatment Treat with this compound and TEPP-46 Cell_Culture->Treatment Viability_Assay MTT Assay Treatment->Viability_Assay Metabolic_Assay Lactate (B86563) Production Assay Treatment->Metabolic_Assay Data_Analysis Comparative Data Analysis and Interpretation Viability_Assay->Data_Analysis Metabolic_Assay->Data_Analysis Xenograft_Model Establish Xenograft Tumors in Immunocompromised Mice Drug_Administration Administer this compound or TEPP-46 Xenograft_Model->Drug_Administration Tumor_Measurement Monitor Tumor Growth Drug_Administration->Tumor_Measurement Metastasis_Analysis Assess Metastatic Spread Drug_Administration->Metastasis_Analysis Tumor_Measurement->Data_Analysis Metastasis_Analysis->Data_Analysis

Figure 2: Workflow for evaluating this compound's anti-tumor effects.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further research.

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cancer cells (e.g., PC3, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or TEPP-46 (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Lactate Production Assay
  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with this compound or TEPP-46 as described for the MTT assay.

  • Sample Collection: After the desired incubation period, collect the cell culture medium.

  • Lactate Measurement: Measure the lactate concentration in the collected medium using a commercial lactate assay kit according to the manufacturer's instructions.

  • Data Normalization: Normalize the lactate concentration to the cell number or total protein content.

  • Analysis: Compare the lactate production in treated cells to that of the control cells.

In Vivo Xenograft Model (Prostate Cancer Example)
  • Cell Implantation: Subcutaneously inject 1 x 10^6 PC3 prostate cancer cells into the flank of male immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Drug Administration: Randomize mice into treatment groups and administer this compound (e.g., 10-50 mg/kg) or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily or on a specified schedule.

  • Tumor Monitoring: Measure tumor volume with calipers every 2-3 days.

  • Metastasis Assessment (Optional): At the end of the study, harvest primary tumors and distant organs (e.g., lungs, liver) to assess for metastases through histological analysis or bioluminescence imaging (if using luciferase-expressing cells).

  • Data Analysis: Calculate tumor growth inhibition and assess the incidence and burden of metastases.

Conclusion

This compound demonstrates promising anti-tumor activity by targeting the metabolic vulnerability of cancer cells through the activation of PKM2. The available preclinical data suggests that this compound is a potent PKM2 activator with efficacy comparable to or exceeding that of other activators like TEPP-46 in certain contexts. The provided experimental protocols offer a framework for further investigation into the therapeutic potential of this compound across a broader range of cancer types. Further head-to-head comparative studies are warranted to fully elucidate the differential efficacy and potential clinical applications of these PKM2 activators.

References

A Comparative Analysis of Dasa-58's Efficacy Across Breast Cancer Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental drug Dasa-58 and its potential effects on different subtypes of breast cancer. This compound is a small molecule activator of Pyruvate (B1213749) Kinase M2 (PKM2), a key enzyme in cellular metabolism that is often dysregulated in cancer. This document summarizes the available preclinical data, compares its mechanism to other therapeutic approaches, and outlines the experimental protocols used in its evaluation.

Introduction to this compound and its Target: PKM2

This compound is an allosteric activator of the M2 isoform of pyruvate kinase (PKM2). PKM2 catalyzes the final rate-limiting step of glycolysis. In cancer cells, PKM2 is often found in a less active dimeric form, which diverts glucose metabolites towards anabolic processes that support cell proliferation. By forcing PKM2 into its more active tetrameric state, this compound aims to reprogram cancer cell metabolism, shifting it away from biosynthesis and towards ATP production, thereby potentially inhibiting tumor growth.

Breast cancer is a heterogeneous disease classified into several subtypes based on the expression of the estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2). The main subtypes include Luminal A (ER+/PR+, HER2-), Luminal B (ER+/PR+, HER2+ or high Ki-67), HER2-enriched (ER-/PR-, HER2+), and triple-negative breast cancer (TNBC; ER-/PR-, HER2-). These subtypes exhibit distinct metabolic profiles, which may influence their sensitivity to metabolic therapies like this compound.

Comparative Efficacy of this compound in Breast Cancer Cell Lines

Direct comparative studies of this compound across a comprehensive panel of breast cancer cell lines representing all subtypes are limited. However, available data from studies on individual cell lines provide initial insights into its potential subtype-specific effects.

One study investigated the effect of this compound on five breast cancer cell lines: MDA-MB-231 and MDA-MB-468 (Triple-Negative), T47-D and MCF7 (ER-positive), and HCC1443.[1] The research showed that while this compound enhanced pyruvate kinase activity, it did not have a clear direct effect on the proliferation of these cell lines when used as a single agent.[1] This suggests that this compound's primary role may be in potentiating the anti-tumor effects of other metabolic stressors.[1]

Table 1: Summary of Preclinical Data for this compound in Breast Cancer Cell Lines

Cell LineBreast Cancer SubtypePKM2 ExpressionObserved Effects of this compound (15µM)
MDA-MB-231Triple-NegativeComparableEnhanced pyruvate kinase activity; potentiates effects of other metabolic stressors.[1]
MDA-MB-468Triple-NegativeLowestEnhanced pyruvate kinase activity.[1]
T47-DER-positiveComparableEnhanced pyruvate kinase activity.[1]
MCF7ER-positiveComparableEnhanced pyruvate kinase activity.[1]
HCC1443Not specifiedHighestEnhanced pyruvate kinase activity.[1]

Note: The absence of IC50 values indicates that this compound alone did not significantly inhibit cell proliferation in these studies. Its potential lies in combination therapies.

Comparison with Standard-of-Care Treatments

A direct comparison of this compound with standard-of-care chemotherapies or targeted agents is not yet available in the literature. Standard treatments for breast cancer are subtype-specific and generally involve a combination of surgery, radiation, chemotherapy, and targeted therapies.

Table 2: Standard-of-Care Therapies for Breast Cancer Subtypes

Breast Cancer SubtypeStandard-of-Care Therapies
ER-positive (Luminal A & B) Endocrine therapy (e.g., Tamoxifen, Aromatase Inhibitors), CDK4/6 inhibitors, Chemotherapy.[2]
HER2-positive HER2-targeted therapies (e.g., Trastuzumab, Pertuzumab), Chemotherapy.[2]
Triple-Negative Chemotherapy, PARP inhibitors (for BRCA-mutated tumors), Immunotherapy.[3]

The mechanism of this compound, which targets cancer metabolism, is fundamentally different from these established therapies that primarily target cell division, hormone signaling, or specific growth factor receptors. This suggests that this compound could be a valuable component of combination therapies, potentially overcoming resistance to existing drugs.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of this compound.

Cell Viability Assay

This assay is used to determine the effect of a compound on cell proliferation and survival.

  • Cell Seeding: Breast cancer cells (e.g., MDA-MB-231, MCF7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or WST-1. The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values (the concentration of the drug that inhibits cell growth by 50%) can be determined from the dose-response curves.

Western Blot Analysis

This technique is used to detect and quantify specific proteins, such as PKM2 and downstream signaling molecules.

  • Cell Lysis: Cells treated with this compound or control are washed with cold PBS and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-PKM2, anti-phospho-AMPK).

  • Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the protein bands is quantified using densitometry software.

Signaling Pathways and this compound's Mechanism of Action

This compound's primary mechanism is the activation of PKM2, which has downstream effects on cellular metabolism and signaling.

G cluster_glycolysis Glycolysis cluster_pkm2 PKM2 Regulation cluster_downstream Downstream Effects Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP PEP Phosphoenolpyruvate (PEP) F16BP->PEP Pyruvate Pyruvate PEP->Pyruvate Catalyzed by PKM2 Anabolic Anabolic Pathways (e.g., Lipid Synthesis) PEP->Anabolic Diverted in cancer Lactate Lactate Pyruvate->Lactate AMPK AMPK Signaling Pyruvate->AMPK Leads to activation PKM2_dimer PKM2 (Dimer) Less Active PKM2_tetramer PKM2 (Tetramer) More Active PKM2_dimer->PKM2_tetramer Activation TXNIP TXNIP Levels PKM2_tetramer->TXNIP Leads to depletion Dasa58 This compound Dasa58->PKM2_tetramer Promotes

Caption: this compound promotes the active tetrameric form of PKM2, enhancing the conversion of PEP to pyruvate.

This activation of PKM2 by this compound has been shown to lead to the activation of AMP-activated protein kinase (AMPK) signaling and the depletion of thioredoxin-interacting protein (TXNIP) levels, independent of AMPK and ER signaling.[1]

G Dasa58 This compound PKM2 PKM2 Activation Dasa58->PKM2 Glycolysis Increased Glycolytic Flux PKM2->Glycolysis TXNIP TXNIP Depletion PKM2->TXNIP AMPK AMPK Activation Glycolysis->AMPK MetabolicStress Increased Metabolic Stress AMPK->MetabolicStress TXNIP->MetabolicStress CellResponse Cellular Response (e.g., Potentiated Cytotoxicity) MetabolicStress->CellResponse

Caption: Proposed signaling cascade initiated by this compound, leading to metabolic stress.

Conclusion and Future Directions

The available preclinical evidence suggests that this compound, as a PKM2 activator, represents a novel therapeutic strategy for breast cancer by targeting cellular metabolism. While its efficacy as a monotherapy appears limited in terms of direct cytotoxicity, its ability to enhance pyruvate kinase activity and induce metabolic stress in breast cancer cells makes it a promising candidate for combination therapies. The differential expression of PKM2 and the varying metabolic dependencies across breast cancer subtypes warrant further investigation to identify the patient populations most likely to benefit from this compound-based treatments. Future studies should focus on comprehensive, direct comparative analyses of this compound across a panel of breast cancer cell lines and in in vivo models, both as a single agent and in combination with standard-of-care therapies, to fully elucidate its therapeutic potential.

References

Dasa-58's Metabolic Reprogramming Mechanism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Dasa-58, a potent activator of pyruvate (B1213749) kinase M2 (PKM2), and its role in metabolic reprogramming in cancer cells. Targeted at researchers, scientists, and drug development professionals, this document outlines the mechanism of this compound, compares it with the alternative PKM2 activator TEPP-46, and provides detailed experimental protocols and data to support further investigation into this critical area of cancer metabolism.

Abstract

This compound is a selective allosteric activator of the M2 isoform of pyruvate kinase (PKM2), an enzyme that plays a pivotal role in the metabolic shift observed in many cancer cells, known as the Warburg effect. By promoting the active tetrameric state of PKM2, this compound redirects glucose metabolism, although the precise downstream consequences on glycolysis and oxidative phosphorylation can be context-dependent. This guide delves into the molecular mechanisms of this compound-induced metabolic reprogramming, offering a direct comparison with TEPP-46, another well-characterized PKM2 activator. We present quantitative data on their respective potencies and metabolic effects, detailed protocols for key experimental assays, and visual diagrams of the implicated signaling pathways to facilitate a deeper understanding and guide future research.

Comparative Performance of PKM2 Activators

This compound and TEPP-46 are both potent and selective activators of PKM2, showing little to no effect on other pyruvate kinase isoforms such as PKM1, PKL, and PKR.[1] Their primary mechanism of action is the stabilization of the active tetrameric conformation of PKM2.[2][3] This activation can counteract the enzyme's inhibition by phosphotyrosine signaling, a common event in cancer cells that favors the less active dimeric form of PKM2.[4]

The metabolic consequences of PKM2 activation by these compounds can vary between cell lines. While TEPP-46 has been shown to increase glucose consumption and lactate (B86563) secretion in H1299 lung cancer cells, some studies suggest this compound may not increase glucose uptake in the same cell line.[5] In some contexts, this compound has been observed to decrease lactate production.[4] These differences highlight the complexity of metabolic reprogramming and the importance of empirical validation in specific cancer models.

CompoundTargetAC50 (nM)Reported Effect on Glucose Consumption (H1299 cells)Reported Effect on Lactate Secretion (H1299 cells)
This compound PKM292No significant increase[5]Decreased[4]
TEPP-46 PKM292Increased[5]Increased[5]

Signaling Pathways Modulated by this compound

The activation of PKM2 by this compound initiates a cascade of signaling events that contribute to metabolic reprogramming. A key downstream effect is the modulation of the AMP-activated protein kinase (AMPK) pathway. The activation of PKM2 can lead to an increase in the AMP/ATP ratio, which in turn activates AMPK. Activated AMPK can then phosphorylate and regulate various downstream targets, including thioredoxin-interacting protein (TXNIP), a key regulator of glucose uptake.

Furthermore, evidence suggests a link between PKM2 activation and the inhibition of the PI3K/Akt/mTOR signaling pathway.[6] TEPP-46, a compound with a similar mechanism to this compound, has been shown to inhibit the phosphorylation of Akt, a central node in this pro-survival and pro-proliferative pathway.[6] This inhibition can lead to reduced activity of mTOR and its downstream effectors.

Another critical aspect of this compound's mechanism is its ability to suppress the activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of the hypoxic response in cancer cells that drives the expression of many glycolytic genes.[3] By promoting the active, cytoplasmic form of PKM2, this compound may limit the nuclear translocation of dimeric PKM2, which is known to act as a co-activator for HIF-1α.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K activates This compound This compound PKM2 (dimer) PKM2 (dimer) This compound->PKM2 (dimer) binds to PKM2 (tetramer) PKM2 (tetramer) PKM2 (dimer)->PKM2 (tetramer) promotes formation HIF-1α HIF-1α PKM2 (dimer)->HIF-1α co-activates Glycolysis Glycolysis PKM2 (tetramer)->Glycolysis enhances Akt Akt PKM2 (tetramer)->Akt inhibits AMPK AMPK Glycolysis->AMPK activates (via AMP/ATP ratio) PI3K->Akt activates mTOR mTOR Akt->mTOR activates Gene Expression Gene Expression mTOR->Gene Expression regulates TXNIP TXNIP AMPK->TXNIP phosphorylates HIF-1α->Gene Expression regulates

Caption: this compound induced metabolic reprogramming signaling pathway.

Experimental Protocols

Pyruvate Kinase Activity Assay

This protocol is adapted from commercially available kits and published literature.

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

  • Assay Buffer (e.g., 50 mM Imidazole-HCl, pH 7.6, containing 120 mM KCl and 62 mM MgSO4)

  • Phosphoenolpyruvate (PEP) solution

  • ADP solution

  • NADH solution

  • Lactate Dehydrogenase (LDH)

  • Cell lysate containing PKM2

  • This compound or TEPP-46

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, PEP, ADP, NADH, and LDH.

  • Add the cell lysate to the reaction mixture in the wells of the 96-well plate.

  • To test the effect of the activators, add varying concentrations of this compound or TEPP-46 to the designated wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate at 25°C for a specified time (e.g., 10-30 minutes), protected from light.

  • Measure the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the pyruvate kinase activity.

  • Calculate the PK activity based on the rate of change in absorbance, using the molar extinction coefficient of NADH.

Prepare Reaction Mix Prepare Reaction Mix Add Cell Lysate Add Cell Lysate Prepare Reaction Mix->Add Cell Lysate Add PKM2 Activator Add PKM2 Activator Add Cell Lysate->Add PKM2 Activator Incubate Incubate Add PKM2 Activator->Incubate Measure Absorbance (340nm) Measure Absorbance (340nm) Incubate->Measure Absorbance (340nm) Calculate Activity Calculate Activity Measure Absorbance (340nm)->Calculate Activity

Caption: Workflow for a pyruvate kinase activity assay.

Untargeted Metabolomic Analysis

This protocol provides a general workflow for sample preparation and analysis.

Materials:

  • Adherent cancer cells

  • This compound or TEPP-46

  • Cold methanol (B129727) (-80°C)

  • Cell scraper

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Culture adherent cancer cells to the desired confluency.

  • Treat cells with this compound, TEPP-46, or vehicle control for the desired time.

  • Aspirate the culture medium and wash the cells with ice-cold PBS.

  • Add ice-cold (-80°C) 80% methanol to the culture dish to quench metabolism and extract metabolites.

  • Scrape the cells and collect the cell lysate/methanol mixture into a microcentrifuge tube.

  • Vortex the samples and incubate at -80°C for at least 30 minutes to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.

  • Collect the supernatant containing the metabolites.

  • Analyze the metabolite extracts using an LC-MS/MS system.

  • Process the raw data using appropriate software for peak identification, alignment, and quantification.

Western Blot Analysis for Signaling Proteins

Materials:

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-phospho-AMPKα (Thr172), rabbit anti-AMPKα, rabbit anti-TXNIP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare protein lysates from cells treated with this compound, TEPP-46, or vehicle control.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with HRP-conjugated secondary antibody (typically at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound and its counterpart TEPP-46 represent valuable tools for investigating the role of PKM2 in cancer metabolism. Their ability to force PKM2 into its active tetrameric state provides a powerful method to probe the consequences of reversing the Warburg effect. The presented data and protocols offer a foundation for researchers to design and execute experiments aimed at further elucidating the complex metabolic and signaling networks governed by PKM2. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies that target the metabolic vulnerabilities of cancer cells.

References

Independent Verification of Dasa-58's Effects on TXNIP and AMPK Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pyruvate (B1213749) kinase M2 (PKM2) activator, Dasa-58, and its independently verified effects on Thioredoxin-Interacting Protein (TXNIP) and AMP-activated protein kinase (AMPK) signaling. Data is presented in a comparative format with an alternative PKM2 activator, TEPP-46, to offer a broader context for researchers. All cited experimental data is supported by detailed methodologies to ensure reproducibility.

Compound Performance Comparison

This compound is a potent and specific allosteric activator of PKM2.[1] Its mechanism of action involves promoting the formation of the more active tetrameric state of PKM2, which enhances the final rate-limiting step of glycolysis.[2][3] This modulation of glycolytic flux has significant downstream consequences on key cellular energy-sensing and stress-response pathways. A key study in breast cancer cell lines demonstrated that the pharmacological activation of PKM2 by this compound leads to the depletion of TXNIP, an intracellular glucose sensor, and subsequent activation of AMPK, a master regulator of cellular energy homeostasis.[4]

The following tables summarize the quantitative data on this compound and compare it with TEPP-46, another well-characterized PKM2 activator.

Compound Target Mechanism of Action AC50 / EC50 References
This compound Pyruvate Kinase M2 (PKM2)Allosteric Activator, promotes tetramer formationAC50 = 38 nM (recombinant PKM2); Cellular EC50 = 19.6 µM (A549 cells)[2]
TEPP-46 Pyruvate Kinase M2 (PKM2)Allosteric Activator, promotes tetramer formationAC50 = 92 nM (recombinant PKM2)[5]

Table 1: General Properties of this compound and TEPP-46. AC50 (half-maximal activating concentration) and EC50 (half-maximal effective concentration) values indicate the potency of the compounds.

Compound Cell Line Concentration Effect on TXNIP Effect on AMPK References
This compound Breast Cancer Cells15 µMDepletion of TXNIP levelsInduction of AMPK phosphorylation (T172)[1][4]
TEPP-46 HK2 CellsNot specifiedNot specifiedNot specified[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its verification.

Dasa58_Signaling_Pathway cluster_glycolysis Glycolysis cluster_pkm2 PKM2 Regulation cluster_downstream Downstream Signaling PEP Phosphoenolpyruvate Pyruvate Pyruvate PEP->Pyruvate PKM2 Upstream Upstream Glycolytic Intermediates Upstream->PEP TXNIP TXNIP Upstream->TXNIP stabilizes PKM2_dimer PKM2 (inactive dimer) PKM2_tetramer PKM2 (active tetramer) PKM2_dimer->PKM2_tetramer PKM2_tetramer->PEP catalyzes PKM2_tetramer->Upstream depletes AMPK AMPK TXNIP->AMPK inhibits pAMPK p-AMPK (active) AMPK->pAMPK Dasa58 This compound Dasa58->PKM2_dimer activates

This compound signaling pathway.

Western_Blot_Workflow start Cell Culture (e.g., Breast Cancer Cell Lines) treatment Treatment with this compound (e.g., 15 µM) or Vehicle Control start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking with 5% BSA or non-fat milk transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-TXNIP, anti-p-AMPK, anti-AMPK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis end Results analysis->end

Western Blot experimental workflow.

Logical_Relationship Dasa58 This compound (PKM2 Activator) PKM2_Activation Increased PKM2 Tetramerization/Activity Dasa58->PKM2_Activation Glycolysis_Reprogramming Glycolysis Reprogramming PKM2_Activation->Glycolysis_Reprogramming Upstream_Metabolites Depletion of Upstream Glycolytic Intermediates Glycolysis_Reprogramming->Upstream_Metabolites TXNIP_Depletion TXNIP Depletion Upstream_Metabolites->TXNIP_Depletion AMPK_Activation AMPK Activation (p-T172) TXNIP_Depletion->AMPK_Activation leads to

Logical flow of this compound's effects.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Breast cancer cell lines (e.g., MDA-MB-231, MCF7) are suitable models.[4]

  • Culture Conditions: Cells are maintained in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, cells are treated with a final concentration of 15 µM this compound for specified time points (e.g., 24, 48, or 72 hours).[1] A vehicle control (DMSO) is run in parallel.

Western Blotting for TXNIP and p-AMPK/AMPK

This protocol is a generalized procedure and should be optimized for specific antibodies and equipment.

  • Protein Extraction:

    • Wash treated and control cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the protein samples on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against TXNIP, phospho-AMPK (Thr172), total AMPK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a digital imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to the loading control and compare the relative expression levels between this compound treated and control samples.

Conclusion

The available evidence robustly supports the role of this compound as a potent PKM2 activator that initiates a signaling cascade leading to the depletion of TXNIP and the subsequent activation of AMPK. This guide provides a framework for the independent verification of these effects, offering comparative data with the alternative activator TEPP-46, detailed experimental protocols, and visual representations of the underlying biological processes. Researchers can utilize this information to design and execute experiments to further explore the therapeutic potential of modulating this pathway in various disease contexts.

References

Safety Operating Guide

Proper Disposal Procedures for Dasa-58: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for the proper disposal of the research chemical Dasa-58. It is crucial for all laboratory personnel to consult their institution's specific Environmental Health and Safety (EHS) protocols and to adhere to all local, state, and federal regulations. This information is intended to supplement, not replace, institutional policies.

Essential Safety and Handling

Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All handling of this compound, including weighing and solution preparation, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The proper disposal of this compound requires careful segregation of waste streams to ensure safety and regulatory compliance. As a research compound, this compound should be treated as a hazardous chemical.

1. Solid Waste Disposal:

  • Unused this compound Powder: Collect any excess or expired solid this compound in a clearly labeled, sealed container designated for solid chemical waste.

  • Contaminated Materials: Items such as weighing boats, contaminated pipette tips, and gloves should be collected in a separate, sealed container labeled as "Solid Hazardous Waste" and indicating contamination with this compound.

2. Liquid Waste Disposal:

  • This compound Solutions: Solutions containing this compound, typically dissolved in solvents like Dimethyl Sulfoxide (DMSO), must be collected as liquid hazardous waste.

  • Use a dedicated, leak-proof, and chemically compatible container (e.g., a glass or polyethylene (B3416737) bottle) for collection.

  • The container must be clearly labeled with "Hazardous Liquid Waste," the full chemical name "this compound," the solvent used (e.g., DMSO), and the approximate concentration.

  • Never dispose of this compound solutions down the sink.

3. Decontamination of Glassware:

  • All glassware and equipment that have been in contact with this compound should be decontaminated.

  • Rinse the glassware with a small amount of a suitable solvent (one in which this compound is soluble) and collect this rinsate in the designated liquid hazardous waste container.

  • Following the initial rinse, the glassware can be washed according to standard laboratory procedures.

4. Spill Management:

  • In the event of a spill, immediately alert personnel in the vicinity.

  • For small spills, use an appropriate chemical spill kit to absorb the material.

  • The absorbent material and any contaminated debris must be collected and disposed of as solid hazardous waste.

  • For large spills, evacuate the area and contact your institution's EHS department immediately.

Quantitative Data Summary

For safe and compliant disposal, it is essential to manage waste accumulation within established laboratory limits. The following table summarizes key quantitative considerations, though specific limits are determined by institutional and regulatory policies.

ParameterGuidelineAction Required
Solid Waste Accumulation Follow institutional limits for satellite accumulation areas.Transfer to central hazardous waste storage when limit is approached.
Liquid Waste Accumulation Typically not to exceed 55 gallons in a satellite accumulation area.Arrange for waste pickup from EHS before reaching the limit.
P-listed Chemicals Not applicable based on available information for this compound.N/A

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (this compound in Solution) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste ehs_pickup Arrange for EHS Hazardous Waste Pickup store_waste->ehs_pickup

This compound Waste Disposal Workflow

Mastering the Safe Handling of Dasa-58: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use: This document provides essential safety and logistical information for laboratory professionals working with Dasa-58 (ML203), a potent and selective Pyruvate Kinase M2 (PKM2) activator. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

This compound is a solid, white to off-white powder utilized in metabolic and cancer research to modulate the activity of the PKM2 enzyme.[1][2] While it is shipped as a non-hazardous chemical, its potent bioactive nature necessitates rigorous handling protocols to prevent accidental exposure.[1] This guide outlines the required personal protective equipment (PPE), operational procedures, and disposal plans to manage the risks associated with this compound.

Quantitative Data and Physical Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1203494-49-8[1][2][5][6][7]
Molecular Formula C₁₉H₂₃N₃O₆S₂[1][6][7]
Molecular Weight 453.53 g/mol [1][6][7]
Appearance White to off-white solid powder[1][2]
Solubility Soluble in DMSO (up to 100 mM)[1][5][7][8]
Purity ≥98%[1]
Storage Store at -20°C, dry and dark[1][2][8]

Table 2: Hazard Information and Exposure Handling

Hazard CategoryDetails & Precautionary Statements
Acute Toxicity Data not available. Assume high potency. Avoid all direct contact.
Skin Contact May cause irritation. DMSO facilitates skin absorption of dissolved compounds.[8][9]
Eye Contact May cause serious eye irritation.
Inhalation Powdered form presents an inhalation hazard.[10] Handle only in a ventilated enclosure.
Carcinogenicity Data not available. Treat as a potential carcinogen/mutagen as a precaution.[1]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific task and the associated risk of exposure. A tiered approach is recommended.[11][12]

Minimum PPE for All Work with this compound:

  • Lab Coat: A clean, fully buttoned laboratory coat.[11][12]

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields.[11][13]

  • Gloves: Two pairs of nitrile gloves (double-gloving).[1][11] Gloves must be changed immediately if contaminated.[14]

Enhanced PPE for Handling Powdered this compound:

  • Respiratory Protection: When weighing or transferring powder outside of a certified containment system, a NIOSH-approved N95 respirator is required to prevent inhalation.[1]

  • Face Shield: A full-face shield should be worn over safety goggles to protect against splashes when preparing stock solutions.[11]

  • Disposable Gown: A disposable gown with tight-fitting cuffs provides an additional layer of protection over the lab coat.[1]

The following decision tree illustrates the process for selecting the appropriate level of PPE.

PPE_Selection start Start: this compound Task Assessment task_type What is the task? start->task_type weighing Weighing or Transferring Solid Powder task_type->weighing Solid solution_prep Preparing Stock Solution (in DMSO) task_type->solution_prep Concentrated Liquid cell_culture Handling Dilute Solutions (<1 mM) task_type->cell_culture Dilute Liquid ppe_powder Required PPE: - Double Nitrile Gloves - Lab Coat + Disposable Gown - Safety Goggles + Face Shield - N95 Respirator (if not in hood) weighing->ppe_powder ppe_stock Required PPE: - Double Nitrile Gloves - Lab Coat - Safety Goggles + Face Shield solution_prep->ppe_stock ppe_dilute Required PPE: - Nitrile Gloves - Lab Coat - Safety Glasses cell_culture->ppe_dilute

Caption: PPE selection decision tree for this compound handling.

Experimental Protocols

Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol details the steps for safely preparing a concentrated stock solution. All steps involving the handling of powdered this compound must be performed within a certified chemical fume hood or a powder containment balance hood.[1][14][15]

Materials:

  • This compound solid powder

  • Anhydrous or sterile Dimethyl Sulfoxide (DMSO)

  • Appropriate sterile, amber glass or polypropylene (B1209903) storage vials

  • Calibrated analytical balance

  • Vortex mixer

  • Micropipettes and sterile tips

Procedure:

  • Preparation: Don the appropriate enhanced PPE (double nitrile gloves, lab coat, disposable gown, safety goggles, and face shield). Designate a specific work area within the fume hood and line it with an absorbent bench pad.[14]

  • Tare Vessel: Place a sterile, empty vial on the analytical balance and tare the weight.

  • Weighing: Carefully transfer the desired amount of this compound powder into the tared vial using a clean spatula. Avoid creating dust.[1] Record the final weight.

  • Solvent Addition: Calculate the volume of DMSO required to achieve a 100 mM concentration. Using a calibrated micropipette, add the DMSO to the vial containing the this compound powder.

  • Dissolution: Tightly cap the vial. Vortex the solution until all solid material is completely dissolved. Gentle warming in a water bath may be required but ensure the vial is securely capped.

  • Labeling and Storage: Clearly label the vial with the compound name ("this compound"), concentration (100 mM in DMSO), date of preparation, and your initials. Store the stock solution at -20°C or -80°C in a secondary container.[2]

Operational and Disposal Plans

A clear workflow ensures that this compound is managed safely from receipt to disposal.

Dasa58_Workflow cluster_prep Preparation & Handling cluster_use Experimental Use cluster_disposal Waste Disposal receive Receive Compound Log in Inventory store_powder Store at -20°C in Labeled Area receive->store_powder weigh Weigh Powder in Fume Hood store_powder->weigh dissolve Prepare Stock Solution (e.g., in DMSO) weigh->dissolve store_stock Store Stock Solution at -20°C / -80°C dissolve->store_stock dilute Prepare Working Dilutions store_stock->dilute experiment Perform Experiment (e.g., Cell Culture) dilute->experiment solid_waste Solid Waste (Contaminated PPE, Vials) experiment->solid_waste liquid_waste Liquid Waste (DMSO Solutions, Media) experiment->liquid_waste dispose Dispose via Certified Hazardous Waste Vendor solid_waste->dispose liquid_waste->dispose

Caption: General laboratory workflow for this compound.

Spill Management Plan
  • Minor Spill (Powder): If a small amount of powder is spilled within a fume hood, gently cover it with a damp paper towel to avoid raising dust. Wipe the area with a solvent like ethanol, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

  • Minor Spill (Liquid): For small spills of DMSO solutions, absorb the liquid with an inert material (spill pad or vermiculite). Clean the area with soap and water. Dispose of all materials as hazardous chemical waste.[5]

  • Major Spill: In the event of a large spill, evacuate the immediate area and alert your institution's Environmental Health & Safety (EHS) department. Prevent others from entering the contaminated zone.

Disposal Plan
  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, pipette tips, vials, bench pads) must be collected in a dedicated, clearly labeled hazardous waste bag or container.[14]

  • Liquid Waste: All solutions containing this compound, including unused stock solutions, working dilutions, and contaminated cell culture media, must be collected in a sealed, labeled hazardous waste container.[2][5] Do not pour this compound waste down the drain.[5] Arrange for pickup and disposal through your institution's certified hazardous waste management service.[2][16]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.